molecular formula C10H15N5O3 B1679225 Penciclovir CAS No. 39809-25-1

Penciclovir

Katalognummer: B1679225
CAS-Nummer: 39809-25-1
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: JNTOCHDNEULJHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Penciclovir (CAS 39809-25-1) is a synthetic acyclic guanine nucleoside analog with antiviral activity . Its primary research value lies in its mechanism as a viral DNA polymerase inhibitor, making it a key tool for studying herpesvirus replication, particularly against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . Within virus-infected cells, this compound is selectively phosphorylated by viral thymidine kinase to its active form, this compound triphosphate . This active metabolite competitively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate (dGTP), thereby impairing viral DNA synthesis and replication . A distinctive biochemical characteristic of this compound triphosphate is its prolonged intracellular half-life, which can be 10-20 hours in HSV-infected cells, allowing for sustained inhibition of viral replication in research models . HSV isolates that are resistant to acyclovir due to deficiencies in viral thymidine kinase are generally cross-resistant to this compound . This product is intended for research applications such as investigating antiviral mechanisms, studying viral resistance, and as an analytical reference standard. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic human use.

Eigenschaften

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
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InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
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InChI Key

JNTOCHDNEULJHD-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C10H15N5O3
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Related CAS

97845-62-0 (mono-hydrochloride salt)
Record name Penciclovir [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID9046491
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Molecular Weight

253.26 g/mol
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Physical Description

Solid
Record name Penciclovir
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Solubility

1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L
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Color/Form

White crystalline solid from water (monohydrate) ... also reported as colorless matted needles

CAS No.

39809-25-1
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Melting Point

275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C
Record name Penciclovir
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Penciclovir Against Herpes Simplex Virus Type 1 (HSV-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine (B1146940) nucleoside analogue, is a potent and selective antiviral agent highly effective against herpes simplex virus type 1 (HSV-1). Its therapeutic efficacy is contingent upon its targeted mechanism of action, which relies on viral-specific enzymatic activation and subsequent inhibition of viral DNA replication. This technical guide provides a comprehensive examination of the molecular interactions and biochemical pathways that define this compound's anti-HSV-1 activity. We will delve into the critical two-step phosphorylation process, the competitive inhibition of viral DNA polymerase, and the factors contributing to its high selectivity and prolonged intracellular activity. This document also presents detailed experimental protocols for key assays used to characterize its antiviral profile and summarizes critical quantitative data in a comparative format.

Introduction: The Molecular Basis of this compound's Antiviral Activity

This compound is a guanine analogue that serves as a prodrug, requiring intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[1][2][3] Its mechanism of action is a paradigm of targeted antiviral therapy, exploiting unique viral enzymatic activities to ensure high potency against HSV-1 while exhibiting minimal toxicity to uninfected host cells. The core of its mechanism revolves around a two-step activation process and the subsequent disruption of viral DNA synthesis.[2][4]

The selectivity of this compound is primarily attributed to its initial phosphorylation step, which is catalyzed with high efficiency by the HSV-encoded thymidine (B127349) kinase (TK), an enzyme not essential for viral replication in cell culture but crucial for its virulence and pathogenicity.[2][5][6] This viral-specific activation leads to a significant accumulation of the active drug metabolite, this compound triphosphate, within infected cells.[2][7]

The Two-Step Activation of this compound: A Targeted Phosphorylation Cascade

The conversion of this compound to its biologically active form, this compound triphosphate (PCV-TP), is a sequential process involving both viral and host cell kinases.

Step 1: Monophosphorylation by Viral Thymidine Kinase

Upon entry into an HSV-1 infected cell, this compound is recognized as a substrate by the viral thymidine kinase (TK).[2][8] This enzyme efficiently catalyzes the addition of the first phosphate (B84403) group, converting this compound to this compound monophosphate (PCV-MP).[2] This initial phosphorylation is the rate-limiting step in the activation cascade and is significantly more efficient than the phosphorylation of this compound by host cellular thymidine kinases.[2] This differential affinity of viral TK for this compound is the cornerstone of the drug's selectivity, leading to a substantially higher concentration of PCV-MP in infected cells compared to their uninfected counterparts.

Step 2: Di- and Triphosphorylation by Cellular Kinases

Following its formation, PCV-MP is further phosphorylated by host cellular kinases, such as guanylate kinase, to form this compound diphosphate (B83284) (PCV-DP) and subsequently the active this compound triphosphate (PCV-TP).[4][8]

Penciclovir_Activation cluster_infected_cell HSV-1 Infected Cell This compound This compound PCV_MP This compound Monophosphate This compound->PCV_MP Viral Thymidine Kinase (TK) PCV_DP This compound Diphosphate PCV_MP->PCV_DP Cellular Kinases PCV_TP This compound Triphosphate (Active Form) PCV_DP->PCV_TP Cellular Kinases

Fig. 1: this compound Activation Pathway in an HSV-1 Infected Cell.

Inhibition of HSV-1 DNA Polymerase: The Core Antiviral Action

The active metabolite, PCV-TP, is a structural mimic of the natural substrate deoxyguanosine triphosphate (dGTP).[3][9] This structural similarity allows PCV-TP to act as a competitive inhibitor of the HSV-1 DNA polymerase, a critical enzyme for the replication of the viral genome.[2][9]

PCV-TP competes with dGTP for the active site of the viral DNA polymerase.[7] While it can be incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on its acyclic side chain, although present, is not in the correct stereochemical configuration to allow for the formation of the next phosphodiester bond, leading to chain termination.[3] However, it is primarily the competitive inhibition of dGTP incorporation that constitutes its main mechanism of action.[7] This effective blockage of DNA elongation halts viral replication.

A key feature of this compound's efficacy is the remarkable stability of PCV-TP within infected cells. It possesses a long intracellular half-life, significantly longer than that of acyclovir (B1169) triphosphate, which contributes to its sustained antiviral activity even after the extracellular drug has been cleared.[4][10]

DNA_Polymerase_Inhibition dGTP dGTP (Natural Substrate) DNA_Polymerase HSV-1 DNA Polymerase dGTP->DNA_Polymerase PCV_TP This compound-TP (Competitive Inhibitor) PCV_TP->DNA_Polymerase Competes with dGTP Viral_DNA Viral DNA Replication DNA_Polymerase->Viral_DNA Catalyzes Inhibition Inhibition of DNA Elongation DNA_Polymerase->Inhibition

Fig. 2: Competitive Inhibition of HSV-1 DNA Polymerase by this compound Triphosphate.

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the anti-HSV-1 activity of this compound.

Table 1: In Vitro Anti-HSV-1 Activity of this compound

ParameterVirus StrainCell LineValueReference(s)
IC₅₀HSV-1Vero0.4 µg/mL[11]
IC₅₀HSV-1MRC-50.8 mg/L[12]
IC₉₉HSV-1MRC-50.4 µg/mL[11]

Table 2: Inhibition of HSV-1 DNA Polymerase by this compound Triphosphate

ParameterEnzymeSubstrateValueReference(s)
KᵢHSV-1 DNA PolymerasedGTP8.5 µM[7]
KᵢCellular DNA Polymerase αdGTP175 µM[7]

Table 3: Intracellular Half-life of this compound Triphosphate

VirusCell LineHalf-life (hours)Reference(s)
HSV-1MRC-5~10[4]
HSV-2MRC-520[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's anti-HSV-1 activity.

5.1. Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[1][9][13]

  • Cell Culture and Virus Propagation:

    • Maintain a suitable host cell line, such as Vero (African green monkey kidney) cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[13]

    • Propagate HSV-1 stocks by infecting confluent monolayers of Vero cells at a low multiplicity of infection (MOI) and harvesting the virus when a significant cytopathic effect (CPE) is observed.[9] Titer the virus stock by standard plaque assay to determine the plaque-forming units (PFU) per milliliter.[4]

  • Assay Procedure:

    • Seed 24-well plates with Vero cells to form a confluent monolayer.[13]

    • Prepare serial dilutions of this compound in DMEM.

    • Infect the cell monolayers with HSV-1 at a predetermined MOI (e.g., 100 PFU/well) for 1 hour at 37°C to allow for viral adsorption.[4]

    • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add an overlay medium (e.g., DMEM containing 1.2% carboxymethylcellulose) containing the different concentrations of this compound to the respective wells.[13] Include virus control (no drug) and cell control (no virus, no drug) wells.

    • Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible in the virus control wells.[4]

    • Fix the cells with a suitable fixative (e.g., 10% formalin or ice-cold methanol).[4][13]

    • Stain the cell monolayers with a staining solution (e.g., 0.5% crystal violet) to visualize the plaques.[4][13]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Plaque_Reduction_Assay_Workflow Start Start: Confluent Cell Monolayer Infect Infect cells with HSV-1 Start->Infect Adsorb Allow viral adsorption (1 hr) Infect->Adsorb Wash Wash to remove unadsorbed virus Adsorb->Wash Treat Add overlay with serial dilutions of this compound Wash->Treat Incubate Incubate (2-3 days) for plaque formation Treat->Incubate Fix Fix cells Incubate->Fix Stain Stain with Crystal Violet Fix->Stain Count Count plaques Stain->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Fig. 3: Experimental Workflow for the Plaque Reduction Assay.

5.2. HSV-1 Thymidine Kinase (TK) Activity Assay

This assay measures the ability of HSV-1 TK to phosphorylate this compound.

  • Preparation of Cell Lysates:

    • Infect confluent monolayers of a suitable cell line (e.g., MRC-5) with HSV-1.

    • At a designated time post-infection, harvest the cells and prepare cell lysates by sonication or freeze-thaw cycles in a lysis buffer.[6]

    • Clarify the lysate by centrifugation to remove cellular debris.[6]

  • Assay Procedure:

    • The reaction mixture contains the cell lysate (as the source of TK), a buffer solution, ATP, and a radiolabeled substrate (e.g., [³H]this compound).

    • Initiate the reaction by adding the cell lysate and incubate at 37°C for a defined period.

    • Terminate the reaction and spot the mixture onto ion-exchange filter paper discs (e.g., DEAE-cellulose).

    • Wash the discs to remove unreacted substrate. The phosphorylated product will bind to the filter.

    • Quantify the amount of radiolabeled phosphorylated product using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of phosphorylation based on the amount of product formed over time.

    • Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by varying the substrate concentration.

5.3. HSV-1 DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of PCV-TP on the activity of HSV-1 DNA polymerase.

  • Enzyme and Substrates:

    • Use purified recombinant HSV-1 DNA polymerase.

    • The reaction mixture contains a DNA template-primer (e.g., activated calf thymus DNA), a mixture of dATP, dCTP, dTTP, and a radiolabeled dNTP (e.g., [³H]dGTP).[2]

  • Assay Procedure:

    • Prepare reaction mixtures with varying concentrations of dGTP and different fixed concentrations of PCV-TP.

    • Initiate the reaction by adding the HSV-1 DNA polymerase and incubate at 37°C for a specific time.

    • Terminate the reaction by adding EDTA or by spotting the mixture onto filter paper.

    • Precipitate the newly synthesized DNA using trichloroacetic acid (TCA).

    • Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radiolabeled dGTP.

    • Quantify the amount of incorporated radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

    • Calculate the inhibition constant (Kᵢ) and determine the mode of inhibition (e.g., competitive) using kinetic analysis methods such as Lineweaver-Burk or Dixon plots.[2]

5.4. Determination of Intracellular Half-life of this compound Triphosphate

This experiment measures the stability of the active form of this compound within infected cells.

  • Cell Culture and Treatment:

    • Infect confluent monolayers of cells (e.g., MRC-5) with HSV-1.

    • Incubate the infected cells with radiolabeled this compound (e.g., [³H]this compound) for a defined period to allow for its uptake and phosphorylation.[7]

    • Remove the medium containing the radiolabeled drug and wash the cells extensively to remove any extracellular drug.

    • Add fresh, drug-free medium and continue the incubation.

  • Sample Collection and Nucleotide Extraction:

    • At various time points after the removal of the drug, harvest the cells.

    • Lyse the cells and extract the intracellular nucleotides using a suitable method, such as perchloric acid or methanol (B129727) extraction.[14]

  • Quantification by HPLC:

    • Separate the different phosphorylated forms of this compound (PCV-MP, PCV-DP, and PCV-TP) from other cellular nucleotides using high-performance liquid chromatography (HPLC) with an anion-exchange column.[12][15]

    • Quantify the amount of radiolabeled PCV-TP at each time point using a radioactivity detector connected to the HPLC system.[16]

  • Data Analysis:

    • Plot the concentration of intracellular PCV-TP against time.

    • Calculate the intracellular half-life by fitting the data to an exponential decay curve.[2]

Mechanism of Resistance

Resistance of HSV-1 to this compound, although infrequent in immunocompetent individuals, can occur, primarily through mutations in the viral thymidine kinase (TK) gene.[5][6] These mutations can lead to a reduced or absent TK activity, thereby preventing the initial and crucial phosphorylation step of this compound. Less commonly, mutations in the viral DNA polymerase gene can alter the enzyme's affinity for PCV-TP, rendering it less susceptible to inhibition.[5]

Conclusion

The mechanism of action of this compound against HSV-1 is a well-defined and highly selective process that underscores the principles of modern antiviral drug design. Its efficacy is rooted in its efficient and specific activation by the viral thymidine kinase and the potent inhibition of the viral DNA polymerase by its triphosphate metabolite. The long intracellular half-life of this compound triphosphate further contributes to its sustained antiviral pressure. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is essential for the continued development of effective anti-herpesvirus therapies and for managing the emergence of drug resistance.

References

The Discovery and Synthesis of Penciclovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine (B1146940) nucleoside analogue, represents a significant milestone in antiviral therapy, particularly in the management of herpesvirus infections. Its discovery was driven by the need for agents with improved pharmacokinetic and pharmacodynamic profiles compared to the first-generation antiviral, acyclovir (B1169). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound. Detailed experimental protocols for key assays are provided, along with a compilation of quantitative data on its antiviral activity and pharmacokinetic properties. Furthermore, this guide includes visualizations of critical pathways and workflows to facilitate a deeper understanding of this important antiviral agent.

Discovery and Development

The journey to the discovery of this compound began in the laboratories of the Beecham Group (later SmithKline Beecham) in the 1980s, following the groundbreaking success of acyclovir.[1] The primary goal was to develop a second-generation guanine analogue with enhanced therapeutic properties. Researchers, including M.R. Harnden and R.L. Jarvest, were instrumental in this endeavor.[2]

The rationale behind the design of this compound's acyclic side chain, 4-hydroxy-3-(hydroxymethyl)butyl, was rooted in structure-activity relationship (SAR) studies of nucleoside analogues.[3] These studies explored modifications to the acyclic chain of guanosine (B1672433) to optimize its interaction with viral thymidine (B127349) kinase (TK), the enzyme responsible for the initial and selective phosphorylation of the prodrug in infected cells.[1][4] A key discovery was that this compound, once converted to its active triphosphate form, exhibited a significantly longer intracellular half-life compared to acyclovir triphosphate, leading to a more sustained inhibition of viral replication.[4] This prolonged intracellular presence became a defining advantage of this compound.

This compound was approved for medical use in 1996.[4] Due to its poor oral bioavailability, a prodrug, famciclovir (B1672041), was developed. Famciclovir is efficiently absorbed and rapidly converted to this compound in the body, allowing for effective oral administration.[5]

Mechanism of Action

This compound is a prodrug that requires activation within virus-infected cells to exert its antiviral effect. The mechanism of action can be delineated into three key steps:

  • Selective Monophosphorylation: In cells infected with herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the viral thymidine kinase (TK) selectively phosphorylates this compound to this compound monophosphate. This initial phosphorylation is the rate-limiting step and is significantly more efficient than the phosphorylation by cellular kinases in uninfected cells, leading to a high concentration of the monophosphate form specifically in infected cells.[1][4]

  • Conversion to Triphosphate: Cellular kinases subsequently phosphorylate this compound monophosphate to its diphosphate (B83284) and then to its active triphosphate form, this compound triphosphate.[4]

  • Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6] Incorporation of this compound triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[7]

The key advantage of this compound lies in the prolonged intracellular half-life of its triphosphate form, which is significantly longer than that of acyclovir triphosphate. This sustained presence of the active metabolite allows for a more persistent antiviral effect.[4]

Mechanism_of_Action cluster_infected_cell Virus-Infected Cell This compound This compound PCV_MP This compound Monophosphate This compound->PCV_MP Viral Thymidine Kinase PCV_DP This compound Diphosphate PCV_MP->PCV_DP Cellular Kinases PCV_TP This compound Triphosphate (Active) PCV_DP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Competitive Inhibition (with dGTP) Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition Inhibition Inhibition->Viral_DNA_Replication

Mechanism of action of this compound in a virus-infected cell.

Chemical Synthesis

The synthesis of this compound presents a significant challenge in regioselectivity, specifically the preferential alkylation of the guanine base at the N-9 position over the N-7 position. Various synthetic strategies have been developed to address this, often employing a protected purine (B94841) derivative to direct the alkylation. A common and effective approach starts with 2-amino-6-chloropurine (B14584).

Synthesis_Workflow Start 2-Amino-6-chloropurine Step1 N9-Alkylation with Protected Side Chain Start->Step1 Intermediate Protected this compound Intermediate Step1->Intermediate Step2 Deprotection/Hydrolysis Intermediate->Step2 Product This compound Step2->Product

General Synthetic Workflow for this compound.

A detailed protocol for the synthesis of a key intermediate, 6-deoxythis compound (B18198), which can then be oxidized to this compound, is provided in the experimental protocols section.

Quantitative Data

Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit viral replication by 50%.

VirusCell LineIC50 (µg/mL)Reference
HSV-1MRC-50.5 - 0.8[8]
HSV-2MRC-51.3 - 2.2[8]
VZVMRC-51.40[9]
Intracellular Half-Life of this compound Triphosphate

The prolonged intracellular half-life of the active triphosphate metabolite is a key pharmacodynamic advantage of this compound.

Virus-Infected CellsIntracellular Half-life (hours)Reference
HSV-110[2]
HSV-220[2]
VZV7[2]
Pharmacokinetics

The pharmacokinetic parameters of this compound have been determined following intravenous administration and after oral administration of its prodrug, famciclovir.

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Humans

ParameterValueReference
Elimination Half-life2.2 - 2.3 hours[4]
Protein Binding<20%[4]
ExcretionRenal[4]

Table 4: Pharmacokinetic Parameters of this compound after Oral Administration of Famciclovir in Humans

ParameterValueReference
Bioavailability~77%[5]
Time to Peak Plasma Concentration (Tmax)0.5 - 0.75 hours[10]
Peak Plasma Concentration (Cmax) after 500mg famciclovir~3.3 µg/mL[10]
Elimination Half-life~2.5 hours[10]

Experimental Protocols

Synthesis of 6-Deoxythis compound[11]

This protocol details a three-step synthesis of 6-deoxythis compound from 2-amino-6-chloropurine.

Step 1: Synthesis of Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate

  • To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add diethyl 2-(2-bromoethyl)malonate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a solid.

Step 2: Synthesis of 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol

  • Dissolve Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate (1 equivalent) in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (B1222165) (4 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, slowly add methanol (B129727) (5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diol.

Step 3: Synthesis of 6-Deoxythis compound

  • Dissolve 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol (1 equivalent) in ethanol.

  • Add triethylamine (B128534) (1.1 equivalents) to the solution.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10% w/w) to the mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 6-deoxythis compound.

Plaque Reduction Assay[12][13]

This assay is a standard method for determining the in vitro antiviral efficacy of a compound.

Plaque_Reduction_Assay A Seed susceptible host cells in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with a known titer of virus B->C D Add serial dilutions of This compound C->D E Overlay with semi-solid medium to restrict plaque spread D->E F Incubate for several days E->F G Fix and stain cells F->G H Count plaques and calculate the IC50 value G->H

Workflow for a Plaque Reduction Assay.

  • Cell Seeding: Seed susceptible host cells (e.g., MRC-5) into 24-well plates at a density that will form a confluent monolayer after overnight incubation.

  • Virus Infection: The following day, aspirate the growth medium and infect the cell monolayers with a predetermined amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Drug Application: During the adsorption period, prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Overlay: After adsorption, remove the virus inoculum and gently wash the cell monolayers with phosphate-buffered saline (PBS). Add the this compound dilutions to the respective wells. Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus and cell line).

  • Plaque Visualization: After incubation, fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet).

  • Data Analysis: Count the number of plaques in each well. The IC50 value is determined by plotting the percentage of plaque reduction compared to the virus control (no drug) against the drug concentration and fitting the data to a dose-response curve.

Viral DNA Polymerase Inhibition Assay[14][15]

This assay determines the inhibitory activity of this compound triphosphate on the viral DNA polymerase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffered solution, a DNA template-primer (e.g., activated calf thymus DNA), dATP, dCTP, dTTP, and a radiolabeled dNTP (e.g., [³H]dGTP).

  • Inhibitor and Substrate Addition: To a series of reaction tubes, add varying concentrations of this compound triphosphate and the natural substrate, dGTP.

  • Enzyme Addition and Incubation: Initiate the reaction by adding a purified viral DNA polymerase. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and DNA Precipitation: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). Precipitate the newly synthesized DNA onto glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

Determination of Intracellular Half-life of this compound Triphosphate[2]
  • Cell Infection and Drug Treatment: Infect confluent monolayers of susceptible cells with the virus. After a suitable incubation period, treat the cells with a known concentration of this compound for a defined period.

  • Drug Washout: Remove the this compound-containing medium and wash the cells extensively with drug-free medium to remove any extracellular drug.

  • Time-Course Sampling: At various time points after the washout, harvest the cells.

  • Extraction of Intracellular Nucleotides: Extract the intracellular nucleotides from the harvested cells using a suitable extraction method (e.g., perchloric acid extraction).

  • Quantification of this compound Triphosphate: Separate and quantify the concentration of this compound triphosphate in the cell extracts using high-performance liquid chromatography (HPLC).

  • Half-life Calculation: Plot the intracellular concentration of this compound triphosphate against time. The intracellular half-life is then calculated by fitting the data to a first-order decay model.

Conclusion

This compound stands as a testament to the power of rational drug design in the development of effective antiviral therapies. Its discovery, driven by the desire to improve upon existing treatments, led to an agent with a unique and advantageous pharmacodynamic profile. The prolonged intracellular persistence of its active triphosphate metabolite provides a sustained antiviral pressure, a key factor in its clinical efficacy. The synthetic routes to this compound, while challenging, have been optimized to allow for its large-scale production. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of new antiviral agents. For researchers and professionals in the field of drug development, the story of this compound offers valuable insights into the multifaceted process of bringing a new therapeutic agent from the laboratory to the clinic.

References

An In-depth Technical Guide on the Intracellular Half-life of Penciclovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular half-life of penciclovir triphosphate (PCV-TP), the active antiviral metabolite of this compound. The prolonged intracellular retention of PCV-TP is a key pharmacological feature that contributes to its potent antiviral efficacy. This document details the quantitative data, the experimental protocols used for its determination, and the underlying molecular mechanisms.

Quantitative Data: Intracellular Half-life of this compound Triphosphate

The intracellular half-life of PCV-TP varies depending on the infecting virus and the host cell line. Its extended duration, particularly when compared to acyclovir (B1169) triphosphate, is a critical factor in its antiviral activity. The data below has been compiled from in vitro studies.

VirusCell LineIntracellular Half-life (t½) of this compound TriphosphateIntracellular Half-life (t½) of Acyclovir Triphosphate (for comparison)
Herpes Simplex Virus Type 1 (HSV-1) Various10 - 20 hours[1][2]0.7 - 1 hour[2]
Herpes Simplex Virus Type 2 (HSV-2) MRC-520 hours[3]1 hour[3]
Varicella-Zoster Virus (VZV) MRC-57 hours[3]Not detectable[3]
Varicella-Zoster Virus (VZV) Various9 - 14 hours[2]0.8 hours[2]

Mechanism of Action: Selective Activation and Prolonged Retention

This compound is a guanosine (B1672433) analogue that requires intracellular phosphorylation to become active. This process occurs preferentially in virus-infected cells, conferring the drug's selectivity and low toxicity to uninfected cells.[4][5]

The activation pathway is a multi-step process:

  • Viral Kinase-mediated Monophosphorylation : In cells infected with herpesviruses, the viral thymidine (B127349) kinase (TK) efficiently phosphorylates this compound to this compound monophosphate.[6][7] This initial, rate-limiting step is significantly less efficient with cellular thymidine kinases, leading to a high concentration of the monophosphate selectively in infected cells.[4][6]

  • Cellular Kinase-mediated Di- and Triphosphorylation : Host cell kinases then further phosphorylate the monophosphate form to the diphosphate (B83284) and subsequently to the active triphosphate metabolite, PCV-TP.[5][6][8]

  • Inhibition of Viral DNA Polymerase : PCV-TP acts as a competitive inhibitor of viral DNA polymerase, where it competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[3][9] This action effectively halts viral DNA synthesis and replication.[8] While it gets incorporated into the viral DNA chain, it is not an obligate chain terminator like acyclovir triphosphate but significantly hinders chain elongation.[3][6]

The remarkable stability and slow elimination of PCV-TP from infected cells result in its long intracellular half-life, allowing for sustained inhibition of viral replication even after the extracellular drug has been cleared.[3][4]

Penciclovir_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Virus-Infected Cell cluster_viral_process Viral Replication PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_DP This compound Diphosphate PCV_MP->PCV_DP Cellular Kinases PCV_TP This compound Triphosphate (Active) PCV_DP->PCV_TP Cellular Kinases DNA_Polymerase Viral DNA Polymerase PCV_TP->DNA_Polymerase Competitive Inhibition dGTP dGTP dGTP->DNA_Polymerase Natural Substrate Replication Viral DNA Replication DNA_Polymerase->Replication

Caption: this compound is selectively phosphorylated to its active triphosphate form in virus-infected cells, where it competitively inhibits viral DNA polymerase.

Experimental Protocols for Determining Intracellular Half-life

The determination of the intracellular half-life of PCV-TP is a multi-step process involving cell culture, radiolabeling, and chromatographic analysis. The following protocol outlines a typical methodology.

Materials
  • Cell Line: Human embryonic lung fibroblasts (e.g., MRC-5).

  • Virus: Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV).

  • Radiolabeled Compound: [³H]this compound.

  • Reagents: Cell culture media, fetal bovine serum, antibiotics, buffers (e.g., PBS), extraction solvents (e.g., perchloric acid or methanol).

  • Instrumentation: Cell culture incubator, centrifuge, High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

Experimental Workflow
  • Cell Culture and Infection:

    • Plate permissive cells (e.g., MRC-5) in culture dishes and grow to near confluence.

    • Infect the cell monolayers with the virus (e.g., HSV-2) at a specified multiplicity of infection (MOI).

    • Incubate until a desired level of cytopathic effect (CPE) is observed.

  • Drug Incubation (Loading Phase):

    • Introduce culture medium containing a known concentration of radiolabeled [³H]this compound to the infected cell cultures.

    • Incubate for a sufficient period (e.g., 4-6 hours) to allow for cellular uptake and subsequent phosphorylation to PCV-TP.[10]

  • Washout and Time-course Sampling:

    • After the incubation period, remove the medium containing [³H]this compound.

    • Thoroughly wash the cell monolayers multiple times with ice-cold phosphate-buffered saline (PBS) to eliminate all extracellular drug.

    • Add fresh, drug-free medium to the cultures.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-washout, harvest the cells.

  • Intracellular Extraction:

    • For each time point, lyse the harvested cells using a suitable extraction method (e.g., addition of cold 60% methanol (B129727) or perchloric acid) to release the intracellular contents.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the soluble intracellular metabolites (this compound and its phosphate (B84403) esters).

  • Chromatographic Analysis:

    • Analyze the supernatant using an anion-exchange HPLC system.

    • This technique separates the unphosphorylated this compound from its monophosphate, diphosphate, and triphosphate forms based on their charge.

    • Use a radioactivity flow detector to quantify the amount of [³H] associated with each distinct peak corresponding to PCV, PCV-MP, PCV-DP, and PCV-TP.

  • Half-life Calculation:

    • For each time point, determine the concentration of PCV-TP (e.g., in pmol/10⁶ cells).

    • Plot the natural logarithm of the PCV-TP concentration against time.

    • Perform a linear regression analysis on the data points. The slope (k) of this line represents the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = -ln(2) / k .[6]

Experimental_Workflow Workflow for Determining PCV-TP Intracellular Half-life A 1. Cell Culture & Infection (e.g., MRC-5 cells + HSV) B 2. Drug Incubation (Add [³H]this compound) A->B C 3. Washout (Remove extracellular drug) B->C D 4. Time-course Sampling (Harvest cells at t=0, 2, 4... hrs) C->D E 5. Intracellular Extraction (Isolate metabolites) D->E F 6. HPLC Analysis (Separate & quantify PCV-TP) E->F G 7. Data Plotting & Calculation (ln[PCV-TP] vs. Time) F->G H Result: Intracellular Half-life (t½) G->H

Caption: A sequential workflow for the experimental determination of this compound triphosphate's intracellular half-life.

References

The Structural Nexus: A Technical Guide to Penciclovir's Guanosine Mimicry in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structural relationship between the antiviral agent Penciclovir and the endogenous nucleoside guanosine (B1672433). This compound's efficacy as a potent inhibitor of herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) and Varicella-Zoster Virus (VZV), is fundamentally rooted in its ability to act as a structural mimic of guanosine, thereby deceiving viral enzymes and disrupting the replication cycle.[1][2] This guide will dissect the molecular intricacies of this relationship, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biochemical pathways.

Structural Comparison: this compound as an Acyclic Guanosine Analogue

This compound is a synthetic acyclic nucleoside analogue of guanine (B1146940).[1] Its core structure comprises a guanine base, identical to that found in guanosine. However, it diverges significantly in its side chain, which replaces the ribose sugar moiety of guanosine.[3] this compound possesses a 4-hydroxy-3-(hydroxymethyl)butyl group attached to the 9-position of the guanine base.[4] This acyclic side chain is the key to its pharmacological activity and selectivity.

Caption: Chemical structures of Guanosine and this compound.

Mechanism of Action: Exploiting Viral Enzymes through Structural Mimicry

The antiviral activity of this compound is not intrinsic but requires a multi-step activation process that occurs preferentially within virus-infected cells, a critical factor contributing to its low toxicity in uninfected host cells.[5][6] This selective activation is a direct consequence of its structural similarity to guanosine.

Selective Phosphorylation by Viral Thymidine (B127349) Kinase

The initial and rate-limiting step in this compound's activation is its monophosphorylation by viral thymidine kinase (TK).[2][6] Herpesvirus-encoded TK has a broader substrate specificity than its cellular counterparts and efficiently recognizes the guanosine-like structure of this compound, catalyzing the addition of a phosphate (B84403) group to the terminal hydroxyl of the acyclic side chain. Cellular thymidine kinases phosphorylate this compound far less efficiently, leading to a significant accumulation of this compound monophosphate in infected cells compared to healthy cells.[2]

Conversion to the Active Triphosphate Form by Cellular Kinases

Following the initial monophosphorylation, cellular kinases, such as guanylate kinase, further phosphorylate this compound monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form, this compound triphosphate (PCV-TP).[7]

Caption: Activation pathway of this compound.

G This compound This compound Penciclovir_MP This compound Monophosphate This compound->Penciclovir_MP Viral Thymidine Kinase (TK) Penciclovir_DP This compound Diphosphate Penciclovir_MP->Penciclovir_DP Cellular Kinases (e.g., Guanylate Kinase) Penciclovir_TP This compound Triphosphate (Active Form) Penciclovir_DP->Penciclovir_TP Cellular Kinases

Competitive Inhibition of Viral DNA Polymerase

The active metabolite, this compound triphosphate, is a potent competitive inhibitor of viral DNA polymerase.[1] Structurally, PCV-TP closely mimics the natural substrate, deoxyguanosine triphosphate (dGTP).[8] This structural resemblance allows PCV-TP to bind to the dGTP-binding site on the viral DNA polymerase, effectively competing with the natural nucleotide and thereby inhibiting the synthesis of viral DNA.[1][9] While PCV-TP can be incorporated into the growing viral DNA chain, it is not an obligate chain terminator like acyclovir (B1169) triphosphate. However, its incorporation significantly slows down DNA chain elongation, effectively disrupting viral replication.[4]

Caption: Competitive inhibition of viral DNA polymerase.

G cluster_polymerase Viral DNA Polymerase Active Site Active Site dGTP dGTP (Natural Substrate) dGTP->Active Site Binds and allows DNA synthesis PCV_TP This compound Triphosphate (Inhibitor) PCV_TP->Active Site Competitively binds and inhibits DNA synthesis

Quantitative Data

The antiviral efficacy of this compound is quantified through various in vitro and enzymatic assays. The following tables summarize key quantitative data for this compound and, for comparative purposes, Acyclovir.

Table 1: In Vitro Antiviral Activity (IC50) of this compound and Acyclovir

The 50% inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Virus StrainCell LineThis compound IC50 (µg/mL)Acyclovir IC50 (µg/mL)Reference
HSV-1 (Clinical Isolates)-0.5 - 0.8-[10]
HSV-2 (Clinical Isolates)-1.3 - 2.2-[10]
HSV-1 SC16MRC-50.80.6[5]
HSV-1A549~1.0~1.0[5]
HSV-2A549~1.0~1.0[5]
HSV-1VeroLower susceptibility to PCVHigher susceptibility to ACV[5]
HSV-2VeroLower susceptibility to PCVHigher susceptibility to ACV[5]
Table 2: Inhibition of Viral DNA Polymerase (Ki) by this compound Triphosphate and Acyclovir Triphosphate

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.

EnzymeInhibitorKi (µM)Reference
HSV-1 DNA Polymerase(S)-Penciclovir-triphosphate8.5[11]
HSV-2 DNA Polymerase(S)-Penciclovir-triphosphate5.8[11]
HSV-1 DNA PolymeraseAcyclovir-triphosphate0.07[11]
HSV-2 DNA PolymeraseAcyclovir-triphosphate0.07[11]
Cellular DNA Polymerase α(S)-Penciclovir-triphosphate175[11]
Cellular DNA Polymerase αAcyclovir-triphosphate3.8[11]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[9]

Caption: Workflow for a Plaque Reduction Assay.

G A 1. Seed susceptible cells in multi-well plates B 2. Infect cells with a known amount of virus A->B C 3. Add varying concentrations of this compound B->C D 4. Overlay with semi-solid medium to localize plaque formation C->D E 5. Incubate to allow plaque development D->E F 6. Fix and stain cells E->F G 7. Count plaques and calculate IC50 F->G

Methodology:

  • Cell Seeding: Plate susceptible host cells (e.g., Vero or MRC-5 cells) in multi-well plates and grow to confluency.[9]

  • Virus Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well).[6]

  • Drug Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with serial dilutions of this compound.[12]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[6]

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a dye such as crystal violet. Viable cells will stain, while the plaques (areas of virus-induced cell death) will remain clear.[13]

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).[9]

Determination of Intracellular this compound Triphosphate by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify intracellular nucleotides, including the active triphosphate form of this compound.

Methodology:

  • Cell Culture and Treatment: Culture virus-infected cells in the presence of this compound for a specified period.

  • Extraction of Intracellular Nucleotides: Harvest the cells and extract the intracellular nucleotides using a cold acid solution (e.g., 6% trichloroacetic acid).[2]

  • Neutralization: Neutralize the acid extract with a base (e.g., 5 M K2CO3).[2]

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.[2]

    • Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of a buffer (e.g., 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4) and an organic modifier (e.g., methanol).[2]

    • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.[2]

  • Quantification: Quantify the amount of this compound triphosphate by comparing the peak area to a standard curve generated with known concentrations of the compound. The intracellular concentration can then be calculated based on the cell number.

Conclusion

The structural mimicry of guanosine by this compound is the cornerstone of its antiviral efficacy. This molecular deception allows for its selective activation in virus-infected cells and the potent competitive inhibition of viral DNA polymerase. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of antiviral drug development, highlighting the intricate relationship between chemical structure and biological activity.

References

The Core of Antiviral Selectivity: A Technical Guide to the Phosphorylation of Penciclovir by Viral Thymidine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a guanosine (B1672433) analogue, is a potent antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its clinical efficacy is fundamentally rooted in its selective phosphorylation by viral thymidine (B127349) kinase (TK), an enzymatic step that is both the rate-limiting and selectivity-determining stage of its activation. This technical guide provides an in-depth exploration of the molecular mechanisms governing this selective activation. We will dissect the kinetic parameters that underpin the preferential phosphorylation by the viral enzyme over its human counterpart, present detailed protocols for key experimental assays, and visualize the intricate pathways and workflows involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of antiviral therapeutics.

Introduction: The Principle of Selective Viral Targeting

The cornerstone of successful antiviral therapy lies in the principle of selective toxicity: maximizing efficacy against the viral pathogen while minimizing harm to the host. This compound exemplifies this principle through its targeted activation within virus-infected cells.[1][2] In its prodrug form, this compound is readily taken up by both infected and uninfected cells. However, its conversion to a pharmacologically active form is almost exclusively mediated by the viral thymidine kinase (TK) enzyme expressed in infected cells.[3][4] This initial phosphorylation is the pivotal step that confers the drug's high therapeutic index. Uninfected cells, lacking the viral TK, phosphorylate this compound at a significantly lower rate, thus sparing them from the drug's cytotoxic effects.[5]

The Molecular Mechanism of this compound Activation

This compound is a synthetic acyclic guanine (B1146940) nucleoside analogue. Its journey from an inert prodrug to an active inhibitor of viral replication involves a three-step phosphorylation cascade.

  • Selective Monophosphorylation by Viral Thymidine Kinase: The process is initiated by the viral thymidine kinase, which catalyzes the addition of the first phosphate (B84403) group to this compound, forming this compound-monophosphate.[3][4] This is the critical step that dictates the drug's selectivity. Viral TK exhibits a broader substrate specificity compared to human cytosolic thymidine kinase (hTK1), allowing it to efficiently recognize and phosphorylate this compound.[6][7]

  • Conversion to Diphosphate (B83284) and Triphosphate by Cellular Kinases: Following the initial phosphorylation, host cell kinases, such as guanylate kinase, further phosphorylate this compound-monophosphate to its diphosphate and subsequently to its active triphosphate form, this compound-triphosphate.[3]

  • Inhibition of Viral DNA Polymerase: this compound-triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.

The sustained antiviral effect of this compound is further enhanced by the significantly longer intracellular half-life of its active triphosphate form compared to that of Acyclovir (B1169) triphosphate.

Quantitative Data on this compound Phosphorylation and Antiviral Activity

The selective phosphorylation of this compound is best understood through the quantitative analysis of enzyme kinetics and antiviral efficacy. The following tables summarize key data from various in vitro studies.

Table 1: Comparative Kinetic Parameters for Thymidine Kinase

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Human Thymidine Kinase 1 (hTK1)Thymidine0.510.28[1]
Herpes Simplex Virus 1 TK (HSV-1 TK)Thymidine0.38Not Reported[6]
Herpes Simplex Virus 1 TK (HSV-1 TK)Ganciclovir (B1264)47.6Not Reported[6]
Herpes Simplex Virus 1 TK (HSV-1 TK)Acyclovir417Not Reported[6]

Table 2: In Vitro Antiviral Efficacy of this compound

VirusAssayEC₅₀ (µg/mL)Cell LineReference
HSV-1Plaque Reduction0.8MRC-5[1]
HSV-1 (Clinical Isolates)Plaque Reduction0.5 - 0.8Not Specified[1]
HSV-2 (Clinical Isolates)Plaque Reduction1.3 - 2.2Not Specified[1]
HSV-1 (SC16)Viral Antigen Inhibition0.6MRC-5[1]
HSV-1 (SC16)24h Viral DNA Inhibition0.01MRC-5[1]

Table 3: Intracellular Half-life of Triphosphate Forms

CompoundIntracellular Half-life
This compound-triphosphate7 - 20 hours
Acyclovir-triphosphate0.7 - 1 hour

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selective phosphorylation and antiviral activity of this compound.

Expression and Purification of Recombinant Thymidine Kinase

Objective: To obtain purified viral and human thymidine kinase for in vitro kinetic studies.

Methodology:

  • Gene Cloning: The open reading frames of the viral (e.g., HSV-1 TK) and human thymidine kinase (hTK1) genes are cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or enzymatic digestion (e.g., lysozyme).

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Elution and Dialysis: The bound protein is eluted from the column using a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins). The purified protein is then dialyzed against a storage buffer to remove the eluting agent and stabilize the enzyme.[8]

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Thymidine Kinase Activity Assay

Objective: To determine the kinetic parameters (K_m_ and V_max_) of viral and human thymidine kinase for this compound.

Methodology (Radiolabeling-based):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl₂, dithiothreitol (B142953) (DTT), and varying concentrations of [³H]-Penciclovir.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant thymidine kinase (viral or human) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period, ensuring that the reaction remains in the linear range of product formation.

  • Reaction Termination: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper discs and immediately immersing them in an ethanol (B145695) wash solution to precipitate the phosphorylated product.

  • Washing: Wash the filter discs multiple times with ethanol and then with ether to remove unreacted [³H]-Penciclovir.

  • Scintillation Counting: Place the dried filter discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel corresponds to the amount of this compound-monophosphate formed.

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the K_m_ and V_max_ values.[6][9]

Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit viral plaque formation.

Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MRC-5) in multi-well plates and incubate until confluent.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Drug Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-3 days for HSV).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.5% crystal violet).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the drug concentration and fitting the data to a dose-response curve.

HPLC Analysis of Intracellular this compound Metabolites

Objective: To quantify the intracellular concentrations of this compound and its phosphorylated metabolites (monophosphate and triphosphate).

Methodology:

  • Cell Culture and Treatment: Culture susceptible cells and infect them with the virus. Treat the infected cells with this compound for a specified duration.

  • Metabolite Extraction: Wash the cells with cold phosphate-buffered saline (PBS) and then extract the intracellular metabolites using a cold extraction solvent (e.g., 60% methanol (B129727) or perchloric acid).

  • Sample Preparation: Neutralize the extracts if necessary and centrifuge to remove cell debris. The supernatant containing the metabolites is then prepared for HPLC analysis, which may involve solid-phase extraction for sample cleanup and concentration.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Separate this compound and its phosphorylated metabolites using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each metabolite.[10][11]

  • Data Analysis: Generate standard curves for this compound, this compound-monophosphate, and this compound-triphosphate to quantify their concentrations in the cell extracts.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Activation

Penciclovir_Activation_Pathway This compound This compound PCV_MP This compound-Monophosphate This compound->PCV_MP Viral Thymidine Kinase (Rate-limiting step) PCV_DP This compound-Diphosphate PCV_MP->PCV_DP Cellular Kinases PCV_TP This compound-Triphosphate (Active Form) PCV_DP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Synthesis_Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->DNA_Synthesis_Inhibition

Caption: Metabolic activation pathway of this compound in a virus-infected cell.

Experimental Workflow for Thymidine Kinase Activity Assay

TK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reaction_Mix Prepare Reaction Mixture ([3H]-Penciclovir, ATP, MgCl2) Initiate_Reaction Add Purified TK to Reaction Mixture Prep_Reaction_Mix->Initiate_Reaction Purify_Enzyme Purify Recombinant Viral/Human TK Purify_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Spot on DEAE-cellulose paper & immerse in Ethanol Incubate->Terminate_Reaction Wash_Discs Wash filter discs to remove unreacted substrate Terminate_Reaction->Wash_Discs Scintillation_Count Measure radioactivity of phosphorylated product Wash_Discs->Scintillation_Count Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Scintillation_Count->Data_Analysis

Caption: Workflow for determining thymidine kinase activity using a radiolabeling assay.

Experimental Workflow for HPLC Analysis of Intracellular Metabolites

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Infect cells and treat with this compound Metabolite_Extraction Extract intracellular metabolites with cold solvent Cell_Culture->Metabolite_Extraction Sample_Cleanup Neutralize and centrifuge to remove debris Metabolite_Extraction->Sample_Cleanup Chromatographic_Separation Separate metabolites on a C18 column Sample_Cleanup->Chromatographic_Separation Mass_Spec_Detection Detect and quantify using MS/MS in MRM mode Chromatographic_Separation->Mass_Spec_Detection Quantification Quantify metabolites using standard curves Mass_Spec_Detection->Quantification

Caption: Workflow for the quantification of intracellular this compound metabolites.

Conclusion

The selective phosphorylation of this compound by viral thymidine kinase is a paradigm of modern antiviral drug design. This high degree of selectivity, driven by the differential substrate specificity of the viral and human enzymes, ensures potent inhibition of viral replication with minimal host cell toxicity. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon this fundamental principle of antiviral therapy. A deeper understanding of these molecular interactions is crucial for the development of next-generation antiviral agents with improved efficacy and safety profiles.

References

In Vitro Efficacy of Penciclovir Against Varicella-Zoster Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Penciclovir against the Varicella-Zoster Virus (VZV). It delves into the mechanism of action, presents quantitative data on its antiviral potency, and offers detailed protocols for key experimental assays used in its evaluation.

Introduction

This compound is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent and selective activity against several herpesviruses, including Varicella-Zoster Virus (VZV), the causative agent of chickenpox (varicella) and shingles (herpes zoster).[1] Its efficacy stems from its ability to specifically target and inhibit viral DNA replication. This document serves as a technical resource for professionals engaged in antiviral research and development, offering a detailed examination of this compound's in vitro profile against VZV.

Mechanism of Action

This compound is a prodrug that requires activation within VZV-infected cells. Its selective antiviral activity is a result of a two-step enzymatic conversion process that leads to the inhibition of viral DNA synthesis.

Activation Pathway:

  • Initial Phosphorylation: Upon entry into a VZV-infected cell, this compound is selectively phosphorylated by the virus-encoded thymidine (B127349) kinase (TK) to form this compound monophosphate. This initial step is critical for its selectivity, as cellular kinases in uninfected cells do not efficiently phosphorylate this compound.

  • Conversion to Triphosphate: Cellular enzymes subsequently convert this compound monophosphate to its active form, this compound triphosphate.

  • Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1]

  • Chain Termination: Incorporation of this compound triphosphate into the growing viral DNA chain results in the termination of DNA elongation, effectively halting viral replication.[2]

The intracellular half-life of this compound triphosphate is notably long, contributing to its sustained antiviral effect even after the extracellular drug has been removed.

Penciclovir_Mechanism_of_Action PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase PCV_TP->VZV_DNA_Polymerase Competitive Inhibition Inhibition Inhibition PCV_TP->Inhibition dGTP dGTP dGTP->VZV_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Synthesis

Figure 1: Mechanism of action of this compound against VZV.

Quantitative In Vitro Activity

The in vitro potency of this compound against VZV is typically quantified by determining its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the drug concentration required to inhibit viral replication or cytopathic effect by 50%.

Assay Type Cell Line VZV Strain(s) This compound EC50/IC50 (µM) Acyclovir (B1169) EC50/IC50 (µM) (for comparison) Reference
Plaque Reduction AssayMRC-529 clinical isolates3.8 µg/ml (~15.1 µM)4.2 µg/ml (~18.6 µM)[3]
Plaque Reduction AssayHELClinical isolates3.34 ± 1.203.38 ± 1.87[4]
DNA Hybridization AssayMRC-5Not specifiedGenerally lower than plaque reduction assayGenerally lower than plaque reduction assay[5]
Cytopathic Effect InhibitionHuman Embryonic FibroblastsNot specifiedNot explicitly stated, but comparable to AcyclovirNot explicitly stated, but comparable to this compound[2]

Note: The conversion from µg/ml to µM for this compound is based on a molecular weight of approximately 253.26 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral activity. The following sections outline the protocols for key in vitro assays used to evaluate this compound's efficacy against VZV.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral agent to inhibit the formation of viral plaques, which are localized areas of cell death and viral replication.

Plaque_Reduction_Assay_Workflow start Start plate_cells Plate susceptible cells (e.g., MRC-5) in multi-well plates start->plate_cells incubate_cells Incubate to form a confluent monolayer plate_cells->incubate_cells prepare_dilutions Prepare serial dilutions of this compound incubate_cells->prepare_dilutions infect_cells Infect cell monolayers with a known titer of VZV prepare_dilutions->infect_cells add_drug Add this compound dilutions to the infected cells infect_cells->add_drug overlay Add semi-solid overlay (e.g., methylcellulose) to restrict virus spread add_drug->overlay incubate_plaques Incubate for several days to allow plaque formation overlay->incubate_plaques fix_stain Fix and stain the cells (e.g., with crystal violet) incubate_plaques->fix_stain count_plaques Count the number of plaques in each well fix_stain->count_plaques calculate_ec50 Calculate the EC50 value count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 2: Workflow for a VZV plaque reduction assay.

Detailed Protocol:

  • Cell Culture:

    • Human embryonic lung (HEL) or MRC-5 fibroblasts are seeded into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Cells are maintained in a suitable growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Virus Inoculation:

    • A stock of cell-free VZV is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

    • The growth medium is removed from the cell monolayers, and the cells are infected with the virus inoculum.

    • The plates are incubated for 1-2 hours to allow for viral adsorption.

  • Drug Treatment and Overlay:

    • Serial dilutions of this compound are prepared in an overlay medium (e.g., growth medium containing 1% methylcellulose).

    • Following the adsorption period, the virus inoculum is removed, and the overlay medium containing the various concentrations of this compound is added to the respective wells. Control wells receive an overlay medium without the drug.

  • Incubation and Plaque Visualization:

    • The plates are incubated for 5-7 days to allow for the formation of visible plaques.

    • After incubation, the overlay is removed, and the cell monolayers are fixed with a solution such as 10% formalin.

    • The fixed cells are then stained with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis:

    • The number of plaques in each well is counted.

    • The percentage of plaque reduction is calculated for each drug concentration relative to the untreated control.

    • The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

DNA Hybridization Assay

The DNA hybridization assay is a molecular method used to quantify the amount of viral DNA in infected cells, providing a direct measure of viral replication.

Detailed Protocol:

  • Cell Culture and Infection:

    • Susceptible cells (e.g., MRC-5) are seeded in multi-well plates and grown to confluence.

    • The cell monolayers are infected with VZV.

  • Drug Treatment:

    • Following viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of this compound.

  • DNA Extraction:

    • At a designated time post-infection (e.g., 48-72 hours), the total DNA is extracted from the cells in each well.

  • DNA Hybridization:

    • The extracted DNA is denatured and immobilized onto a solid support, such as a nitrocellulose or nylon membrane (e.g., via dot blotting).

    • The membrane is then incubated with a labeled VZV-specific DNA probe. The probe is typically labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, digoxigenin).

    • The membrane is washed to remove any unbound probe.

  • Detection and Quantification:

    • The amount of hybridized probe is detected and quantified. For radiolabeled probes, this is typically done using autoradiography or a phosphorimager. For non-radioactively labeled probes, detection involves an enzymatic reaction that produces a colorimetric or chemiluminescent signal.

    • The intensity of the signal is proportional to the amount of VZV DNA present in the sample.

  • Data Analysis:

    • The percentage of inhibition of viral DNA synthesis is calculated for each drug concentration relative to the untreated control.

    • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.

VZV Resistance to this compound

Resistance to this compound in VZV can emerge through mutations in two primary viral genes:

  • Thymidine Kinase (TK): Mutations in the TK gene can lead to a deficient or altered enzyme that is unable to efficiently phosphorylate this compound, thus preventing its activation.[6][7]

  • DNA Polymerase: Alterations in the DNA polymerase gene can result in an enzyme with reduced affinity for this compound triphosphate, thereby diminishing its inhibitory effect.[8]

It is noteworthy that some Acyclovir-resistant VZV strains with altered DNA polymerase may exhibit only partial cross-resistance to this compound.[8]

Conclusion

This compound demonstrates potent and selective in vitro activity against Varicella-Zoster Virus. Its mechanism of action, reliant on viral thymidine kinase for activation, ensures that it primarily targets infected cells. Standardized in vitro assays, such as the plaque reduction and DNA hybridization assays, are essential tools for quantifying its antiviral efficacy and for monitoring the potential emergence of drug-resistant strains. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antiviral drug development.

References

The Prodrug to Active Moiety Transformation: A Technical Guide to the Conversion of Famciclovir to Penciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the oral prodrug famciclovir (B1672041) into its active antiviral form, penciclovir. Famciclovir's efficacy is entirely dependent on this biotransformation, which enhances its oral bioavailability. This document details the enzymatic pathways, key metabolites, and pharmacokinetic profiles associated with this conversion. It includes summaries of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Famciclovir is an orally administered prodrug that is extensively metabolized to the active antiviral compound, this compound.[1] this compound has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV). The prodrug design overcomes the poor oral bioavailability of this compound.[2] Understanding the metabolic journey from famciclovir to this compound is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and informing the development of future antiviral agents.

The Metabolic Pathway: From Ingestion to Activation

The conversion of famciclovir to this compound is a rapid and efficient two-step metabolic process that occurs predominantly during first-pass metabolism in the intestine and liver.[2][3]

Step 1: De-acetylation Following oral administration, famciclovir undergoes rapid and extensive hydrolysis of its two acetyl groups, a reaction catalyzed by esterases. This initial step forms the intermediate metabolite, 6-deoxythis compound (B18198), also known as BRL 42359.[1][3]

Step 2: Oxidation The subsequent and rate-limiting step is the oxidation of 6-deoxythis compound at the 6-position of the purine (B94841) ring. This reaction is catalyzed by aldehyde oxidase, a cytosolic enzyme primarily located in the liver, to form the active antiviral agent, this compound.[3][4][5] Studies have confirmed that xanthine (B1682287) oxidase does not play a significant role in this conversion in humans.[4][5]

Once formed, this compound is taken up by virus-infected cells and is phosphorylated by viral thymidine (B127349) kinase to its active triphosphate form, which then inhibits viral DNA polymerase, halting viral replication.[3]

Famciclovir_Metabolism cluster_host Host Metabolism (Intestine & Liver) cluster_virus Virus-Infected Cell Famciclovir Famciclovir (Oral Prodrug) Deoxythis compound 6-deoxythis compound (BRL 42359) Famciclovir->Deoxythis compound De-acetylation (Esterases) Penciclovir_Host This compound (Active Moiety) Deoxythis compound->Penciclovir_Host Oxidation (Aldehyde Oxidase) Penciclovir_Cell This compound Penciclovir_Host->Penciclovir_Cell Uptake Penciclovir_TP This compound Triphosphate (Active Antiviral) Penciclovir_Cell->Penciclovir_TP Phosphorylation (Viral Thymidine Kinase & Host Cell Kinases) Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study (Rat Model) prep_invitro Prepare Incubation Mixture (Human Liver Cytosol, 6-deoxythis compound) incubate Incubate at 37°C prep_invitro->incubate terminate_invitro Terminate Reaction (Cold Acetonitrile) incubate->terminate_invitro analyze_invitro Analyze this compound Formation (LC-MS/MS) terminate_invitro->analyze_invitro dose_rat Oral Administration of Famciclovir sample_blood Serial Blood Sampling dose_rat->sample_blood prep_plasma Plasma Preparation (Centrifugation) sample_blood->prep_plasma analyze_invivo Quantify this compound & 6-deoxythis compound (LC-MS/MS) prep_plasma->analyze_invivo

References

An In-depth Technical Guide on Early-Stage Research of Penciclovir Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of penciclovir derivatives. This compound is a potent guanosine (B1672433) analogue antiviral drug, highly effective against various herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).[1][2] However, its clinical utility in oral form is limited by poor bioavailability, which has driven the development of various derivatives, most notably the prodrug famciclovir (B1672041).[2][3] This document delves into the chemical synthesis, mechanism of action, structure-activity relationships, and antiviral efficacy of this compound and its analogues, serving as a critical resource for professionals in medicinal chemistry and antiviral drug development.

Mechanism of Action of this compound

This compound is an acyclic guanine (B1146940) nucleoside analogue that selectively inhibits the replication of herpesviruses.[1][4] Its mechanism of action is a multi-step process that occurs specifically within virus-infected cells, ensuring low toxicity to healthy, uninfected cells.[5][6]

  • Selective Phosphorylation: this compound is inactive in its initial form.[5][6] Inside a herpesvirus-infected cell, the virus-encoded enzyme thymidine (B127349) kinase (TK) recognizes this compound and phosphorylates it to this compound monophosphate.[5][6][7] This is the rate-limiting step and occurs far more efficiently with viral TK than with cellular kinases, leading to a high concentration of the monophosphate form in infected cells.[5][6]

  • Conversion to Active Triphosphate: Cellular kinases then further phosphorylate the monophosphate form to this compound diphosphate (B83284) and subsequently to the active antiviral agent, this compound triphosphate.[1][5][6]

  • Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][8] This inhibition halts the synthesis of viral DNA, thereby preventing viral replication.[8][9]

A key feature of this compound is the long intracellular half-life of its active triphosphate form, which persists for extended periods in infected cells, contributing to its potent antiviral effect.[6][10]

Penciclovir_Mechanism_of_Action cluster_cell Infected Host Cell PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Inhibition Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase

Mechanism of action of this compound in a herpes virus-infected cell.

Synthesis and Experimental Protocols

The chemical synthesis of this compound, or 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, presents the challenge of achieving regioselective alkylation at the N-9 position of the guanine base over the N-7 position.[2] Various synthetic strategies have been developed to address this.

General Synthetic Workflow:

A common approach involves the coupling of a protected purine (B94841) base, such as 2-amino-6-chloropurine, with a suitable acyclic side chain, followed by deprotection steps to yield the final molecule.[2] Industrial syntheses have been improved by using precursors like N2-acetyl-7-benzylguanine and a cyclic side chain precursor, which allows for regioselective coupling in good yield.[11]

Penciclovir_Synthesis_Workflow start Starting Materials purine Protected Purine Base (e.g., 2-amino-6-chloropurine) start->purine side_chain Acyclic Side Chain Precursor start->side_chain coupling Coupling Reaction (N-9 Alkylation) purine->coupling side_chain->coupling intermediate Coupled Intermediate coupling->intermediate deprotection Hydrolysis / Deprotection intermediate->deprotection This compound This compound deprotection->this compound

General synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine to this compound

This protocol describes a key deprotection step in one of the established synthetic routes for this compound.[2][12]

  • Reaction Setup: Weigh 978.40 g (2.75 mol) of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine and add it to 8.25 L of 2M hydrochloric acid.[2][12]

  • Hydrolysis: Heat the mixture to reflux and maintain this temperature for 3 hours.[2][12]

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Adjust the pH to 14.0 by adding a 14M sodium hydroxide (B78521) solution.[2][12]

  • Extraction and Precipitation: Wash the basic solution with ethyl acetate (B1210297) to remove impurities. Adjust the pH of the aqueous phase to neutral (pH 7) using 6M hydrochloric acid, which will cause a large amount of white crystals to precipitate.[12]

  • Isolation: Filter the precipitated solid, wash with water, and dry to obtain this compound. This method has been reported to yield approximately 675.57 g (97.0% yield) with high purity.[12]

This compound Derivatives and Prodrug Strategies

The primary motivation for developing this compound derivatives has been to overcome its poor oral bioavailability.[3] This led to the successful development of famciclovir, the diacetyl 6-deoxy prodrug of this compound.[13]

Famciclovir: Famciclovir is well-absorbed orally and is rapidly converted to this compound in the intestinal wall and liver through a two-step enzymatic process involving deacetylation and oxidation.[13][14] This strategy significantly improves the systemic delivery of the active drug.[14]

Other Derivatives:

  • Tricyclic Derivatives: A series of tricyclic this compound derivatives have been synthesized to enhance lipophilicity.[15] Some of these compounds, particularly those with specific substitutions, showed promising antiviral activity against both HSV-1 and HSV-2, including strains resistant to acyclovir.[15]

  • Carbonate Prodrugs: Alkyl monocarbonate derivatives have been synthesized as potential prodrugs.[16] Studies in mice and rats showed that some of these compounds achieved urinary recovery of this compound comparable to or even higher than that of famciclovir.[16]

  • Bile Acid Conjugates: Ester prodrugs of this compound with bile acids have been generated, though initial studies showed they were less active in vitro against HSV-1 and HSV-2 compared to the parent drug.[17]

Famciclovir_Conversion Famciclovir Famciclovir (Oral Prodrug) Absorption GI Absorption Famciclovir->Absorption Intermediate Intermediate Metabolite Absorption->Intermediate Deacetylation Liver Intestine / Liver Intermediate->Liver This compound This compound (Active Drug) Liver->this compound Aldehyde Oxidase Systemic Systemic Circulation This compound->Systemic

Conversion pathway of the prodrug Famciclovir to this compound.

Structure-Activity Relationships (SAR)

The design of effective nucleoside analogues like this compound relies on their interaction with viral enzymes, particularly thymidine kinase for activation and DNA polymerase for inhibition.[18]

  • Acyclic Side Chain: The flexible 4-hydroxy-3-(hydroxymethyl)butyl side chain of this compound is crucial for its recognition by viral thymidine kinase and subsequent phosphorylation.

  • Guanine Base: The guanine base is essential for the molecule to act as an analogue of dGTP and competitively inhibit the viral DNA polymerase.

  • Lipophilicity and Prodrugs: Modifications to increase lipophilicity, such as the esterification in famciclovir, enhance membrane permeability and oral absorption but must be designed to be cleaved in vivo to release the active this compound.[3]

  • Tricyclic Modifications: The addition of a tricyclic system to the purine core can increase lipophilicity.[15] The antiviral activity of these derivatives is sensitive to the nature and position of substituents on the added ring system, suggesting a specific binding pocket in the target enzyme.[15][19]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its derivatives is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell culture assays.

Table 1: In Vitro Antiviral Activity of this compound and Acyclovir against Herpesviruses

CompoundVirus StrainCell LineAssay TypeEC₅₀ / IC₅₀Reference
This compound HSV-1MRC-5Plaque Reduction0.8 mg/L (3.2 µM)[20]
Acyclovir HSV-1MRC-5Plaque Reduction0.6 mg/L (2.7 µM)[20]
This compound HSV-1MRC-5Viral DNA Inhibition0.01 mg/L (0.04 µM)[20]
Acyclovir HSV-1MRC-5Viral DNA Inhibition0.06 mg/L (0.27 µM)[20]
This compound HSV-1 (Lab/Clinical)HFFPlaque Reduction2 µM (Range: 1.2-2.4 µM)[21]
This compound HSV-2 (Lab/Clinical)HFFPlaque Reduction2.6 µM (Range: 1.6-11 µM)[21]
This compound VZV-Plaque Reduction3.1 µg/mL (12.2 µM)[22][23]

HFF: Human Foreskin Fibroblasts

Table 2: Antiviral Activity of a Tricyclic this compound Derivative

CompoundVirus StrainEC₅₀ (µM)Reference
9g (R = 4-MeO-C₆H₄) HSV-11.5 µM[15]
9g (R = 4-MeO-C₆H₄) HSV-20.8 µM[15]
9g (R = 4-MeO-C₆H₄) HSV-1 TK⁻0.8 µM[15]

Antiviral Assay Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.

  • Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., MRC-5 or Vero cells) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) and allow adsorption for 1-2 hours.

  • Compound Application: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose (B11928114) or agarose) containing serial dilutions of the test compound (this compound derivative) and a control (e.g., this compound, acyclovir).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet. The plaques (zones of cell death) will appear as clear areas against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques at each drug concentration. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Perspectives

Early-stage research on this compound derivatives has been pivotal in transforming a potent but poorly absorbed antiviral agent into a clinically successful oral therapy through the prodrug famciclovir. The core principles guiding this research have been the enhancement of pharmacokinetic properties while retaining the selective mechanism of action against viral enzymes.

Future research in this area may focus on several key aspects:

  • Novel Prodrugs: Development of new prodrugs with even greater bioavailability or targeted delivery to specific tissues.

  • Activity Against Resistant Strains: Designing derivatives that are effective against acyclovir- and this compound-resistant herpesvirus strains, which often have mutations in the viral thymidine kinase or DNA polymerase.[7] The promising activity of some tricyclic derivatives in TK⁻ strains warrants further investigation.[15]

  • Broad-Spectrum Activity: Exploring modifications to broaden the antiviral spectrum to other herpesviruses or even other families of viruses, although initial studies have shown this compound derivatives to be largely inactive against other DNA and RNA viruses at subtoxic concentrations.[15]

  • New Delivery Systems: Investigating novel formulations and drug delivery systems, such as nanoemulsions, to enhance the efficacy of topical or oral administration.[24]

The continued exploration of the structure-activity relationships of this compound analogues will undoubtedly lead to the development of next-generation antiviral agents with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for Penciclovir Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penciclovir is a synthetic acyclic guanine (B1146940) analogue with potent antiviral activity against several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV).[1] It functions as a selective inhibitor of viral DNA synthesis.[1] The plaque reduction assay is a standard and reliable method ("gold standard") for quantifying the infectivity of lytic viruses and is widely used to determine the antiviral efficacy of compounds like this compound.[][3][4] This document provides detailed protocols for performing a this compound plaque reduction assay, along with its mechanism of action and representative data.

Mechanism of Action of this compound

This compound is an inactive prodrug that requires activation within a virus-infected cell.[5][6] The process is initiated by a viral thymidine (B127349) kinase, which phosphorylates this compound.[5][6][7] Cellular kinases then further phosphorylate the molecule to its active triphosphate form, this compound triphosphate.[5][6][7] This active form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus preventing viral replication.[7][8] The selectivity of this compound is attributed to the much higher affinity of viral thymidine kinase for the drug compared to cellular kinases and the greater affinity of this compound triphosphate for viral DNA polymerase over cellular DNA polymerases.[5][6]

Penciclovir_Mechanism_of_Action

Experimental Protocols

This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of this compound against susceptible viruses like HSV-1, HSV-2, and VZV.

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero cells for HSV)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium - EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well or 12-well cell culture plates

  • Sterile microcentrifuge tubes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture and expand the host cell line in T-75 flasks.

    • On the day before the assay, trypsinize the cells, count them, and seed them into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO or water.

    • On the day of the assay, prepare a series of twofold serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations.

  • Virus Infection:

    • Aspirate the culture medium from the confluent cell monolayers.

    • Infect the cells with a viral suspension diluted to provide a countable number of plaques (typically 50-100 PFU per well).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • This compound Treatment:

    • After the adsorption period, remove the viral inoculum.

    • Gently wash the cell monolayers with PBS.

    • Add the overlay medium containing the different concentrations of this compound to the respective wells.

    • Include a virus control (no drug) and a cell control (no virus, no drug) in triplicate.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until clear plaques are visible in the virus control wells.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Gently wash the wells with water.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Carefully wash the wells with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • The IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, can be determined using regression analysis.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Host Cells in Plates"]; Incubate_Overnight [label="Incubate Overnight (37°C, 5% CO2)"]; Prepare_Drug [label="Prepare Serial Dilutions of this compound"]; Infect_Cells [label="Infect Cell Monolayer with Virus"]; Adsorption [label="Incubate for Viral Adsorption (1-2 hours)"]; Remove_Inoculum [label="Remove Viral Inoculum"]; Add_Overlay [label="Add Overlay Medium with this compound Dilutions"]; Incubate_Plates [label="Incubate Plates (2-5 days)"]; Fix_Cells [label="Fix Cells (e.g., with Formalin)"]; Stain_Cells [label="Stain with Crystal Violet"]; Wash_Dry [label="Wash and Air Dry Plates"]; Count_Plaques [label="Count Plaques"]; Analyze_Data [label="Calculate % Plaque Reduction and IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Overnight; Incubate_Overnight -> Infect_Cells; Prepare_Drug -> Add_Overlay; Infect_Cells -> Adsorption; Adsorption -> Remove_Inoculum; Remove_Inoculum -> Add_Overlay; Add_Overlay -> Incubate_Plates; Incubate_Plates -> Fix_Cells; Fix_Cells -> Stain_Cells; Stain_Cells -> Wash_Dry; Wash_Dry -> Count_Plaques; Count_Plaques -> Analyze_Data; Analyze_Data -> End; } Workflow of a Plaque Reduction Assay.

Data Presentation

The following tables summarize representative quantitative data for this compound against various herpesviruses.

Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

Virus IsolateAssay MethodIC50 (µg/mL)
HSV-1Plaque Reduction Assay0.5 - 2.0
HSV-2Plaque Reduction Assay1.0 - 4.0

Table 2: In Vitro Antiviral Activity of this compound against Varicella-Zoster Virus (VZV)

Virus IsolateAssay MethodIC50 (µg/mL)
Wild-Type VZVPlaque Reduction Assay1.40 - 3.34
Acyclovir-Resistant VZVPlaque Reduction Assay4- to 5-fold higher than parent strain

Note: IC50 values can vary depending on the specific viral strain, cell line used, and assay conditions.[9]

Conclusion

The plaque reduction assay is a robust method for evaluating the antiviral efficacy of this compound. The detailed protocol provided in these application notes offers a framework for researchers to conduct these experiments consistently. The provided data and mechanism of action further aid in understanding the antiviral properties of this compound.

References

Application Note: Quantifying Penciclovir Triphosphate in Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penciclovir is a potent antiviral agent effective against various herpes viruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] It is the active metabolite of the oral prodrug famciclovir.[3][4] The efficacy of this compound is dependent on its conversion to the active form, this compound triphosphate (PCV-TP), within virus-infected cells.[2][5][6][7] This selective activation and subsequent accumulation of PCV-TP in infected cells make it a crucial biomarker for assessing the drug's antiviral activity and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. This application note provides detailed protocols for the quantification of PCV-TP in infected cells, data presentation guidelines, and visualizations of the key pathways and workflows.

Mechanism of Action

This compound is a guanosine (B1672433) analogue that is initially inactive.[6][7] Its antiviral activity is initiated by a selective phosphorylation process that occurs predominantly in virus-infected cells.[5][6][7]

  • Viral Thymidine (B127349) Kinase (TK) Phosphorylation: In cells infected with a herpes virus, the viral TK efficiently phosphorylates this compound to this compound monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular thymidine kinases phosphorylate this compound much less efficiently.[6][7]

  • Cellular Kinase Conversion: Host cell kinases then further phosphorylate the monophosphate form to this compound diphosphate (B83284) and subsequently to the active this compound triphosphate.[6][7]

  • Inhibition of Viral DNA Polymerase: PCV-TP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][8][9] The incorporation of PCV-TP into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.[3]

A significant feature of this compound is the long intracellular half-life of its triphosphate form, which persists for many hours in infected cells even after the extracellular drug has been removed.[6][10][11] This prolonged intracellular presence contributes to its potent antiviral effect.[12][13][14]

Quantitative Data Summary

The following tables summarize the intracellular concentrations and half-lives of this compound triphosphate in various infected cell lines as reported in the literature.

Table 1: Intracellular Half-life of this compound Triphosphate (PCV-TP)

VirusCell LineIntracellular Half-life of PCV-TP (hours)Reference
HSV-1Infected Cells10[11]
HSV-2MRC-520[10]
VZVMRC-57[10]
VZVInfected Cells7-14[11]

Table 2: Intracellular Concentrations of this compound Triphosphate (PCV-TP) in HSV-2 Infected MRC-5 Cells

TreatmentTime (hours)Intracellular PCV-TP (pmol/10^6 cells)Approximate Intracellular Concentration (µM)Reference
10 µM this compound245,8301,500[15]

Experimental Protocols

This section provides a detailed methodology for the quantification of PCV-TP in infected cells, from cell culture and infection to sample preparation and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Cell Culture, Infection, and Drug Treatment
  • Cell Seeding: Seed a host cell line susceptible to the virus of interest (e.g., MRC-5, Vero cells) into multi-well plates or culture flasks and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Aspirate the culture medium and inoculate the cell monolayers with the viral isolate at a suitable multiplicity of infection (MOI). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Drug Addition: After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add fresh culture medium containing the desired concentration of this compound. Include appropriate controls, such as uninfected cells treated with this compound and infected cells without drug treatment.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol 2: Sample Preparation for PCV-TP Extraction
  • Cell Harvesting: At each time point, aspirate the medium and wash the cell monolayer twice with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 60% methanol (B129727) or a phosphate-buffered ethanol (B145695) solution to each well/flask.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the mixture vigorously.

    • Incubate on ice for 20 minutes to allow for protein precipitation and cell lysis.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular nucleotides including PCV-TP, to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water).

Protocol 3: Quantification of PCV-TP by HPLC-MS/MS

This method is adapted from established protocols for this compound quantification in plasma and can be optimized for the analysis of its triphosphate form.[16][17][18]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Capcellpak MGII C18) is suitable.[16]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.1) and an organic solvent (e.g., methanol or acetonitrile) can be used.[16][19]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[17]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[19]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.[16]

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be employed for selective and sensitive quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for PCV-TP and a suitable internal standard (e.g., a stable isotope-labeled PCV-TP or a related compound) need to be determined and optimized.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of a PCV-TP standard into a matrix that mimics the cell extract.

    • Data Analysis: Plot the peak area ratio of PCV-TP to the internal standard against the concentration to generate a linear regression curve. Use this curve to determine the concentration of PCV-TP in the experimental samples.

Visualizations

This compound Metabolic Activation Pathway

Penciclovir_Activation This compound This compound PCV_MP This compound Monophosphate This compound->PCV_MP Viral Thymidine Kinase PCV_DP This compound Diphosphate PCV_MP->PCV_DP Cellular Kinases PCV_TP This compound Triphosphate (Active Form) PCV_DP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Synthesis_Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->DNA_Synthesis_Inhibition

Caption: Metabolic activation pathway of this compound in a virus-infected cell.

Experimental Workflow for PCV-TP Quantification

Experimental_Workflow cluster_cell_culture Cell Culture & Infection cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding 1. Seed Host Cells Infection 2. Infect with Virus Cell_Seeding->Infection Drug_Treatment 3. Treat with this compound Infection->Drug_Treatment Harvesting 4. Harvest & Wash Cells Drug_Treatment->Harvesting Lysis 5. Cell Lysis & Extraction Harvesting->Lysis Centrifugation 6. Centrifuge to Pellet Debris Lysis->Centrifugation Supernatant_Collection 7. Collect Supernatant Centrifugation->Supernatant_Collection Evaporation 8. Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution 9. Reconstitute Extract Evaporation->Reconstitution HPLC_MSMS 10. HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Processing 11. Data Processing & Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for the quantification of this compound Triphosphate in infected cells.

References

HPLC method for Penciclovir concentration measurement

Author: BenchChem Technical Support Team. Date: December 2025

An accurate and reliable method for the quantification of Penciclovir is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering specificity, accuracy, and sensitivity.[2][3][4] this compound is the active antiviral agent, which is the primary metabolite of the prodrug Famciclovir.[1] After oral administration, Famciclovir is rapidly and extensively converted to this compound, making the measurement of the active metabolite crucial for assessing drug exposure.[1][2]

This document provides detailed protocols for the determination of this compound in human plasma using HPLC with Ultraviolet (UV) and Fluorescence detection.

Metabolic Conversion of Famciclovir to this compound

Famciclovir undergoes significant first-pass metabolism to become the active form, this compound. The primary metabolic pathway involves two key steps: de-acetylation to an intermediate metabolite, 6-deoxythis compound, followed by oxidation via aldehyde oxidase to yield this compound.[1] Due to this rapid conversion, Famciclovir is often undetectable in plasma.[1]

cluster_0 Famciclovir Famciclovir Intermediate 6-deoxythis compound Famciclovir->Intermediate De-acetylation This compound This compound (Active Form) Intermediate->this compound Oxidation Metabolism First-Pass Metabolism Oxidase Aldehyde Oxidase

Metabolic pathway of Famciclovir to this compound.

Experimental Protocols

Herein are detailed protocols for two common HPLC-based methods for this compound quantification in human plasma.

Method 1: HPLC with UV Detection

This method is a simple, specific, and accurate approach for determining this compound concentrations in human plasma.[2][4]

Sample Preparation: Protein Precipitation

  • Transfer 500 µL of human plasma into a microcentrifuge tube.

  • Add a known concentration of an internal standard (e.g., Acyclovir).[1]

  • Add 500 µL of a precipitating agent, such as 6% perchloric acid, to the tube.[1]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Carefully transfer the clear supernatant to a clean tube.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.[1]

Chromatographic Conditions

  • Column: BDS-C18, 5 µm, 4.6 x 250 mm[1]

  • Mobile Phase: A mixture of 20 mM Phosphate Buffer (pH adjusted to 7.5), Methanol, and Acetonitrile in a ratio of 94:3:3 (v/v/v).[1][2][4]

  • Flow Rate: 1.0 mL/min[1][2][4]

  • Detection: UV at 254 nm[1][2][3][4]

  • Column Temperature: Ambient[1]

  • Internal Standard: Acyclovir[1][3]

Method 2: HPLC with Fluorescence Detection

This method provides enhanced sensitivity for the quantification of this compound.[1]

Sample Preparation: Protein Precipitation

  • To 200 µL of plasma, add the internal standard (e.g., guanosine (B1672433) 5'-monophosphate).[5]

  • Add 100 µL of perchloric acid to precipitate plasma proteins.[1]

  • Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Inject the supernatant (40 µL) into the HPLC system.[5]

Chromatographic Conditions

  • Column: Inertsil ODS-3 or Diamonsil-5 µm C18[1][5]

  • Mobile Phase: A gradient elution using Methanol and 0.1% orthophosphoric acid or 0.08% aqueous trifluoroacetic acid.[1][5]

  • Detection: Fluorescence detector set to an excitation wavelength of 260-270 nm and an emission wavelength of 375-380 nm.[1][5]

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, Solid-Phase Extraction can be utilized.[1]

  • Condition an SPE cartridge with methanol, followed by water.

  • Load the plasma sample, which has been pre-mixed with an internal standard, onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound and the internal standard from the cartridge using an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Collection Plasma Sample Collection Spike Spike with Internal Standard Collection->Spike Prep_Method Protein Precipitation OR Solid-Phase Extraction Spike->Prep_Method Centrifuge Centrifugation Prep_Method->Centrifuge if PP Injection Inject into HPLC Prep_Method->Injection if SPE Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Analysis Data Acquisition & Analysis Detection->Analysis

General experimental workflow for this compound analysis.

Data Summary and Method Validation

The performance of HPLC methods is assessed through rigorous validation to ensure they are suitable for their intended purpose.[3] Key parameters include linearity, accuracy, precision, and the limit of quantitation (LOQ).

ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-UV)Method 3 (HPLC-Fluorescence)
Column BDS-C18[2][4]Hypersil BDS C18[3]Diamonsil-5 µm C18[5]
Mobile Phase 20mM Phosphate Buffer (pH 7.5), Methanol, Acetonitrile (94:3:3)[2][4]20mM KH2PO4 Buffer (pH 3.5), Methanol (95:5)[3]Methanol, 0.08% Trifluoroacetic Acid (Gradient)[5]
Flow Rate 1.0 mL/min[2][4]1.4 mL/min[3]Not Specified
Detection UV at 254 nm[2][4]UV at 254 nm[3]Fluorescence (Ex: 260 nm, Em: 380 nm)[5]
Linearity Range 0.1 - 5.0 µg/mL[2][4]50.1 - 7000.9 ng/mL[3]20 - 2000 ng/mL[5]
LOQ 0.1 µg/mL[2][4]50.1 ng/mL[3]20 ng/mL[5]
Recovery 92.1 - 96.6%[2]Not Specified~99%[5]
Intra-day Precision (RSD) < 4.1%[2]Not Specified1.19 - 3.54% (as Inter-day CV)[5]
Inter-day Precision (RSD) < 7.0%[2]Not Specified1.19 - 3.54%[5]

The described HPLC methods with UV and fluorescence detection are robust and reliable for the quantification of this compound in human plasma.[1] The choice between methods depends on the required sensitivity and available instrumentation.[1] The HPLC-UV method is simple, inexpensive, and sufficiently sensitive for pharmacokinetic studies following therapeutic doses.[2] For applications requiring higher sensitivity, the HPLC-fluorescence method or an LC-MS/MS approach is recommended.[1]

References

Application Notes and Protocols for Penciclovir Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penciclovir is a synthetic acyclic guanine (B1146940) analogue with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). It is the active metabolite of the oral prodrug famciclovir. The antiviral efficacy of this compound relies on its selective phosphorylation by viral thymidine (B127349) kinase (TK) in infected cells, leading to the formation of this compound triphosphate. This active metabolite competitively inhibits viral DNA polymerase, thereby halting viral replication.

The emergence of drug-resistant viral strains, particularly in immunocompromised individuals, necessitates routine in vitro susceptibility testing of clinical isolates. Monitoring the susceptibility of HSV and VZV to this compound is crucial for effective patient management, guiding therapeutic decisions, and understanding the prevalence of resistance. These application notes provide detailed protocols for the two most common methods for determining the in vitro susceptibility of clinical isolates to this compound: the Plaque Reduction Assay (PRA) and the Dye-Uptake Assay.

Mechanism of Action and Resistance

This compound's selective antiviral activity is a multi-step process that begins with its conversion to a monophosphate form by the virus-encoded thymidine kinase (TK). Cellular enzymes then further phosphorylate it to the active triphosphate moiety. This compound triphosphate is a potent inhibitor of the viral DNA polymerase. Resistance to this compound in HSV and VZV clinical isolates is primarily associated with mutations in the viral thymidine kinase gene, which result in reduced or absent TK activity. Less frequently, mutations in the viral DNA polymerase gene can also confer resistance.[1]

Penciclovir_Mechanism_of_Action cluster_cell Infected Host Cell PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase (TK) PCV_TP This compound Triphosphate PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Inhibition Inhibition dGTP dGTP dGTP->Viral_DNA_Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Inhibition->Viral_DNA_Polymerase PCV_outside This compound (extracellular) PCV_outside->PCV

This compound's mechanism of action.

Quantitative Data Summary

The 50% inhibitory concentration (IC50) is the most common metric used to express the in vitro antiviral activity of this compound. An IC50 value of ≥2.0 µg/mL is often used as a breakpoint to define resistance in HSV isolates.[2][3]

Table 1: this compound IC50 Values for Herpes Simplex Virus (HSV) Clinical Isolates
Virus TypePatient PopulationCell LineAverage IC50 (µg/mL)IC50 Range (µg/mL)
HSV-1ImmunocompetentMRC-50.29 ± 0.28Not specified
HSV (all)ImmunocompetentMRC-50.60 ± 4.7Not specified
HSV (all)ImmunocompromisedMRC-5<0.7Not specified
HSV-1Not SpecifiedNot Specified0.89Not specified
HSV-2Not SpecifiedNot Specified1.08Not specified

Data compiled from multiple sources.[3][4][5]

Table 2: this compound IC50 Values for Varicella-Zoster Virus (VZV) Clinical Isolates
Patient PopulationCell LineMedian/Average IC50 (µg/mL)
Not SpecifiedMRC-54.0 (median)
Not SpecifiedHEL3.34 ± 1.20 (average)

Data compiled from multiple sources.[6][7]

Table 3: Prevalence of this compound Resistance in HSV Clinical Isolates
Patient PopulationPrevalence of Resistance
Immunocompetent0.19% - 0.22%
Immunocompromised2.1% - 7%

Data compiled from multiple sources.[2][4][8][9]

Experimental Protocols

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for determining the susceptibility of HSV and VZV to antiviral agents.[10]

Materials:

  • Appropriate host cell line (e.g., MRC-5, Vero)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal calf serum)

  • This compound stock solution

  • Clinical viral isolate

  • Semi-solid overlay medium (e.g., medium with 0.8% agarose)

  • 10% formaldehyde (B43269) solution

  • 0.5% crystal violet solution

  • 12- or 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed the wells of the culture plates with the host cell line to achieve a confluent monolayer on the day of infection.

  • Virus Inoculation: Aspirate the culture medium and inoculate the cell monolayers with the clinical viral isolate at a dilution expected to produce a countable number of plaques (e.g., 20-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Drug Addition: Following incubation, remove the viral inoculum. Add the semi-solid overlay medium containing serial dilutions of this compound to triplicate wells for each concentration. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until distinct plaques are visible in the virus control wells.

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formaldehyde for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayers with 0.5% crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to air dry.[3][10]

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. This can be calculated using regression analysis.[10]

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed host cells in multi-well plates start->seed_cells end End infect_cells Infect cell monolayer with clinical isolate seed_cells->infect_cells add_drug Add overlay medium with serial dilutions of this compound infect_cells->add_drug incubate Incubate for 2-3 days to allow plaque formation add_drug->incubate fix_stain Fix cells with formaldehyde and stain with crystal violet incubate->fix_stain count_plaques Count plaques in each well fix_stain->count_plaques calculate_ic50 Calculate IC50 value count_plaques->calculate_ic50 calculate_ic50->end

Plaque Reduction Assay Workflow.
Dye-Uptake Assay

The Dye-Uptake Assay is a higher-throughput alternative to the PRA for determining antiviral susceptibility. It measures the viability of cells after viral infection and drug treatment.

Materials:

  • Appropriate host cell line (e.g., Vero)

  • Cell culture medium

  • This compound stock solution

  • Clinical viral isolate

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the wells of a 96-well plate with the host cell line to achieve a confluent monolayer.

  • Infection and Treatment: Aspirate the medium and infect the cells with the viral isolate. Concurrently, add culture medium containing serial dilutions of this compound to triplicate wells. Include virus control (virus, no drug), cell control (no virus, no drug), and drug toxicity controls (drug, no virus).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until a significant cytopathic effect (CPE) is observed in the virus control wells (typically 2-5 days).

  • Dye Addition: Aspirate the medium and add Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[10]

  • Washing and Destaining: Aspirate the dye solution, wash the cells with PBS, and then add the destain solution to each well to extract the dye from the viable cells.[10]

  • Absorbance Reading and IC50 Calculation: Shake the plate for 10 minutes and read the absorbance at approximately 540 nm using a microplate reader. The IC50 is the concentration of this compound that results in a 50% increase in dye uptake compared to the virus control.[10]

Dye_Uptake_Assay_Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells end End infect_treat Infect cells and add This compound dilutions seed_cells->infect_treat incubate_cpe Incubate until CPE is observed in virus control infect_treat->incubate_cpe add_dye Add Neutral Red solution and incubate incubate_cpe->add_dye wash_destain Wash cells and add destain solution add_dye->wash_destain read_absorbance Read absorbance at 540 nm wash_destain->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

Dye-Uptake Assay Workflow.

Conclusion

The protocols and data presented provide a framework for conducting and interpreting this compound susceptibility testing for clinical isolates of HSV and VZV. The Plaque Reduction Assay remains the reference method, though the Dye-Uptake Assay offers a higher-throughput alternative.[10] Consistent and standardized testing is essential for monitoring antiviral resistance and ensuring the continued efficacy of this compound in the clinical setting.

References

In Vivo Experimental Design for Penciclovir Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penciclovir is a synthetic acyclic guanine (B1146940) analogue that demonstrates potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella-zoster virus (VZV).[1][2] It functions as the active metabolite of the orally administered prodrug, famciclovir (B1672041).[2] The therapeutic efficacy of this compound is rooted in its selective inhibition of viral DNA synthesis, coupled with a prolonged intracellular half-life, making it a cornerstone in herpesvirus research and treatment.[2] Preclinical evaluation of antiviral agents like this compound heavily relies on animal models to provide critical data on efficacy, pharmacokinetics, and safety.[2] This document offers detailed application notes and protocols for designing and conducting in vivo studies with this compound in various animal models of herpes infection.

Mechanism of Action

This compound's antiviral activity is contingent on its conversion to the active triphosphate form within virus-infected cells. This process ensures high selectivity and minimizes toxicity to uninfected host cells.

  • Selective Phosphorylation: The initial and rate-limiting step is the phosphorylation of this compound to this compound monophosphate. This reaction is catalyzed by a virus-encoded enzyme, thymidine (B127349) kinase (TK). Viral TK is significantly more efficient at phosphorylating this compound than cellular TK, leading to the accumulation of the monophosphate form predominantly in infected cells.[2]

  • Conversion to the Active Form: Host cell kinases then further phosphorylate this compound monophosphate to this compound diphosphate (B83284) and subsequently to the active antiviral agent, this compound triphosphate.[2]

  • Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] Its incorporation into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[2] A key feature of this compound triphosphate is its long intracellular half-life, which contributes to its sustained antiviral effect.[1][2]

This compound Mechanism of Action PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Phosphorylation PCV_TP This compound Triphosphate (Active Form) PCV_MP->PCV_TP Phosphorylation inhibition Inhibition PCV_TP->inhibition vTK Viral Thymidine Kinase (TK) vTK->PCV_MP cKinases Cellular Kinases cKinases->PCV_TP v_DNA_Polymerase Viral DNA Polymerase viral_DNA Viral DNA Replication v_DNA_Polymerase->viral_DNA dGTP dGTP dGTP->v_DNA_Polymerase inhibition->v_DNA_Polymerase Competitively Inhibits

This compound's intracellular activation and mechanism of action.

Animal Models for In Vivo Studies

Mice and guinea pigs are the most commonly used small animal models for studying HSV infections.[2][3] Mice are frequently employed for orofacial and systemic infection models, while guinea pigs are considered the gold standard for genital herpes and recurrent disease studies, as their response to infection more closely mimics the human condition.[2][3]

Data Presentation: Quantitative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from various in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy of Subcutaneous this compound in Mice Infected with HSV-1 or HSV-2 [2]

Virus TypeThis compound Dose (mg/kg/day)Survival Rate (%)Mean Survival Time (days ± SD)
HSV-1 20258.9 ± 2.1
506011.3 ± 3.6
1008013.5 ± 2.5
250100>15
HSV-2 20309.2 ± 2.4
507512.9 ± 2.8
1009014.1 ± 1.8
250100>15
Data derived from a study where mice were infected intraperitoneally and treated for 5 days starting 24 hours post-infection.

Table 2: Comparative In Vivo Efficacy of this compound and Acyclovir (B1169) in Mice [1][4][5]

Animal ModelVirus StrainDrug AdministrationKey Efficacy ParameterResult
DBA/2 MiceHSV-1 SC16Ad libitum in drinking waterReduction in virus replicationAcyclovir and this compound reduced virus replication to a similar extent.
DBA/2 MiceHSV-1 SC16Single subcutaneous dose 24h post-infectionActive doseThis compound was active at a 10-fold lower dose than acyclovir (P < 0.01).
DBA/2 MiceHSV-1 SC16Single subcutaneous dose of this compound vs. three doses of acyclovirPrevention of virus replicationA single dose of this compound was more effective than three doses of acyclovir (P < 0.05).

Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration of Famciclovir in Animal Models [2][6][7][8]

Animal ModelFamciclovir Dose (mg/kg)Cmax (µg/mL)Tmax (hours)Elimination Half-life (hours)Bioavailability (%)
Cat15 (single dose)0.35 ± 0.184.6 ± 1.83.1 ± 0.9-
Cat40 (single dose)1.34 ± 0.332.8 ± 1.84.2 ± 0.612.5 ± 3.0
Cat90 (single dose)1.28 ± 0.423.0 ± 1.14.8 ± 1.47.0 ± 1.8
Human500 (single dose)3.3~0.9~2.377
Note: Pharmacokinetics in cats appear to be complex and may be nonlinear.[2]

Table 4: In Vitro Efficacy of this compound against HSV-1 (Strain SC16) [9]

AssayThis compound EC50 (mg/L)Acyclovir EC50 (mg/L)
Plaque Reduction0.80.6
Viral Antigen Inhibition0.60.7
Viral DNA Inhibition (24h)0.010.06

Experimental Protocols

The following protocols provide a framework for conducting efficacy and pharmacokinetic studies of this compound in animal models.

In Vivo Antiviral Efficacy Workflow

In Vivo Antiviral Efficacy Workflow acclimation 1. Animal Acclimation (e.g., Mice, Guinea Pigs) infection 2. Viral Inoculation (e.g., Cutaneous, Intraperitoneal) acclimation->infection treatment 3. This compound Administration (e.g., Topical, Subcutaneous) infection->treatment monitoring 4. Daily Monitoring (Lesion scores, clinical signs) treatment->monitoring sampling 5. Sample Collection (e.g., Skin swabs, peritoneal wash) monitoring->sampling analysis 6. Endpoint Analysis (e.g., Viral load, survival rate) sampling->analysis

A generalized workflow for in vivo antiviral efficacy studies.
Protocol 1: Cutaneous HSV-1 Infection Model in Guinea Pigs

This protocol describes the induction of a primary cutaneous HSV-1 infection in guinea pigs, a model suitable for evaluating the efficacy of topical this compound formulations.[10][11]

Materials:

  • Hartley guinea pigs (female, 300-350 g)

  • HSV-1 strain (e.g., McKrae) at a known titer (PFU/mL)

  • Anesthetic (e.g., ketamine/xylazine)

  • Electric animal clippers

  • Microseeding machine or fine-gauge needle

  • This compound topical formulation (e.g., 1% cream) and placebo control

  • Sterile swabs for sample collection

  • Viral transport medium

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs. Shave a 4x4 cm area on the flank of each animal.

  • Viral Inoculation: Create small scarifications on the shaved skin using a microseeding machine or by making light scratches with a 30-gauge needle. Apply a known dose of HSV-1 (e.g., 8.8 x 10^4 PFU in 40 µL) to the scarified area.[10]

  • Treatment: Begin topical treatment with this compound cream or placebo at a specified time post-infection (e.g., 24 hours). Apply the formulation to the infected area multiple times daily (e.g., 2-6 times) for a set duration (e.g., 4-7 days).

  • Efficacy Evaluation:

    • Lesion Scoring: Monitor the animals daily and score the severity of the skin lesions based on a predefined scale (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = crusting).[12]

    • Viral Shedding: On specified days post-infection, gently swab the lesion area with a sterile swab moistened with viral transport medium. Determine the viral titer in the swabs using a plaque reduction assay.

Protocol 2: Systemic HSV-1 Infection Model in Mice

This protocol is designed to evaluate the efficacy of systemically administered this compound.[1][4]

Materials:

  • DBA/2 or BALB/c mice (female, 6-8 weeks old)

  • HSV-1 strain (e.g., SC16) at a known titer (PFU/mL)

  • This compound for subcutaneous injection (dissolved in sterile saline)

  • Sterile syringes and needles

  • Peritoneal lavage buffer (e.g., sterile PBS)

Procedure:

  • Viral Inoculation: Infect mice via intraperitoneal injection with a lethal dose of HSV-1 (e.g., 10^5 PFU).

  • Treatment: Administer this compound or a vehicle control subcutaneously at various doses (e.g., 20, 50, 100, 250 mg/kg/day) starting at a specific time post-infection (e.g., 24 hours) and continuing for a defined period (e.g., 5 days).[2]

  • Efficacy Evaluation:

    • Survival Analysis: Monitor the mice daily for signs of illness and record mortality. Calculate the mean survival time and percentage of survival for each treatment group.

    • Viral Load in Peritoneal Washings: At specific time points post-infection, euthanize a subset of mice from each group. Collect peritoneal cells by lavage with sterile buffer. Determine the viral titer in the peritoneal washings using a plaque reduction assay.

Protocol 3: Plaque Reduction Assay for Viral Titer Determination

This assay is a standard method for quantifying infectious virus particles.

Materials:

  • Vero cells (or another susceptible cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Viral samples (from skin swabs or peritoneal washings)

  • Overlay medium (e.g., medium containing 0.5% methylcellulose)

  • Fixative (e.g., 10% formalin)

  • Staining solution (e.g., 1% crystal violet in 50% ethanol)

Procedure:

  • Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.

  • Viral Adsorption: Prepare serial dilutions of the viral samples. Remove the culture medium from the cells and inoculate with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the viral inoculum and add the overlay medium. The overlay restricts the spread of the virus, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Fixation and Staining: Remove the overlay medium, fix the cells with formalin, and then stain with crystal violet.

  • Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well to determine the viral titer (PFU/mL).

Protocol 4: Pharmacokinetic Study of this compound in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration of its prodrug, famciclovir.[13]

Materials:

  • Mice (e.g., CD-1)

  • Famciclovir for oral gavage

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • HPLC system with UV or MS detector

Procedure:

  • Drug Administration: Administer a single oral dose of famciclovir to the mice via gavage.

  • Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Protein Precipitation: Precipitate the plasma proteins using an appropriate agent (e.g., perchloric acid).

    • HPLC Analysis: Analyze the supernatant for this compound concentrations using a validated HPLC method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Preclinical Toxicity Assessment

Preclinical toxicology studies are essential to evaluate the safety profile of a drug candidate before it enters human clinical trials.[14][15] These studies typically involve acute, subchronic, and chronic toxicity testing in at least two animal species (one rodent and one non-rodent).[16] For this compound and its prodrug famciclovir, preclinical studies have been conducted to assess potential toxicities. For instance, genetic toxicity tests have been performed on acyclovir, a related compound, which showed some clastogenic effects at high concentrations in vitro but no effects in vivo at maximum tolerated doses.[17] In general, this compound is well-tolerated, with minimal systemic absorption following topical application.[18]

Conclusion

The in vivo animal models and experimental protocols described in this document provide a robust framework for the preclinical evaluation of this compound. Careful experimental design, including the appropriate choice of animal model, route of administration, and efficacy endpoints, is crucial for obtaining reliable and translatable data. The provided protocols for key assays will aid researchers in the consistent and accurate assessment of this compound's antiviral activity, pharmacokinetic properties, and safety profile.

References

Application Notes and Protocols for Studying Penciclovir Resistance in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to study viral resistance to Penciclovir. The focus is on Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the primary targets of this antiviral agent.

Introduction to this compound and Resistance

This compound is an acyclic guanine (B1146940) nucleoside analogue with potent antiviral activity against several herpesviruses, including HSV-1, HSV-2, and VZV.[1][2] Its efficacy relies on its selective conversion into a triphosphate form within virus-infected cells, a process initiated by the viral thymidine (B127349) kinase (TK).[3][4] this compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, impeding viral replication.[2][3]

Resistance to this compound, similar to Acyclovir (B1169), primarily arises from mutations in two key viral genes: the thymidine kinase (TK) gene and the DNA polymerase (Pol) gene.[4][5] Mutations in the TK gene are more common and can lead to absent or reduced TK activity, preventing the initial phosphorylation of this compound.[3][4] Alterations in the DNA polymerase can also confer resistance by reducing the enzyme's affinity for this compound triphosphate.[3] Due to their similar mechanisms of action, viruses resistant to Acyclovir are often cross-resistant to this compound.[3][4]

Cell Culture Models for this compound Resistance Studies

The in vitro study of this compound resistance relies on permissive cell lines that can support the robust replication of HSV and VZV. The choice of cell line can influence assay outcomes, including the 50% inhibitory concentrations (IC50s).[6][7]

Commonly Used Cell Lines:

  • MRC-5: Human embryonic lung fibroblasts.[4][8]

  • Vero: African green monkey kidney cells.[1][6]

  • A549: Human lung carcinoma cells.[6]

  • Human Embryonic Lung (HEL) Fibroblasts: Used for VZV culture.[9]

  • MeWo: Human melanoma cells, used for VZV propagation.[8]

Quantitative Data Summary

The following tables summarize typical IC50 values for this compound against sensitive and resistant strains of HSV, as well as drug concentrations used in resistance selection studies.

Table 1: Comparative 50% Inhibitory Concentrations (IC50) of this compound (PCV) and Acyclovir (ACV) against Herpes Simplex Virus (HSV)

Virus StrainResistance StatusPCV IC50 (µg/mL)ACV IC50 (µg/mL)Reference
HSV-1 (Clinical Isolates)Sensitive0.5 - 0.8-[10]
HSV-2 (Clinical Isolates)Sensitive1.3 - 2.2-[10]
HSV-1 (1P11)Sensitive0.400.11[4]
HSV-1 (1A10)Sensitive0.400.20[4]
HSV-2 (2P10)Resistant61>100[3]
PCV/ACV Resistant HSV-1Resistant>8.0>17[4]

Note: IC50 values can vary depending on the cell line and assay conditions.[6][7] A common breakpoint to define in vitro resistance for Acyclovir is ≥2 µg/ml, and a similar principle is applied to this compound, often considering an IC50 greater than 10-fold above that of the parental wild-type virus as resistant.[3][4]

Table 2: this compound Concentrations for In Vitro Resistance Selection

VirusInitial Concentration (µg/mL)Final Concentration (µg/mL)Reference
VZVNot specified6[11]
HSV-1 and HSV-2Increasing concentrationsNot specified[4]

Signaling Pathway and Resistance Mechanism

The following diagram illustrates the mechanism of action of this compound and the key points where resistance can emerge.

Penciclovir_Mechanism cluster_cell Virus-Infected Cell cluster_resistance Resistance Mechanisms PCV This compound Viral_TK Viral Thymidine Kinase (TK) PCV->Viral_TK Phosphorylation PCV_MP This compound Monophosphate Cellular_Kinases Cellular Kinases PCV_MP->Cellular_Kinases PCV_TP This compound Triphosphate Viral_DNA_Pol Viral DNA Polymerase PCV_TP->Viral_DNA_Pol Inhibition Viral_TK->PCV_MP Cellular_Kinases->PCV_TP Viral_DNA Viral DNA Replication Viral_DNA_Pol->Viral_DNA Replication_Blocked Replication Blocked Viral_DNA_Pol->Replication_Blocked dGTP dGTP dGTP->Viral_DNA_Pol TK_Mutation TK Gene Mutation (Loss of function) TK_Mutation->Viral_TK Prevents Phosphorylation Pol_Mutation DNA Pol Gene Mutation (Altered substrate affinity) Pol_Mutation->Viral_DNA_Pol Reduces Inhibition generate_resistance_workflow start Start: Wild-type Virus + Host Cells infect Infect Cells start->infect add_pcv Add Increasing Concentrations of This compound infect->add_pcv incubate Incubate & Monitor CPE add_pcv->incubate harvest Harvest Virus from Highest Tolerated PCV Concentration incubate->harvest passage Serial Passage harvest->passage passage->infect Repeat Cycle isolate Plaque Purify Resistant Clones passage->isolate After Several Rounds characterize Phenotypic & Genotypic Characterization isolate->characterize pra_workflow start Start: Confluent Cell Monolayers infect Infect with Standardized Virus Inoculum start->infect adsorb Virus Adsorption (1-2 hours) infect->adsorb add_overlay Add Overlay Medium with Serial Dilutions of This compound adsorb->add_overlay incubate Incubate (2-3 days) add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate IC50 count->calculate

References

Application Note and Protocol: Preparing Penciclovir Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penciclovir is a synthetic acyclic guanine (B1146940) nucleoside analog with potent antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2] For reliable and reproducible in vitro experimental results, the proper preparation of this compound stock solutions is crucial. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various cell-based assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the accurate preparation of stock solutions and experimental formulations.

PropertyValueReferences
Molecular Formula C₁₀H₁₅N₅O₃[3][4]
Molecular Weight 253.26 g/mol [1][3]
Appearance White to pale yellow solid[3][5]
Melting Point 275-277 °C[4][6]
Solubility in Water (20°C) 1.7 - 2 mg/mL[5][6][7]
Solubility in DMSO 25 - 34 mg/mL[2][7][8]
Solubility in Ethanol Insoluble[2]
LogP (n-octanol/water at pH 7.5) -1.62[3][5]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder. For a 100 mM stock solution, you will need 25.33 mg of this compound for every 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of anhydrous, sterile-filtered DMSO to the this compound powder. It is recommended to use fresh DMSO as moisture can reduce solubility.[2]

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, you may gently warm the solution to 37°C and/or sonicate for short intervals until the solution is clear.[3]

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][3]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol outlines the preparation of serial dilutions of the this compound DMSO stock solution in cell culture medium for use in assays such as plaque reduction assays or cytotoxicity assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., DMEM, MEM)

  • Sterile conical tubes or microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of cell culture medium and mix well.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay. For instance, for a plaque reduction assay, concentrations may range from 0.02 to 25 µg/mL.[9]

  • Final Concentration of DMSO: Ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.

  • Use in Assay: Use the freshly prepared working solutions immediately in your in vitro assay.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation (100 mM in DMSO) cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Retrieve for Use intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate serial Perform Serial Dilutions intermediate->serial assay Use in In Vitro Assay serial->assay

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action

G This compound This compound P_mono This compound Monophosphate This compound->P_mono Viral Thymidine Kinase P_tri This compound Triphosphate P_mono->P_tri Cellular Kinases DNA_Polymerase Viral DNA Polymerase P_tri->DNA_Polymerase Competitive Inhibition dGTP dGTP dGTP->DNA_Polymerase Natural Substrate Viral_DNA Viral DNA Synthesis (Inhibited) DNA_Polymerase->Viral_DNA

Caption: Simplified signaling pathway of this compound's antiviral action.

References

Application Notes & Protocols: Topical Formulation Development for Penciclovir Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of topical formulations containing Penciclovir, an antiviral agent primarily used for the treatment of herpes simplex virus (HSV) infections. The following sections detail various formulation strategies aimed at enhancing the dermal delivery of this compound, along with methodologies for their characterization and performance assessment.

Introduction to Topical this compound Delivery

This compound is a guanine (B1146940) nucleoside analog that, in its active triphosphate form, inhibits viral DNA polymerase, thereby halting viral replication.[1][2] Its topical application is a preferred route for treating localized herpes labialis (cold sores).[3] However, the efficacy of topical therapy is often limited by the poor permeability of the drug through the stratum corneum, the outermost layer of the skin.[4] To overcome this barrier, various advanced formulation strategies have been explored, including nanoemulsions, microemulsion-based hydrogels, and solid lipid nanoparticles, to improve drug solubility, skin penetration, and therapeutic outcomes.[5][6][7] Commercial formulations of 1% this compound cream often contain penetration enhancers like propylene (B89431) glycol to facilitate drug diffusion into the deeper layers of the epidermis where the virus resides.[8][9]

Formulation Strategies and Quantitative Data

A variety of formulation approaches have been investigated to enhance the topical delivery of this compound. This section summarizes the key quantitative data from studies on different formulation types.

Nanoemulsion-Based Formulations

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They offer advantages such as high surface area for drug release and enhanced skin permeation.

Table 1: Physicochemical Properties of this compound Nanoemulsion Formulations

Formulation TypeComposition HighlightsDroplet Size (nm)Zeta Potential (mV)Transmittance (%)Reference
This compound Nanoemulsion Mineral Oil (5-25%), Smix (Polysorbate 20 & Labrafil M1944) (16-21%)64 - 45012 - 4290.2 - 97.5[5][10]
This compound Hydrogel Nanoemulsion High-pressure homogenized nanoemulsion~180-27Not Reported[11]
Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They can provide controlled release and improved skin targeting.

Table 2: Characteristics of this compound-Loaded Solid Lipid Nanoparticles

ParameterValueReference
Mean Diameter 254.9 nm[7]
Entrapment Efficiency 92.40%[7]
Drug Loading 4.62%[7]
Zeta Potential -25.0 mV[7]

In Vitro and Ex Vivo Performance Data

The performance of topical formulations is primarily assessed through in vitro release testing (IVRT) and ex vivo skin permeation studies.

In Vitro Release and Ex Vivo Permeation

These studies are crucial for comparing the drug release and skin penetration from different formulations.

Table 3: Comparative In Vitro Release and Ex Vivo Skin Permeation of this compound Formulations

FormulationIn Vitro Release ProfileEx Vivo Permeation (Cumulative Amount)Permeation Enhancement FactorSkin ModelReference
This compound-Nanoemulsion Gel (1.8% Carbopol 940) Improved compared to cream and free gelNot explicitly quantified, but enhanced1.87 (vs. free gel), 1.49 (vs. cream)Human Cadaver Skin[5][10]
1% this compound Cream Not Reported0.41 µg/cm² (after 24h)3.4-fold more than 5% Acyclovir (B1169) creamExcised Human Skin[8]
This compound Hydrogel Nanoemulsion Not Reported4.15 µg/cm² (after 8h)Higher flux and permeability than creamPorcine Ear Skin[11]
This compound-Loaded SLNs Not Reported>2-fold that of commercial cream (after 12h)Not explicitly calculatedExcised Rat Skin[7]

Table 4: Skin Deposition of this compound from Different Formulations

FormulationDeposition in Epidermis (µg/mg)Deposition in Dermis (µg/mg)Skin ModelReference
Commercial Cream 0.090.01Porcine Skin[11]
Hydrogel Nanoemulsion 0.030.006Porcine Skin[11]
This compound-Loaded SLNs No significant difference from creamSignificantly increased uptake compared to creamExcised Rat Skin[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of formulation development and evaluation studies.

Protocol for Preparation of this compound Nanoemulsion Gel

This protocol is based on the methodology described for developing a mineral oil-based nanoemulsion gel.[5][10]

Materials:

  • This compound

  • Mineral Oil

  • Polysorbate 20 (Surfactant)

  • Labrafil M1944 (Co-surfactant)

  • Carbopol 940 (Gelling agent)

  • Triethanolamine (B1662121)

  • Purified Water

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram: Prepare various ratios of the selected oil, surfactant, and co-surfactant (Smix). Titrate these mixtures with water to identify the nanoemulsion region.

  • Preparation of this compound Nanoemulsion:

    • Accurately weigh the required amounts of mineral oil, Polysorbate 20, and Labrafil M1944 based on the optimized ratio from the phase diagram.

    • Dissolve this compound in this mixture with gentle heating and stirring.

    • Add the aqueous phase dropwise to the oil phase under continuous stirring using a magnetic stirrer until a transparent and homogenous nanoemulsion is formed.

  • Preparation of Nanoemulsion Gel:

    • Disperse the required amount of Carbopol 940 (e.g., 1.8% w/w) in purified water and allow it to swell.

    • Slowly add the prepared this compound nanoemulsion to the Carbopol 940 dispersion with continuous stirring.

    • Neutralize the dispersion by adding triethanolamine dropwise to obtain a gel of the desired consistency.

Protocol for In Vitro Release Testing (IVRT)

This protocol is a generalized procedure based on FDA guidelines and common research practices for semisolid dosage forms.[12][13][14][15]

Apparatus and Materials:

  • Franz Diffusion Cell System

  • Synthetic membrane (e.g., Polysulfone, Nitrocellulose)

  • Receptor medium (e.g., Phosphate buffer pH 7.4, with a solubilizing agent if necessary to maintain sink conditions)

  • Magnetic stirrer

  • Water bath/circulator for temperature control (32°C or 37°C)

  • Syringes and collection vials

  • Analytical method for this compound quantification (e.g., HPLC)

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Cell Assembly:

    • Mount the prepared membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • Fill the receptor compartment with a known volume of pre-warmed receptor medium.

    • Place a magnetic stir bar in the receptor compartment and place the cell in the diffusion apparatus maintained at the desired temperature.

  • Sample Application: Apply a finite dose (e.g., 5 mg/cm²) of the this compound formulation uniformly on the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time. The release rate (flux) can be determined from the slope of the linear portion of the curve.

Protocol for Ex Vivo Skin Permeation Study

This protocol outlines the procedure for assessing drug permeation through excised skin, providing a more biologically relevant model than synthetic membranes.[7][8]

Apparatus and Materials:

  • Franz Diffusion Cell System

  • Excised skin (e.g., human cadaver skin, porcine ear skin, rat abdominal skin)

  • Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Other materials as listed in the IVRT protocol.

Procedure:

  • Skin Preparation:

    • Excise the skin from the source and remove any subcutaneous fat and hair.

    • Cut the skin into appropriate sizes to fit the diffusion cells.

    • The skin can be used fresh or stored frozen until use. Before the experiment, allow the skin to equilibrate in the receptor medium.

  • Cell Assembly and Sample Application: Follow the same procedure as for IVRT (steps 2 and 3), but use the prepared skin section as the barrier between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

  • Sampling and Analysis: Follow the same procedure as for IVRT (steps 4 and 5).

  • Skin Deposition Analysis (Optional):

    • At the end of the experiment, dismount the skin from the diffusion cell.

    • Wash the skin surface to remove excess formulation.

    • The epidermis can be separated from the dermis by heat or mechanical means.

    • Extract the drug from each skin layer using a suitable solvent.

    • Analyze the extracts for this compound content.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and the steady-state flux (Jss). The permeability coefficient (Kp) can also be determined.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

This compound is a prodrug that requires activation within virus-infected cells to exert its antiviral effect.

Penciclovir_Mechanism cluster_cell Infected Host Cell PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Inhibition Inhibition of Viral Replication Viral_DNA_Polymerase->Inhibition

Caption: this compound's mechanism of action in a herpes-infected cell.

Experimental Workflow for Topical Formulation Development

The development and evaluation of a topical formulation follow a logical sequence of steps from formulation design to performance testing.

Formulation_Workflow cluster_dev Formulation Development cluster_char Physicochemical Characterization cluster_eval Performance Evaluation cluster_final Final Assessment F1 API & Excipient Screening F2 Formulation Design (e.g., Nanoemulsion) F1->F2 F3 Optimization (e.g., Phase Diagram) F2->F3 C1 Particle Size & Zeta Potential F3->C1 C2 Rheology/ Viscosity C3 Drug Content & Uniformity P1 In Vitro Release Testing (IVRT) C3->P1 P2 Ex Vivo Skin Permeation P1->P2 P3 Skin Deposition Analysis P2->P3 FA Stability Studies & Final Formulation Selection P3->FA

Caption: Workflow for topical this compound formulation development.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Penciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic modeling of Penciclovir, a potent antiviral agent. The following sections detail the metabolic activation of its prodrug, famciclovir (B1672041), summarize key pharmacokinetic parameters in various preclinical species, and provide detailed protocols for bioanalytical quantification.

Introduction

This compound, a synthetic acyclic guanine (B1146940) analogue, is a potent inhibitor of several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV).[1][2] Due to its poor oral bioavailability, it is often administered as its oral prodrug, famciclovir, which is readily absorbed and rapidly metabolized to this compound.[1][2] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for determining appropriate dosing regimens, ensuring therapeutic efficacy, and predicting clinical outcomes.[3]

Metabolic Activation and Mechanism of Action

Famciclovir undergoes extensive first-pass metabolism to become the active antiviral agent, this compound. This biotransformation is a two-step process. The major metabolic route involves de-acetylation to form an intermediate, 6-deoxythis compound (B18198) (BRL 42359), followed by oxidation at the 6-position of the purine (B94841) ring by aldehyde oxidase to form this compound.[4]

Once inside a herpesvirus-infected cell, this compound is selectively phosphorylated by viral thymidine (B127349) kinase to this compound monophosphate.[5][6] Cellular kinases then further phosphorylate it to the active triphosphate form, this compound-triphosphate (PCV-TP).[5][6] PCV-TP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[5] This inhibits viral DNA synthesis and, consequently, viral replication.[6] The long intracellular half-life of PCV-TP contributes to the sustained antiviral activity of this compound.[7]

Penciclovir_Metabolism_and_Activation Metabolic Activation of Famciclovir and Intracellular Action of this compound cluster_host Host (Systemic Circulation & Liver) cluster_infected_cell Virus-Infected Cell Famciclovir Famciclovir (Oral Prodrug) BRL42359 6-Deoxythis compound (BRL 42359) Famciclovir->BRL42359 De-acetylation Penciclovir_Sys This compound BRL42359->Penciclovir_Sys Oxidation (Aldehyde Oxidase) Penciclovir_Cell This compound Penciclovir_Sys->Penciclovir_Cell Uptake PCV_MP This compound Monophosphate Penciclovir_Cell->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (Active) PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition

Metabolic activation of famciclovir and intracellular action of this compound.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various preclinical species following oral administration of famciclovir or intravenous administration of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Male) Following Oral Administration of Famciclovir [4]

Dose of Famciclovir (mg/kg)Cmax (µg/mL)Tmax (h)
403.50.5

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Male) Following Oral Administration of Famciclovir [4]

Dose of Famciclovir (mg/kg)Cmax (µg/mL)Tmax (h)
254.43.0

Table 3: Pharmacokinetic Parameters of this compound in Cats Following Oral or Intravenous Administration [8]

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)
Oral (Famciclovir)401.34 ± 0.332.8 ± 1.84.2 ± 0.612.5 ± 3.0
Oral (Famciclovir)901.28 ± 0.423.0 ± 1.14.8 ± 1.47.0 ± 1.8
Intravenous (this compound)10--1.9 ± 0.4-

Experimental Protocols

Preclinical Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study for this compound involves animal dosing, serial blood sample collection, plasma processing, bioanalytical quantification, and pharmacokinetic analysis.

PK_Study_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Dosing Animal Dosing (e.g., Rat, Dog, Cat) Oral (Famciclovir) or IV (this compound) Blood_Collection Serial Blood Sample Collection (e.g., via tail vein, cephalic vein) Animal_Dosing->Blood_Collection Plasma_Processing Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation or SPE) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, Half-life) LCMS_Analysis->PK_Modeling

General workflow for a preclinical pharmacokinetic study of this compound.
Protocol for Quantification of this compound in Plasma by LC-MS/MS

This protocol details a robust and sensitive method for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A stable isotope-labeled internal standard, such as this compound-d4, is recommended for high accuracy and precision.[9][10]

4.2.1. Materials and Reagents

  • This compound and this compound-d4 analytical standards

  • HPLC-grade methanol (B129727) and acetonitrile

  • Formic acid

  • Drug-free plasma from the preclinical species of interest

  • Ultrapure water

4.2.2. Sample Preparation (Protein Precipitation) [9][10]

  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add 150 µL of cold methanol containing the internal standard (this compound-d4).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of 1% formic acid in water and mix.

  • The sample is now ready for injection into the LC-MS/MS system.

4.2.3. LC-MS/MS Conditions [9][11]

ParameterCondition
LC System
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.5 mL/min
Injection Volume2-10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage1.3 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/h
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundTo be optimized for the specific instrument
This compound-d4To be optimized for the specific instrument

4.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Start Plasma Sample (50 µL) Add_IS Add 150 µL Methanol with Internal Standard (this compound-d4) Start->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (15,000 x g, 5 min, 10°C) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Dilute Dilute with 100 µL 1% Formic Acid in Water Transfer->Dilute Inject Inject into LC-MS/MS Dilute->Inject Quantify Quantification using Calibration Curve Inject->Quantify

Workflow for the bioanalytical quantification of this compound in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Penciclovir HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Penciclovir, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, exhibiting a trailing edge that is longer than its leading edge. In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing can cause peaks to overlap, making it difficult to separate and accurately quantify individual components in a sample mixture.

  • Inaccurate Quantification: Asymmetrical peaks are challenging to integrate correctly, which can lead to imprecise and unreliable quantitative results.[1]

  • Poor Method Robustness: Analytical methods that produce tailing peaks are often less stable and more susceptible to minor variations in experimental conditions.

The United States Pharmacopeia (USP) tailing factor (Tf) is a common measure of peak asymmetry, with an ideal value of 1.0. A tailing factor greater than 2.0 is generally considered unacceptable for precise analytical work.[1]

Q2: What are the primary chemical causes of peak tailing for this compound?

A2: this compound is a basic compound, which makes it prone to specific interactions within the HPLC system that can lead to peak tailing. The most common chemical causes include:

  • Secondary Silanol (B1196071) Interactions: This is the most probable cause of peak tailing for this compound.[2][3] Silica-based reversed-phase columns (e.g., C18, C8) have residual, unbonded silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3, these silanol groups can become ionized (Si-O⁻) and interact strongly with the positively charged basic functional groups of the this compound molecule.[2][3] This secondary retention mechanism is a major contributor to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. This compound has two pKa values, 3.2 and 9.8.[4] If the mobile phase pH is close to one of these pKa values, this compound can exist in both ionized and non-ionized forms, leading to broadened or distorted peaks.[5]

  • Metal Contamination: Trace metal impurities within the silica (B1680970) matrix of the column can act as active sites, chelating with this compound and causing peak tailing.[6]

Q3: Can my HPLC system and method parameters contribute to this compound peak tailing?

A3: Yes, several system and method-related factors can cause or exacerbate peak tailing:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[7][8]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause band broadening and peak distortion.[8]

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, resulting in tailing peaks.[9][10]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column inlet frit can become partially blocked, leading to poor peak shape.[8][11]

Troubleshooting Guide for this compound HPLC Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Problem: My this compound peak is showing significant tailing.

Below is a troubleshooting workflow to help you diagnose and resolve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound Peak Tailing Observed check_ph Step 1: Evaluate Mobile Phase pH Is the pH between 2.5 and 3.5? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column_type Step 2: Assess Column Chemistry Are you using a modern, end-capped C18 column? check_ph->check_column_type Yes use_endcapped Action: Switch to a high-purity, end-capped C18 or a column designed for basic compounds. check_column_type->use_endcapped No check_overload Step 3: Check for Column Overload Have you tried diluting your sample? check_column_type->check_overload Yes use_endcapped->check_overload dilute_sample Action: Dilute the sample 10-fold and re-inject. check_overload->dilute_sample No check_system Step 4: Inspect HPLC System Are all fittings and connections secure? check_overload->check_system Yes dilute_sample->check_system optimize_connections Action: Check for dead volume. Use shorter, narrower ID tubing. Remake fittings. check_system->optimize_connections No end_bad Issue Persists: Consider further method development or column replacement check_system->end_bad Yes end_good Peak Shape Improved optimize_connections->end_good

A systematic workflow for troubleshooting this compound peak tailing.

Detailed Troubleshooting Steps

Step 1: Optimize the Mobile Phase pH

  • Question: How does mobile phase pH affect this compound peak shape?

  • Answer: Lowering the mobile phase pH is a highly effective strategy for improving the peak shape of basic compounds like this compound.[3] At a low pH (ideally between 2.5 and 3.5), the residual silanol groups on the silica-based column are protonated (Si-OH) and therefore neutral. This minimizes the secondary ionic interactions with the positively charged this compound molecules, leading to a more symmetrical peak.[3]

  • Recommended Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidic modifier. Formic acid or phosphoric acid at a concentration of 0.1% are common choices. Ensure your column is stable at this low pH.

Step 2: Evaluate the HPLC Column

  • Question: Can the type of C18 column I'm using cause peak tailing?

  • Answer: Yes, not all C18 columns are the same. Older "Type A" silica columns have a higher content of acidic silanols and trace metals, which can cause significant tailing with basic compounds.[3] Modern "Type B" high-purity silica columns that are "end-capped" are much better suited for analyzing basic compounds like this compound. End-capping is a process that chemically derivatizes most of the remaining free silanol groups, making them less interactive.

  • Recommended Action: If you are not already, switch to a modern, high-purity, end-capped C18 column. Columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds are excellent choices.

Step 3: Check for Column Overload

  • Question: Could the concentration of my this compound sample be the issue?

  • Answer: Yes, injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion and tailing.[7][8]

  • Recommended Action: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape improves and becomes more symmetrical, column overload was likely the cause. Adjust your sample concentration or injection volume accordingly.

Step 4: Inspect the HPLC System for Dead Volume

  • Question: How can I be sure my HPLC system isn't causing the peak tailing?

  • Answer: Extra-column volume, or dead volume, can cause significant band broadening and peak tailing. This can arise from poorly made connections, or the use of tubing with an unnecessarily large internal diameter or length.

  • Recommended Action: Carefully inspect all fittings and connections between the injector, column, and detector. Ensure that all tubing is properly seated and that ferrules are correctly tightened. Whenever possible, use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of this compound. Note that these are representative values to illustrate a typical trend observed for basic compounds.

Mobile Phase pHBuffer System (20 mM)Tailing Factor (Tf)Peak Shape Description
7.5Phosphate (B84403) Buffer> 2.0Severe Tailing
5.5Acetate Buffer1.8Moderate Tailing
3.5Phosphate Buffer1.3Minor Tailing
3.0Formate Buffer1.1Symmetrical

This data is illustrative and based on the general principles of chromatography for basic analytes. Actual values will vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Symmetrical this compound Peaks

This protocol provides a starting point for achieving good peak shape for this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., Hypersil BDS C18), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Aqueous Component (A): 20 mM potassium dihydrogen phosphate, with the pH adjusted to 3.5 with phosphoric acid.[9]

    • Organic Component (B): Methanol.

  • Isocratic Elution: 95% A : 5% B.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: The initial mobile phase composition (95:5 Aqueous:Methanol).

Protocol 2: Mobile Phase Preparation (pH 3.5 Phosphate Buffer)

  • Weigh out the appropriate amount of potassium dihydrogen phosphate to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g in 1 L).

  • Dissolve the salt completely in the water.

  • Place a calibrated pH probe in the solution and slowly add dilute phosphoric acid dropwise while stirring until the pH reaches 3.5.

  • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Degas the buffer using sonication or vacuum filtration before use.

Visualization of Peak Tailing Mechanism

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound and how adjusting the mobile phase pH can mitigate this issue.

G cluster_0 Scenario 1: High pH (e.g., pH 7) cluster_1 Scenario 2: Low pH (e.g., pH 3) penciclovir_high_ph This compound (Positively Charged) interaction_high_ph Strong Ionic Interaction penciclovir_high_ph->interaction_high_ph silanol_high_ph Ionized Silanol Group (Si-O⁻) (Negatively Charged) silanol_high_ph->interaction_high_ph tailing_peak Result: Peak Tailing interaction_high_ph->tailing_peak penciclovir_low_ph This compound (Positively Charged) interaction_low_ph Minimal Interaction penciclovir_low_ph->interaction_low_ph silanol_low_ph Protonated Silanol Group (Si-OH) (Neutral) silanol_low_ph->interaction_low_ph symmetrical_peak Result: Symmetrical Peak interaction_low_ph->symmetrical_peak

Effect of mobile phase pH on this compound interaction with the stationary phase.

References

Technical Support Center: Optimizing Penciclovir Concentration in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Penciclovir concentration for in vitro antiviral and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic acyclic guanine (B1146940) analogue that acts as a potent antiviral agent against herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2] It is a prodrug that requires activation within virus-infected cells.[1] The mechanism involves a three-step phosphorylation process initiated by viral thymidine (B127349) kinase.[1][2] The resulting active metabolite, this compound triphosphate, competitively inhibits viral DNA polymerase, which in turn prevents viral replication.[1][2][3] This selective activation in infected cells contributes to its low toxicity in uninfected cells.[1]

Q2: Why do I observe different IC50 values for this compound in different cell lines?

Variability in the 50% inhibitory concentration (IC50) values of this compound across different cell lines is a known phenomenon.[1][4] This can be attributed to several factors:

  • Host Cell Contribution: Different cell lines can have varying levels of cellular kinases involved in the phosphorylation of this compound monophosphate to its active triphosphate form.[1]

  • Virus Strain: Different strains of the same virus can exhibit varying susceptibility to antiviral drugs.[1]

  • Assay Method: The experimental method used to determine the IC50 value, such as a Plaque Reduction Assay (PRA) versus a Yield Reduction Assay (YRA), can produce different results.[1][4][5]

  • Experimental Conditions: Minor variations in experimental protocols, such as incubation time and cell density, can contribute to variability in IC50 values.[1]

Q3: What is the difference between IC50, EC50, and CC50?

  • IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. In virology, it often refers to the concentration that inhibits viral replication by 50%.[4]

  • EC50 (50% Effective Concentration): The concentration of a drug that produces 50% of its maximal effect. In antiviral assays, it is often used interchangeably with IC50 and represents the concentration that reduces the number of plaques or virus yield by 50%.[6][7]

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that reduces the viability of uninfected cells by 50%.[8][9] This value is crucial for determining the therapeutic index of the drug.

Q4: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a measure of a drug's therapeutic window and is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / IC50).[8][9] A higher SI value indicates greater selectivity of the drug for the virus-infected cells, suggesting a potentially safer and more effective therapeutic agent.[9] Compounds with an SI value of 10 or greater are generally considered to have significant in vitro activity.[9]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in IC50/EC50 results.

  • Possible Cause: Inconsistent cell density or viral inoculum.

    • Solution: Ensure that a consistent number of cells are seeded in each well and that the multiplicity of infection (MOI) is kept constant across experiments. Perform cell counts and virus titrations regularly.[10]

  • Possible Cause: "Edge effect" in multi-well plates.

    • Solution: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.[1] To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation.[1]

  • Possible Cause: Different incubation times.

    • Solution: The IC50 value can be time-dependent.[1] Standardize the incubation time for all experiments to ensure the comparability of results.[1]

Problem 2: Unexpectedly high cytotoxicity (low CC50 value).

  • Possible Cause: Solvent toxicity.

    • Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low enough to not affect cell viability (typically below 0.5%).[8] Run a solvent control to assess its effect on the cells.

  • Possible Cause: Cell line sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to cytotoxic agents.[11] Consider using a different, more robust cell line if cytotoxicity is a persistent issue.

  • Possible Cause: Contamination.

    • Solution: Check cell cultures for mycoplasma or other microbial contamination, which can affect cell health and skew cytotoxicity results.[10]

Problem 3: No significant antiviral effect observed.

  • Possible Cause: Incorrect drug concentration.

    • Solution: Verify the stock concentration of your this compound solution and prepare fresh dilutions for each experiment.[10]

  • Possible Cause: Drug degradation.

    • Solution: Ensure proper storage of this compound stock solutions (e.g., at -20°C).[12] Avoid repeated freeze-thaw cycles.

  • Possible Cause: Viral resistance.

    • Solution: The virus strain being used may have developed resistance to this compound, often through mutations in the viral thymidine kinase or DNA polymerase.[3][13] Use a known sensitive virus strain as a positive control.[10]

Data Presentation

Table 1: 50% Inhibitory Concentration (IC50) of this compound against Herpes Simplex Virus (HSV) in Various Cell Lines (Plaque Reduction Assay)

Cell LineVirus StrainIC50 (µg/mL) - Mean ± SD
A549HSV-1 SC160.81 ± 0.23
A549HSV-2 3331.10 ± 0.37
A549HSV-2 SB51.48 ± 0.44
SCC-25HSV-1 SC160.69 ± 0.22
SCC-25HSV-2 3331.25 ± 0.29
SCC-25HSV-2 SB51.15 ± 0.35
Hs68HSV-1 SC160.72 ± 0.19
Hs68HSV-2 3330.89 ± 0.23
Hs68HSV-2 SB50.99 ± 0.26
VeroHSV-1 SC160.26 ± 0.08
VeroHSV-2 3331.25 ± 0.39
VeroHSV-2 SB51.05 ± 0.32
WI-38 VA-13HSV-1 SC161.78 ± 0.49
WI-38 VA-13HSV-2 3331.17 ± 0.31
WI-38 VA-13HSV-2 SB51.35 ± 0.35
Data compiled from a study by an unspecified author.[4]

Table 2: 50% Cytotoxic Concentration (CC50) of this compound in Different Cell Lines

Cell LineCC50 (µg/mL)
MRC-5>100
Vero>100
A549>100
Note: this compound generally exhibits low cytotoxicity.[14] Specific CC50 values are often reported as greater than the highest concentration tested.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that is toxic to uninfected host cells (CC50).

Materials:

  • Host cells (e.g., MRC-5, Vero)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.[6]

  • Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" cell control.[8]

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).[6][8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • CC50 Calculation: The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.[8]

Protocol 2: Antiviral Assay using Plaque Reduction Assay (PRA)

This protocol determines the antiviral activity of this compound by quantifying the reduction in virus-induced plaques (IC50/EC50).

Materials:

  • Host cells (e.g., Vero, MRC-5)

  • Complete cell culture medium

  • This compound stock solution

  • Virus stock (e.g., HSV-1, HSV-2)

  • 24-well or 12-well cell culture plates

  • Overlay medium (e.g., medium with 1.2% methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., methanol (B129727) or formalin)

Procedure:

  • Cell Seeding: Seed host cells in plates at a density that will form a confluent monolayer on the day of infection.[10]

  • Virus Inoculation: Aspirate the growth medium and infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 20-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.[10]

  • Antiviral Agent Addition: Prepare serial dilutions of this compound in the overlay medium. After the incubation period, remove the viral inoculum and overlay the cell monolayers with the medium containing the different drug concentrations. Include a "no drug" virus control.[8][10]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.[8][10]

  • Plaque Visualization: Aspirate the overlay medium, fix the cells, and then stain with crystal violet to visualize the plaques.[6][8]

  • Plaque Counting: Gently wash the wells and allow them to air dry. Count the number of plaques in each well.[6]

  • IC50/EC50 Calculation: The IC50/EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[6][8]

Visualizations

Penciclovir_Mechanism_of_Action cluster_cell Virus-Infected Host Cell PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_DP This compound Diphosphate PCV_MP->PCV_DP Cellular Kinases PCV_TP This compound Triphosphate (Active Form) PCV_DP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP dGTP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Termination Chain Termination (Inhibition of Viral Replication) Viral_DNA->Termination

Caption: Mechanism of action of this compound in a virus-infected cell.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Penciclovir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Penciclovir.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble drug. Its solubility in water at 20°C is approximately 1.7 mg/mL.[1][2]

Q2: Why is the low aqueous solubility of this compound a concern?

The low aqueous solubility of this compound can lead to poor oral bioavailability (estimated at 5-10%), limiting its therapeutic efficacy when administered orally.[3][4] This necessitates the exploration of solubility enhancement techniques for the development of effective oral dosage forms.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the aqueous solubility of this compound, including:

  • Prodrug Approach: Utilizing a prodrug form, such as Famciclovir, which is converted to this compound in the body and has improved oral bioavailability.

  • Salt Formation: Preparing the sodium salt of this compound, which demonstrates significantly higher aqueous solubility.[5]

  • pH Adjustment: this compound's solubility is pH-dependent and increases in acidic conditions. For instance, in an aqueous buffer at pH 2, the solubility is 10.0 mg/mL.[1]

  • Co-crystallization: Forming co-crystals of this compound with pharmaceutically acceptable coformers.[3][4]

  • Solid Dispersions: Creating amorphous solid dispersions of this compound with various polymers.[6]

  • Nanoemulsions: Formulating this compound into nanoemulsion systems.[7][8][9][10][11][12][13]

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules to form inclusion complexes.

Troubleshooting Guides

Co-crystal Formation

Issue: Low or no co-crystal yield.

Possible Cause Troubleshooting Step
Inappropriate coformer selection.Utilize Hansen solubility parameters to predict miscibility between this compound and potential coformers.
Unsuitable solvent system.Screen a variety of solvents with different polarities. The solvent should facilitate the dissolution of both this compound and the coformer without favoring the crystallization of either component individually.[14]
Inefficient grinding in mechanochemical methods.Ensure adequate grinding energy and time. For liquid-assisted grinding, screen different liquids to facilitate molecular mobility.[3]
Suboptimal stoichiometric ratio.Experiment with different stoichiometric ratios of this compound to coformer.
Solution supersaturation not achieved in solvent-based methods.Optimize the concentration of the drug and coformer and control the rate of solvent evaporation or cooling.[14]

Issue: Formation of a physical mixture instead of co-crystals.

Possible Cause Troubleshooting Step
Lack of significant intermolecular interactions.Select coformers with functional groups that can form strong hydrogen bonds with this compound.
Methodological issues.In solvent evaporation, ensure both components are fully dissolved before evaporation. In grinding, ensure sufficient energy is applied to break the crystal lattices of the starting materials.[15]
Solid Dispersion Formulation

Issue: The prepared solid dispersion is not amorphous or shows signs of recrystallization upon storage.

Possible Cause Troubleshooting Step
Incompatible polymer.Select a polymer with a high glass transition temperature (Tg) and good miscibility with this compound.[6]
Insufficient polymer concentration.Increase the drug-to-polymer ratio to ensure adequate separation of this compound molecules within the polymer matrix.
Inefficient solvent removal (solvent evaporation method).Ensure complete removal of the solvent under vacuum at an appropriate temperature. Residual solvent can act as a plasticizer and promote recrystallization.[16]
Inadequate processing temperature (hot-melt extrusion).Optimize the extrusion temperature to ensure the drug is fully dissolved in the molten polymer without causing thermal degradation.
High humidity during storage.Store the solid dispersion in a desiccator or with a desiccant, as moisture can induce crystallization.[6]
Nanoemulsion Formulation

Issue: Large droplet size or high polydispersity index (PDI).

Possible Cause Troubleshooting Step
Inappropriate oil, surfactant, or co-surfactant selection.Screen different components based on the solubility of this compound in the oil phase and the efficiency of the surfactant/co-surfactant system in reducing interfacial tension.[7][8]
Suboptimal ratio of components.Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for the oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.[9][11]
Insufficient energy input during homogenization.Increase the homogenization pressure, sonication time, or stirring speed to reduce the droplet size.[17]

Issue: Phase separation or instability upon storage.

Possible Cause Troubleshooting Step
Ostwald ripening.Select an oil phase with low aqueous solubility to minimize the diffusion of oil molecules between droplets.
Flocculation or coalescence.Optimize the concentration of the surfactant to provide sufficient steric or electrostatic stabilization. Measure the zeta potential; a value greater than ±30 mV generally indicates good stability.[7]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/Formulation Solubility (mg/mL) Reference
Water (20°C)1.7[1][2]
Methanol (20°C)0.2[1]
Propylene Glycol (20°C)1.3[1]
Aqueous Buffer (pH 2)10.0[1]
This compound Sodium in Water (20°C)>200
Optimized Microemulsion7.41[9]

Experimental Protocols

Preparation of this compound Co-crystals by Liquid-Assisted Grinding

Objective: To prepare co-crystals of this compound with a suitable coformer to enhance its aqueous solubility.

Materials:

  • This compound

  • Coformer (e.g., 3,5-dihydroxybenzoic acid)[3]

  • Grinding liquid (e.g., small amount of a suitable solvent like ethanol (B145695) or acetonitrile)

  • Mortar and pestle or a ball mill

  • Spatula

  • Vials

Protocol:

  • Weigh stoichiometric amounts of this compound and the chosen coformer.

  • Transfer the powders to a mortar or a grinding jar of a ball mill.

  • Add a few drops of the grinding liquid. The mixture should be a paste-like consistency, not a slurry.

  • Grind the mixture manually with the pestle for 30-60 minutes or in the ball mill according to the manufacturer's instructions.

  • Scrape the sides of the mortar or jar periodically to ensure homogeneous mixing.

  • Collect the resulting powder and allow it to dry completely.

  • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.[18]

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, Polyvinylpyrrolidone - PVP)[19]

  • A common solvent (e.g., ethanol, acetone, or a mixture) that dissolves both this compound and the polymer.

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Vacuum oven

Protocol:

  • Weigh the desired amounts of this compound and the polymer.

  • Dissolve both components in a suitable volume of the common solvent in a round-bottom flask with stirring.[16]

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at an elevated temperature (e.g., 40-60°C).

  • Continue the evaporation until a solid film is formed on the inner surface of the flask.

  • Scrape the solid material from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature and drug content using PXRD, DSC, and High-Performance Liquid Chromatography (HPLC).

Preparation of this compound Nanoemulsion

Objective: To formulate a this compound-loaded nanoemulsion for enhanced solubility and potential for improved delivery.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, oleic acid)[7][9]

  • Surfactant (e.g., Polysorbate 20, Cremophor EL)[7][9]

  • Co-surfactant (e.g., Labrafil M1944, ethanol)[7][9]

  • Purified water

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Protocol:

  • Dissolve this compound in the chosen oil phase with the aid of gentle heating or stirring.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form a clear solution.

  • Slowly add the aqueous phase (purified water) to the oil-surfactant mixture under constant stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nano-range.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.[7]

Phase Solubility Study of this compound with Cyclodextrins

Objective: To determine the stoichiometry and stability constant of the inclusion complex between this compound and a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Aqueous buffer of a specific pH

  • Shaking water bath

  • Centrifuge

  • HPLC system for quantification

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the chosen buffer.

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.[20]

  • After equilibration, centrifuge the samples to separate the undissolved this compound.

  • Withdraw an aliquot from the supernatant, filter it, and dilute it appropriately.

  • Quantify the concentration of dissolved this compound in each sample using a validated HPLC method.[21]

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to obtain a phase solubility diagram.

  • Determine the type of complexation (e.g., AL, AP, BS) and calculate the stability constant (Kc) from the slope of the linear portion of the diagram.[20][22]

Visualizations

experimental_workflow_cocrystals cluster_prep Preparation cluster_char Characterization weigh Weigh Stoichiometric Amounts of this compound and Coformer mix Mix Powders weigh->mix add_liquid Add Grinding Liquid mix->add_liquid grind Grind Mixture (30-60 min) add_liquid->grind dry Dry the Product grind->dry pxrd PXRD dry->pxrd Confirm Formation dsc DSC dry->dsc Thermal Analysis ftir FTIR dry->ftir Interaction Analysis

Caption: Workflow for this compound Co-crystal Preparation.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization dissolve Dissolve this compound and Polymer in Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate scrape Scrape Solid Film evaporate->scrape dry Vacuum Dry (24h) scrape->dry pxrd PXRD dry->pxrd Assess Amorphous Nature dsc DSC dry->dsc Thermal Properties hplc HPLC (Drug Content) dry->hplc Quantify Drug Load

Caption: Workflow for this compound Solid Dispersion Preparation.

logical_relationship_solubility_enhancement cluster_methods Solubility Enhancement Methods This compound This compound (Low Aqueous Solubility) prodrug Prodrug Approach (Famciclovir) This compound->prodrug salt Salt Formation (this compound Sodium) This compound->salt ph pH Adjustment This compound->ph cocrystal Co-crystallization This compound->cocrystal solid_dispersion Solid Dispersion This compound->solid_dispersion nanoemulsion Nanoemulsion This compound->nanoemulsion cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin goal Enhanced Aqueous Solubility & Bioavailability prodrug->goal salt->goal ph->goal cocrystal->goal solid_dispersion->goal nanoemulsion->goal cyclodextrin->goal

Caption: Methods for Enhancing this compound's Aqueous Solubility.

References

Penciclovir assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penciclovir assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this compound quantification and antiviral activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound in biological samples?

A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally more sensitive and selective.[1][2]

Q2: I am observing high variability in my this compound antiviral susceptibility assay. What could be the cause?

A2: High variability in antiviral assays can stem from several factors. The choice of cell line can significantly impact the 50% inhibitory concentrations (IC50s).[3][4] For instance, Vero and MRC-5 cells have been shown to yield discordant IC50s for different herpes simplex virus (HSV) types.[4] The assay format, such as plaque reduction versus virus yield reduction, can also produce different results.[5][6] Additionally, the multiplicity of infection (MOI) can influence the apparent activity of this compound.[5][6]

Q3: My this compound solution has become cloudy. What is the likely cause?

A3: this compound has low water solubility, and its sodium salt's high solubility is pH-dependent.[7] A cloudy solution or precipitate is likely due to a shift in pH towards the acidic range, causing the more soluble sodium salt to convert to the less soluble free acid form.[7]

Q4: What is a suitable internal standard for this compound quantification?

A4: Acyclovir (B1169) is commonly used as an internal standard for HPLC-UV methods.[8] For LC-MS/MS methods, a stable isotope-labeled internal standard like this compound-d4 is ideal to correct for matrix effects and variations in sample processing.[9][10]

Troubleshooting Guides

HPLC & LC-MS/MS Assay Issues

Problem: Poor peak shape or resolution in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are optimized. For this compound, a common mobile phase is a mixture of a phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724).[8]
Column Degradation Check the column's performance with a standard. If degraded, replace the column. A C18 column is frequently used for this compound analysis.[1]
Sample Overload Reduce the injection volume or dilute the sample.

Problem: Low sensitivity or high limit of quantification (LOQ).

Possible Cause Troubleshooting Step
Suboptimal Detector Wavelength Ensure the UV detector is set to the optimal wavelength for this compound, which is typically around 254 nm.[1][8]
Inefficient Sample Extraction Optimize the sample preparation method. Solid-phase extraction or protein precipitation are common techniques.[1][8]
Method Limitation For higher sensitivity, consider switching from HPLC-UV to an LC-MS/MS method, which can achieve a lower limit of quantification.[2]
Antiviral Assay Variability

Problem: Inconsistent IC50 values between experiments.

Possible Cause Troubleshooting Step
Cell Line Inconsistency Use a consistent cell line and passage number for all experiments. A549 cells have been shown to provide good concordance for antiviral assays.[4]
Variable Multiplicity of Infection (MOI) Standardize the MOI for all assays, as it can significantly impact the apparent antiviral activity.[5][6]
Assay Format Differences Use the same assay format (e.g., plaque reduction, yield reduction) for all comparative studies.[4][5]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Quantification
Parameter Method 1 Method 2
Column Hypersil BDS C18BDS-C18
Mobile Phase 20mM Potassium dihydrogen phosphate buffer (pH 3.5) and methanol (95:5 v/v)[8]Phosphate buffer (20mM, pH 7.5), methanol, and acetonitrile (94:3:3, v/v/v)[1]
Flow Rate Not Specified1.0 mL/min[1]
Detection UV at 254 nm[8]UV at 254 nm[1]
Linearity Range 50.1 - 7000.9 ng/mL[8]0.1 - 5.0 µg/mL[1]
Internal Standard Acyclovir[8]Not specified
Table 2: Performance of a Validated LC-MS/MS Method for this compound
Parameter Reported Value
Linearity Range 0.05 - 10 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[2]
Intra-assay Precision (% RSD) 2.3 - 7.8%[2]
Inter-assay Precision (% RSD) 3.7 - 7.5%[2]
Intra-assay Accuracy (Relative Error) 2.0 - 8.4%[2]
Inter-assay Accuracy (Relative Error) 1.9 - 9.1%[2]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound in Human Plasma

This protocol is based on a solid-phase extraction technique.

  • To 0.5 mL of plasma, add the internal standard (Acyclovir).

  • Vortex the mixture for 30 seconds.

  • Load the plasma sample onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with 1 mL of 2% methanol in water.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: Plaque Reduction Assay for this compound Antiviral Activity
  • Seed host cells (e.g., MRC-5) in 6-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Infect the cell monolayers with a standardized amount of virus (e.g., HSV-1) for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with medium containing the different concentrations of this compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the IC50, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction vortex->spe elute Elute spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantify this compound detect->quantify

Caption: Workflow for this compound quantification by HPLC.

troubleshooting_pathway start High Variability in Antiviral Assay q1 Is the cell line consistent across experiments? start->q1 a1_yes Use a consistent cell line and passage number. q1->a1_yes No q2 Is the Multiplicity of Infection (MOI) standardized? q1->q2 Yes a1_yes->q2 a2_yes Standardize the MOI for all assays. q2->a2_yes No q3 Is the assay format the same? q2->q3 Yes a2_yes->q3 a3_yes Use a consistent assay format (e.g., plaque reduction). q3->a3_yes No end Variability Minimized q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for antiviral assay variability.

References

Technical Support Center: Troubleshooting Cell Culture Medium Interference with Penciclovir Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common issues and frequently asked questions regarding the interference of cell culture medium components with the antiviral activity of Penciclovir. Understanding these interactions is crucial for obtaining accurate and reproducible results in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound IC50 values inconsistent across different experiments, even when using the same cell line and virus strain?

A1: Inconsistent IC50 values for this compound can arise from several factors related to the cell culture medium. Key contributors include variability in serum lots, pH fluctuations, and the presence or absence of specific supplements. It is crucial to maintain consistency in your experimental setup to ensure reproducible results.[1][2]

Q2: Can the type of basal medium (e.g., DMEM vs. RPMI-1640) affect the antiviral activity of this compound?

Q3: How does the concentration of Fetal Bovine Serum (FBS) in the culture medium impact the apparent activity of this compound?

A3: The concentration of FBS can significantly affect the measured potency of this compound. The primary mechanism is the binding of this compound to albumin, a major protein component of serum.[3] This binding can sequester the drug, reducing its effective concentration available to inhibit viral replication. Therefore, higher concentrations of FBS may lead to an overestimation of the IC50 value. It is advisable to use the lowest percentage of FBS that maintains cell viability and supports viral replication for the duration of the assay.

Q4: Can the pH of the cell culture medium alter this compound's effectiveness?

A4: Yes, the pH of the culture medium is a critical factor. This compound's stability can be pH-dependent. While it is generally stable, significant deviations from the optimal physiological pH range of 7.2-7.4 could potentially lead to its degradation over the course of a multi-day antiviral assay. Furthermore, changes in extracellular pH can alter cellular functions and viral entry processes, indirectly affecting the assay results.

Q5: Do common media supplements like L-glutamine and sodium pyruvate (B1213749) interfere with this compound's antiviral activity?

A5: While these supplements are essential for cell health, they can have unintended effects on antiviral assays. L-glutamine is a crucial energy source for many cells, and its depletion or degradation into ammonia (B1221849) can affect cell viability and experimental outcomes. Some studies suggest that glutamine supplementation can enhance the host immune response to viral infections, which could potentiate the observed antiviral effect. Sodium pyruvate has been shown to have its own antiviral properties in some contexts by reducing oxidative stress and inflammation, which could lead to a synergistic effect when combined with this compound.

Troubleshooting Guide

Issue 1: High Variability in this compound IC50 Values
Potential Cause Recommended Action
Inconsistent Serum Lots Fetal bovine serum composition can vary between lots, affecting cell growth and drug-protein binding.[2]
Solution: Test new lots of FBS for their ability to support cell growth and viral replication before use in critical experiments. If possible, purchase a large single lot of FBS for a series of experiments.
Fluctuating pH The pH of the medium can drift during incubation, especially in incubators with inconsistent CO2 levels.
Solution: Ensure your CO2 incubator is properly calibrated. For long-term assays, consider using a medium supplemented with a buffer like HEPES in addition to the standard bicarbonate buffering system.
Degradation of Media Components L-glutamine is known to degrade over time in liquid media, producing ammonia which can be toxic to cells.
Solution: Use fresh media for your experiments. Consider adding a stable dipeptide form of L-glutamine, such as GlutaMAX™, to your medium.
Issue 2: Unexpectedly High this compound IC50 Values (Reduced Potency)
Potential Cause Recommended Action
High Serum Concentration This compound binds to serum albumin, reducing its bioavailability in the assay.[3]
Solution: Reduce the serum concentration to the lowest level that maintains cell health for the duration of the experiment (e.g., 2% instead of 10%).
Suboptimal Cell Health Unhealthy or slow-growing cells may not support robust viral replication, making it difficult to accurately determine the inhibitory effect of the drug.
Solution: Ensure cells are in the exponential growth phase and have a high viability before seeding. Use cells within a consistent and low passage number range.[1]
Presence of HEPES Buffer Some studies have shown that HEPES can modulate the activity of drug efflux pumps like P-glycoprotein and alter cellular ATP levels, which could potentially reduce the intracellular concentration of this compound.
Solution: If you suspect interference from HEPES, perform a control experiment with and without the buffer to assess its impact on your specific cell line and virus.

Quantitative Data

The antiviral activity of this compound can vary significantly depending on the cell line used for the assay. This variability is often due to differences in cellular metabolism, drug uptake, and the efficiency of viral replication in different host cells.

Table 1: Comparative IC50 Values of this compound against Herpes Simplex Virus (HSV) in Various Cell Lines

Cell LineVirus StrainIC50 (µg/mL)
Vero HSV-1 SC160.9
HSV-2 SB52.5
HSV-2 3332.9
MRC-5 HSV-1 SC161.1
HSV-2 SB51.4
HSV-2 3332.1
A549 HSV-1 SC160.5
HSV-2 SB50.6
HSV-2 3330.5
HEL 299 HSV-1 SC161.2
HSV-2 SB51.9
HSV-2 3332.5
Hs68 HSV-1 SC160.6
HSV-2 SB50.8
HSV-2 3330.8
SCC-25 HSV-1 SC160.8
HSV-2 SB50.9
HSV-2 3331.1
WI-38 VA-13 HSV-1 SC160.3
HSV-2 SB50.3
HSV-2 3330.4
WISH HSV-1 SC160.4
HSV-2 SB50.5
HSV-2 3330.6

Data adapted from a plaque reduction assay study. The original study used DMEM supplemented with 10% heat-inactivated fetal calf serum.

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA) for this compound IC50 Determination

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed host cells (e.g., Vero or MRC-5) into 24-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Inoculation: The next day, aspirate the growth medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • This compound Treatment: During the viral adsorption period, prepare serial dilutions of this compound in an appropriate overlay medium (e.g., medium containing 1-2% carboxymethylcellulose or low-melting-point agarose (B213101) and a reduced serum concentration).

  • Overlay: After adsorption, remove the viral inoculum and add the this compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates for 2-3 days, or until plaques are clearly visible in the virus control wells (no drug).

  • Staining and Counting: Fix the cells with a solution such as 10% formalin, and then stain with a crystal violet solution. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: Assessing the Impact of Serum Concentration on this compound IC50

This experiment is designed to quantify the effect of serum protein binding on this compound's apparent activity.

  • Prepare Media: Prepare identical basal media (e.g., DMEM) supplemented with varying concentrations of FBS (e.g., 10%, 5%, 2%, and 0.5%).

  • Follow PRA Protocol: Perform the Plaque Reduction Assay (Protocol 1) in parallel using the different serum-containing media for the this compound dilutions and the overlay.

  • Compare IC50 Values: Calculate the IC50 value for this compound in each serum concentration.

  • Analyze Results: A higher IC50 value in the presence of higher serum concentrations would suggest that serum components, likely albumin, are binding to this compound and reducing its effective concentration.

Visualizations

Penciclovir_Mechanism_of_Action cluster_cell Infected Host Cell PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP dGTP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Termination Chain Termination Viral_DNA->Termination

Caption: Mechanism of action of this compound in a virus-infected cell.

Experimental_Workflow_IC50 cluster_workflow Plaque Reduction Assay Workflow A Seed cells in multi-well plate B Infect with virus A->B D Add this compound-containing overlay medium B->D C Prepare serial dilutions of this compound C->D E Incubate for plaque formation D->E F Fix, stain, and count plaques E->F G Calculate IC50 value F->G

Caption: Experimental workflow for IC50 determination using a Plaque Reduction Assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent this compound IC50 Results Start Inconsistent IC50 Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Check Reagent Consistency (Serum, Media) Start->Check_Reagents Check_Protocol Review Protocol Adherence Start->Check_Protocol Solution_Cells Use low passage cells, perform mycoplasma testing Check_Cells->Solution_Cells Solution_Reagents Use consistent lots, prepare fresh dilutions Check_Reagents->Solution_Reagents Solution_Protocol Standardize all steps, use controls Check_Protocol->Solution_Protocol

Caption: Troubleshooting guide for inconsistent IC50 results.

References

Technical Support Center: Penciclovir Experimental Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of penciclovir in experimental samples.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may lead to this compound degradation.

Observation Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram Drug degradationNew peaks are a strong indicator of degradation products. Review sample handling and storage conditions. Use a validated stability-indicating method for analysis.
Precipitation in aqueous buffered solutions pH shift causing insolubilityThis compound is more soluble in acidic conditions (e.g., 10.0 mg/mL at pH 2), while its sodium salt is highly soluble at alkaline pH (~11). If the buffer's pH is too low for the sodium salt, it can convert to the less soluble free acid and precipitate. Verify and adjust the final solution's pH. Consider using a buffer with higher capacity or preparing stock solutions in a small amount of 0.01N NaOH before dilution.
Loss of this compound concentration over time in solution Hydrolysis, oxidation, or photodegradation- pH: Avoid harsh acidic or basic conditions. Most drugs are optimally stable in a pH range of 4-8.- Temperature: Store samples at or below recommended temperatures. For long-term storage, -20°C or colder is advised.- Light: Protect samples from light, especially if exposed for extended periods. Use amber vials or cover with aluminum foil.- Oxidation: If oxidative degradation is suspected, consider de-gassing solvents or adding antioxidants, after verifying their compatibility with this compound and the analytical method.
Inconsistent results between experimental replicates Sample handling variabilityEnsure consistent timing for sample processing, especially for temperature and light-sensitive samples. Use a stable isotope-labeled internal standard like This compound-d4 (B562112) during quantitative analysis to compensate for variability in sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a nucleoside analogue, is susceptible to degradation through several pathways:

  • Hydrolysis: Degradation can be catalyzed by harsh acidic or basic conditions.

  • Oxidation: The guanine (B1146940) moiety can be susceptible to oxidation.

  • Photodegradation: While relatively photostable on its own, this compound can degrade in the presence of chromophoric dissolved organic matter through reactions with singlet oxygen and hydroxyl radicals. The imidazole (B134444) ring is a potential site for such reactions.[1]

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: For solid this compound, store at controlled room temperature, away from heat, moisture, and direct light.[2] For stock solutions, long-term storage at -20°C or -80°C is recommended. For short-term use, solutions should be kept refrigerated and protected from light.

Q3: How does pH affect the stability and solubility of this compound?

A3: this compound's solubility is pH-dependent. It has higher solubility in acidic aqueous buffers (10.0 mg/mL at pH 2). The sodium salt of this compound is highly soluble in water (>200 mg/mL), forming an alkaline solution (pH ~11 for a 30 mg/mL solution). Extreme pH values can catalyze hydrolysis.

Q4: My experiment requires incubation at 37°C. How can I minimize this compound degradation?

A4: To minimize thermal degradation at 37°C, it is crucial to:

  • Use a buffered solution within a stable pH range (ideally pH 4-8).

  • Protect the samples from light during incubation.

  • Limit the incubation time to the minimum required for the experiment.

  • Analyze samples as quickly as possible after incubation, or freeze them immediately at -20°C or lower.

Q5: Are there any known incompatibilities with common excipients?

A5: A study on the solid-state compatibility of this compound with lysine (B10760008) hydrochloride and various pharmaceutical excipients (including ethylenediaminetetraacetic acid, cetostearyl alcohol, sodium lauryl sulphate, di-tert-butyl methyl phenol, liquid petrolatum, methylparaben, nonionic wax, paraffin, propylene (B89431) glycol, and propylparaben) found no major incompatibilities that would compromise the stability of the final formulation.[2][3][4]

Quantitative Data on Antiviral Stability

Disclaimer: The following data is for valganciclovir (B601543) and acyclovir (B1169), not this compound, and should be used for illustrative purposes only.

Table 1: Hydrolysis Half-Life of Valganciclovir at 37°C

pHHalf-Life (t½)
3.81220 days
7.0811 hours

Data from a study on the reactivity of valgancivlovir in aqueous solution.[5]

Table 2: Predicted Shelf-Life (t₉₀) of Acyclovir at Different Temperatures and pH 1.2

Temperature (°C)Predicted Shelf-Life (t₉₀)
377.2 days

Data from a chemical kinetics study of acyclovir.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a buffered solution under specific environmental conditions (e.g., varying pH, temperature, or light exposure).

1. Preparation of Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly acidic/basic aqueous solution depending on the form of this compound) at a known concentration (e.g., 1 mg/mL). b. Prepare the desired experimental buffer solutions at various pH values. c. Dilute the this compound stock solution with the respective buffers to a final working concentration (e.g., 100 µg/mL).

2. Stress Conditions: a. pH Stability: Aliquot the this compound-buffer solutions into separate, sealed vials for each pH to be tested. Store them at a constant temperature (e.g., 25°C or 37°C) and protect from light. b. Thermal Stability: Aliquot the this compound solution (at a fixed pH) into separate vials and expose them to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). c. Photostability: Aliquot the this compound solution into transparent vials and expose them to a controlled light source (e.g., a photostability chamber). Prepare a control sample by wrapping a vial in aluminum foil.

3. Sample Collection and Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial. b. Immediately quench any further degradation by diluting the sample in the mobile phase and/or freezing at -80°C until analysis. c. Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized.
  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., ~254 nm).
  • Flow Rate: 1.0 mL/min.

4. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol is for the identification of potential degradation products of this compound after forced degradation.

1. Forced Degradation: a. Prepare a solution of this compound (e.g., 1 mg/mL). b. Subject the solution to forced degradation conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature (e.g., 60°C) for a defined period to achieve partial degradation (e.g., 10-30%). c. Neutralize the acidic and basic samples before analysis.

2. LC-MS/MS Analysis: a. Analyze the stressed samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent drug and any new peaks that appear in the chromatogram of the stressed samples. c. Perform fragmentation analysis (MS/MS) on the parent ion and the potential degradation products to elucidate their structures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution working_sol Prepare Working Solutions stock->working_sol buffer_prep Prepare Experimental Buffers buffer_prep->working_sol ph pH Variation working_sol->ph temp Temperature Variation working_sol->temp light Light Exposure working_sol->light sampling Time-Point Sampling ph->sampling temp->sampling light->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation (Kinetics, Degradants) hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis Products (e.g., Guanine moiety cleavage) This compound->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., at Guanine ring) This compound->Oxidation Oxidizing Agents Photo Photodegradation Products (e.g., from reaction with ROS) This compound->Photo Light + Sensitizers

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Investigating Unexpected Penciclovir Resistance in Herpes Simplex Virus (HSV) Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering unexpected resistance to Penciclovir in Herpes Simplex Virus (HSV) strains.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and where does resistance typically emerge?

A1: this compound is an acyclic guanine (B1146940) nucleoside analog that requires activation to inhibit HSV replication.[1] The process begins with its phosphorylation by a virus-encoded enzyme, thymidine (B127349) kinase (TK).[2] Cellular enzymes then further phosphorylate it to this compound-triphosphate.[3][4] This active metabolite inhibits the viral DNA polymerase, competing with the natural substrate (dGTP) and terminating the viral DNA chain, thus halting viral replication.[5][6]

Resistance most commonly arises from mutations in two key viral genes:

  • Thymidine Kinase (UL23 gene): This is the most frequent cause of resistance, accounting for approximately 95% of cases.[7][8] Mutations can lead to absent, reduced, or altered TK enzyme activity, preventing the initial, crucial phosphorylation step.[4][8]

  • DNA Polymerase (UL30 gene): Less commonly, mutations occur in the DNA polymerase gene.[7] These changes can prevent the active this compound-triphosphate from effectively binding to and inhibiting the enzyme.[7]

Penciclovir_MOA cluster_cell Infected Host Cell cluster_resistance Resistance Mechanisms PCV This compound (PCV) PCV_MP PCV-Monophosphate PCV->PCV_MP Viral Thymidine Kinase (TK) PCV_TP PCV-Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases DNA_Pol Viral DNA Polymerase PCV_TP->DNA_Pol Competitive Inhibition dGTP dGTP dGTP->DNA_Pol vDNA Viral DNA Replication DNA_Pol->vDNA Incorporates dGTP vDNA_halt Replication Inhibited DNA_Pol->vDNA_halt Incorporates PCV-TP Res1 Mutation in Thymidine Kinase (TK) Gene Res1->PCV_MP Blocks Activation Res2 Mutation in DNA Polymerase Gene Res2->DNA_Pol Prevents Inhibition

Caption: Mechanism of this compound action and resistance.
Q2: My HSV isolate is resistant to Acyclovir (B1169). Will it also be resistant to this compound?

A2: Generally, yes. Acyclovir and this compound are structurally related and share the same mechanism of action, requiring activation by the viral thymidine kinase (TK).[1][7] Therefore, HSV strains with mutations in the TK gene that confer Acyclovir resistance are typically cross-resistant to this compound.[7][9] However, in rare cases, specific DNA polymerase mutations that cause Acyclovir resistance may not affect this compound susceptibility.[7]

Q3: What is the difference between phenotypic and genotypic resistance testing?

A3: Phenotypic and genotypic testing are two complementary approaches to assess antiviral resistance.[10][11]

  • Phenotypic Testing: This method directly measures the virus's ability to replicate in the presence of varying drug concentrations in cell culture.[7] The Plaque Reduction Assay (PRA) is the gold standard, providing a definitive measure of resistance by calculating the drug concentration that inhibits viral replication by 50% (IC50).[2][12] Its main advantage is a clear interpretation of resistance, but it is time-consuming.[10][11]

  • Genotypic Testing: This approach involves sequencing the viral genes associated with resistance, primarily the thymidine kinase (TK) and DNA polymerase (Pol) genes, to identify specific mutations.[7][10] It is much faster than phenotypic testing.[11] However, interpreting the results can be challenging if novel mutations are found, as their effect on drug susceptibility may be unknown.[7][13]

Q4: We are seeing a gradual increase in the IC50 value for this compound over several experiments. What could be the cause?

A4: A gradual increase in the IC50 suggests the potential emergence and selection of a resistant subpopulation within your viral stock. Continuous culturing, especially in the presence of any selective pressure, can favor the growth of viruses with resistance-conferring mutations. It is recommended to plaque purify the viral stock to isolate individual viral clones and then test their susceptibility individually to confirm the presence of a mixed population.[7]

Section 2: Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Assay (PRA) Results
Potential Cause Troubleshooting Steps
Cell Culture Inconsistency 1. Ensure a consistent cell density is seeded in all wells.[7] 2. Use cells from a similar, low passage number for all experiments. 3. Confirm the cell line used is not a mixed population or contaminated.[7]
Inconsistent Viral Inoculum 1. Carefully titrate the virus stock before each assay to ensure the inoculum yields a countable number of plaques (20-100 per well).[7] 2. Ensure thorough mixing of the viral dilution before adding to wells.
Drug Dilution Errors 1. Prepare fresh serial dilutions of this compound for each assay.[7] 2. Verify the concentration of the stock solution.[7] 3. Use calibrated pipettes and proper technique.
Assay Controls 1. Always include a known this compound-sensitive (wild-type) HSV strain and a known resistant strain as controls in every assay.[7] This helps validate the drug's activity and the assay's dynamic range.
Issue 2: Genotypic analysis reveals a mutation, but the virus is phenotypically sensitive.
Potential Cause Troubleshooting Steps
Natural Polymorphism The identified mutation may be a natural, non-resistance-conferring variation (polymorphism).[12][14] Action: Review literature and databases for reports on this specific mutation.[7]
Minor Resistant Subpopulation The resistant variant may exist at a very low percentage in the viral population, insufficient to alter the overall phenotype in a standard PRA.[7] Action: Deep sequence the viral population to quantify the mutant allele's frequency.[7] Plaque purify the stock and sequence individual clones to isolate and confirm the mutant.[7]
Discordant Results Genotypic resistance may not always correlate perfectly with phenotypic results, especially for mutations with subtle effects.[15] Action: Repeat the phenotypic assay with multiple replicates.[7] Consider performing site-directed mutagenesis to introduce the mutation into a wild-type virus to definitively assess its impact.[7]

Section 3: Key Experimental Protocols

Protocol 1: Phenotypic Analysis via Plaque Reduction Assay (PRA)

This protocol is a standard method for determining the antiviral susceptibility of an HSV isolate.

  • Cell Seeding: Seed a suitable cell line (e.g., Vero, MRC-5) in 24-well plates at a density that will result in a confluent monolayer the following day.[16]

  • Virus Inoculation: The next day, aspirate the growth medium. Infect the cell monolayers with a dilution of the HSV isolate calculated to produce 20-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[7]

  • Antiviral Addition: During incubation, prepare 2-fold serial dilutions of this compound in an overlay medium (e.g., medium containing 1.2% methylcellulose).

  • Overlay: After the adsorption period, aspirate the viral inoculum and overlay the cell monolayers with the medium containing the different drug concentrations. Include several "no drug" control wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are clearly visible.

  • Staining and Counting: Aspirate the overlay medium and stain the cells with a solution like crystal violet. Manually count the number of plaques in each well.

  • Calculation: Calculate the drug concentration that inhibits the number of plaques by 50% (IC50) compared to the "no drug" control wells.

Protocol 2: Genotypic Analysis of the UL23 (Thymidine Kinase) Gene

This protocol outlines the steps for sequencing the primary gene associated with this compound resistance.

  • Viral DNA Extraction: Extract viral DNA from the infected cell lysate or the viral stock using a commercial viral DNA extraction kit.

  • PCR Amplification: Amplify the entire coding region of the UL23 (TK) gene using specific primers.

    • Note: Primer design is critical and should be based on a reference HSV strain sequence.

  • PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the amplified DNA fragment using a PCR purification kit.

  • Sequencing: Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers from the amplification step, as well as internal sequencing primers if necessary, to ensure full coverage of the gene.

  • Sequence Analysis: Assemble the sequence fragments and align them to a wild-type HSV reference sequence (e.g., from GenBank). Identify any nucleotide substitutions, insertions, or deletions. Translate the nucleotide sequence to identify amino acid changes.

Section 4: Data Interpretation

Table 1: Example IC50 Values for this compound Susceptibility
HSV Strain Type Phenotype Typical this compound IC50 (µg/mL) Interpretation
Wild-Type (e.g., SC16)Sensitive0.28 - 1.50[17]The virus is susceptible to this compound.
TK-deficient MutantResistant> 8.0[17][18]The virus shows high-level resistance, often due to a non-functional TK enzyme.
DNA Pol MutantResistantVariable (e.g., 61)[8]Resistance level can vary. May show cross-resistance to other polymerase inhibitors.

Note: IC50 values can vary significantly depending on the cell line and specific assay conditions used.[16] A breakpoint for resistance is often defined as an IC50 that is significantly higher (e.g., ≥3-fold or >10-fold) than the mean IC50 for wild-type control strains.[8]

Table 2: Common Classes of Mutations Associated with this compound Resistance
Gene Mutation Type Effect on Protein Common Finding
Thymidine Kinase (TK) Frameshift (insertions/deletions)Truncated, non-functional protein.Frequently found in homopolymeric nucleotide runs (e.g., G-stretches, C-stretches), especially in Acyclovir-selected mutants.[4][8]
Thymidine Kinase (TK) Non-synonymous substitutionSingle amino acid change.Can alter substrate specificity or enzyme activity.[8] These are more commonly seen in this compound-selected HSV-1 mutants compared to frameshifts.[18]
DNA Polymerase (Pol) Non-synonymous substitutionSingle amino acid change in conserved regions.Alters the binding site for this compound-triphosphate, reducing its inhibitory effect.[19]

Section 5: Investigative Workflow

The following diagram outlines a logical workflow for investigating an HSV strain with suspected this compound resistance.

Resistance_Workflow start Observation: Unexpected treatment failure or high IC50 in vitro step1 Step 1: Confirm Phenotype Perform Plaque Reduction Assay (PRA) with proper controls start->step1 decision1 Is resistance confirmed (significantly high IC50)? step1->decision1 step2 Step 2: Genotypic Analysis Sequence TK (UL23) and DNA Pol (UL30) genes decision1->step2 Yes end3 Conclusion: Initial observation may be due to assay artifact. Review protocols. decision1->end3 No decision2 Resistance mutation identified? step2->decision2 step3a Step 3a: Characterize Mutation - Review literature - Compare to databases - Consider functional assays decision2->step3a Yes step3b Step 3b: Investigate Further - Plaque purify virus stock - Screen clones for resistance - Deep sequence population decision2->step3b No / VUS* note *VUS: Variant of Uncertain Significance decision2->note end1 Conclusion: Resistance linked to specific mutation step3a->end1 end2 Conclusion: Resistance likely due to emergent subpopulation or novel mechanism step3b->end2

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing Penciclovir Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during in vivo studies aimed at improving the bioavailability of Penciclovir.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound is its low bioavailability. This is attributed to its poor aqueous solubility and low lipophilicity, which limit its dissolution in gastrointestinal fluids and subsequent absorption across the intestinal epithelium.

Q2: What are the most common strategies to improve the oral bioavailability of this compound in animal studies?

A2: The most extensively studied and successful strategy is the use of a prodrug, Famciclovir. Famciclovir is readily absorbed orally and is then metabolized in the body to the active drug, this compound.[1] Other promising approaches include the use of nano-formulations such as solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS) to enhance solubility and absorption.

Q3: How does the prodrug Famciclovir improve the bioavailability of this compound?

A3: Famciclovir is a diacetyl ester prodrug of this compound. After oral administration, it is absorbed from the intestine and undergoes rapid and extensive first-pass metabolism. This process involves de-acetylation to an intermediate metabolite, 6-deoxythis compound, which is then oxidized by aldehyde oxidase to form the active this compound.[2] This metabolic conversion bypasses the poor absorption characteristics of this compound itself.

Troubleshooting Guides

This section addresses common problems encountered during in vivo experiments aimed at enhancing this compound's bioavailability.

Issue: Low and Variable Plasma Concentrations of this compound after Oral Administration

Possible Cause 1: Inefficient Conversion of Famciclovir to this compound

  • Suggested Solution: Ensure the animal model used has sufficient aldehyde oxidase activity for the conversion. Species differences in metabolism can lead to variability. For instance, cats have been reported to have lower hepatic aldehyde oxidase activity compared to humans and rats, potentially leading to saturated metabolism at higher doses.[3]

Possible Cause 2: Issues with Oral Gavage Technique

  • Suggested Solution: Improper oral gavage technique can lead to incorrect dosing or aspiration. Ensure personnel are well-trained in the procedure. Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal injury. Verify proper placement of the needle in the esophagus before administering the formulation.

Possible Cause 3: Formulation Instability

  • Suggested Solution: For nano-formulations like SLNs or SNEDDS, ensure they are physically and chemically stable. Monitor for signs of precipitation, aggregation, or drug leakage before administration. The formulation should be prepared fresh if long-term stability is not confirmed.

Issue: Difficulty in Quantifying this compound in Plasma Samples

Possible Cause 1: Poor Peak Shape (Tailing or Splitting) in HPLC Analysis

  • Suggested Solution: Peak tailing for this compound, a basic compound, is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based HPLC column.[4] To mitigate this, consider the following:

    • Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of this compound to ensure it is in a single ionic form.

    • Column Choice: Use a column specifically designed for the analysis of basic compounds or an end-capped column to minimize silanol interactions.

    • Sample Overload: Dilute the sample to avoid overloading the column.[5]

Possible Cause 2: Low Sensitivity of the Analytical Method

  • Suggested Solution: If this compound concentrations are below the limit of quantification of your assay, consider using a more sensitive analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and specificity compared to HPLC with UV detection.[6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Famciclovir in Rats

1. Animal Acclimatization:

  • House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.

2. Dosing:

  • Fast the rats overnight with free access to water.

  • Administer a single oral dose of Famciclovir (e.g., 40 mg/kg) via oral gavage. The formulation can be a simple aqueous suspension in a vehicle like 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC).

3. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

4. Sample Preparation for Analysis:

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., Acyclovir-d4).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant for analysis.[4]

5. Quantification of this compound by HPLC-MS/MS:

  • Use a validated LC-MS/MS method for the quantification of this compound in plasma samples.[6]

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Double Emulsion (w/o/w) Technique

1. Preparation of the Primary Emulsion (w/o):

  • Dissolve this compound in an aqueous solution to form the internal aqueous phase (w).

  • Melt a solid lipid (e.g., glyceryl palmitostearate) at a temperature above its melting point to form the oil phase (o).

  • Emulsify the internal aqueous phase in the molten lipid phase with the aid of a surfactant to form a w/o primary emulsion.

2. Preparation of the Double Emulsion (w/o/w):

  • Disperse the primary w/o emulsion into an external aqueous phase containing a hydrophilic surfactant.

  • Homogenize the mixture using a high-speed homogenizer to form the w/o/w double emulsion.

3. Formation of SLNs:

  • Cool the resulting double emulsion to allow the solid lipid to crystallize, thereby forming the this compound-loaded SLNs.

4. Characterization:

  • Determine the particle size, polydispersity index, zeta potential, and encapsulation efficiency of the prepared SLNs.

Protocol 3: Preparation of this compound-Lavender Oil Self-Nanoemulsifying Drug Delivery System (SNEDDS)

1. Formulation Development:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construct pseudo-ternary phase diagrams to identify the self-nanoemulsifying region.[7]

2. Preparation of PV-LO-SNEDDS:

  • Mix the selected proportions of lavender oil (oil), a surfactant mixture (e.g., Labrasol:Labrafil 1944 in a 6:4 ratio), and a co-surfactant (e.g., Lauroglycol-FCC).

  • Add this compound to the mixture and vortex for 5 minutes.

  • Allow the mixture to equilibrate in a shaker water bath at 37°C.[7]

3. Characterization:

  • Evaluate the globule size, stability index, and self-emulsification time of the SNEDDS formulation upon dilution in an aqueous medium.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of Famciclovir in Different Animal Species

Animal SpeciesDose of Famciclovir (mg/kg)Cmax of this compound (µg/mL)Tmax of this compound (h)Bioavailability of this compound (%)Reference
Rat403.50.5-[8]
Cat401.34 ± 0.332.8 ± 1.812.5 ± 3.0[3]
Cat901.28 ± 0.423.0 ± 1.17.0 ± 1.8[3]
African Elephant153.732.12-[9]

Table 2: Characteristics of this compound Nano-formulations

Formulation TypeKey ComponentsParticle Size (nm)Encapsulation Efficiency (%)Key FindingReference
Solid Lipid Nanoparticles (SLNs)Glyceryl palmitostearate, Surfactants254.992.40More than 2-fold increase in skin penetration compared to commercial cream.[10]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Lavender Oil, Labrasol:Labrafil 1944, Lauroglycol-FCC--Relative bioavailability of 180% compared to a marketed 1% PV cream in an oral gel formulation.[7][11]

Visualizations

Famciclovir_Metabolism Famciclovir Famciclovir (Oral Administration) Intestine Intestinal Absorption Famciclovir->Intestine Deacetylation First-Pass Metabolism (De-acetylation) Intestine->Deacetylation Intermediate 6-deoxythis compound Deacetylation->Intermediate Oxidation Oxidation (Aldehyde Oxidase) Intermediate->Oxidation This compound This compound (Active Drug) Oxidation->this compound Systemic Systemic Circulation This compound->Systemic SLN_Preparation_Workflow cluster_w1 Internal Aqueous Phase cluster_o Oil Phase cluster_w2 External Aqueous Phase PCV_aq This compound in Aqueous Solution Primary_Emulsion Primary Emulsion (w/o) PCV_aq->Primary_Emulsion Lipid Molten Solid Lipid Lipid->Primary_Emulsion Surfactant_aq Aqueous Surfactant Solution Double_Emulsion Double Emulsion (w/o/w) Surfactant_aq->Double_Emulsion Primary_Emulsion->Double_Emulsion SLN This compound-Loaded SLNs Double_Emulsion->SLN Cooling & Crystallization HPLC_Troubleshooting Start Peak Tailing Observed in this compound Analysis Check_pH Is Mobile Phase pH << pKa of this compound? Start->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Column Is an appropriate column (e.g., end-capped) being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a suitable column Check_Column->Change_Column No Check_Overload Is the sample concentration too high? Check_Column->Check_Overload Yes Change_Column->Check_Overload Dilute_Sample Dilute the sample Check_Overload->Dilute_Sample Yes Resolved Peak Shape Improved Check_Overload->Resolved No Dilute_Sample->Resolved

References

Resolving peak splitting in Penciclovir-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Penciclovir-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting in the HPLC analysis of this compound-d4?

Peak splitting for a single analyte like this compound-d4 in a well-developed method is often indicative of a problem with the chromatographic system or the sample introduction. The most common causes can be categorized as follows:

  • Column Issues: A primary cause of peak splitting is a compromised column. This can manifest as a void at the column inlet, a partially blocked inlet frit, or channeling within the packed bed.[1][2][3][4] These issues create multiple flow paths for the analyte, leading to a split peak.[3]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion and splitting.[3][5]

  • Instrumental Problems: Issues within the HPLC system itself can lead to peak splitting. These include improperly seated fittings, excessive dead volume between the injector and the column, or temperature fluctuations.[3][6][7]

  • Co-elution: While less common for a pure standard, it's possible that an impurity or a related compound is co-eluting with the this compound-d4 peak, giving the appearance of a split peak.[3]

Q2: Can the chemical properties of this compound-d4 contribute to peak splitting?

This compound-d4 is a stable, isotopically labeled version of this compound.[8] Its chemical and physical properties are nearly identical to the parent drug, ensuring similar behavior during chromatography.[8][9][10] Therefore, the inherent properties of this compound-d4 are not a typical cause of peak splitting. The issue is more likely to be related to the analytical method or the instrumentation.

Q3: How does temperature affect the peak shape of this compound-d4?

Temperature fluctuations can significantly impact chromatographic performance and contribute to peak splitting.[6] Changes in temperature can alter the viscosity of the mobile phase and the interactions between this compound-d4 and the stationary phase.[6] Maintaining a stable and controlled column temperature is crucial for consistent and symmetrical peak shapes. Some methods specify a column temperature of 40°C to ensure reproducibility.[11]

Troubleshooting Guides

Guide 1: Resolving Peak Splitting - A Step-by-Step Approach

This guide provides a systematic workflow to diagnose and resolve peak splitting issues during this compound-d4 analysis.

Troubleshooting Workflow for Peak Splitting

start Start: Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks system_issue Indicates a system-wide issue. Inspect components before the column. check_all_peaks->system_issue Yes analyte_specific_issue Indicates an issue specific to the analyte or its immediate environment. check_all_peaks->analyte_specific_issue No yes_all_peaks Yes check_fittings Check all fittings for tightness and proper seating. system_issue->check_fittings check_tubing Inspect tubing for blockages or crimps. check_fittings->check_tubing check_frit Consider a blocked column inlet frit. check_tubing->check_frit reverse_flush Reverse-flush the column (if recommended by manufacturer). check_frit->reverse_flush replace_frit Replace the inlet frit. reverse_flush->replace_frit end End: Peak Splitting Resolved replace_frit->end no_all_peaks No, only this compound-d4 peak is split. check_sample_solvent Is the sample solvent stronger than the mobile phase? analyte_specific_issue->check_sample_solvent dissolve_in_mp Dissolve sample in the initial mobile phase or a weaker solvent. check_sample_solvent->dissolve_in_mp Yes check_column_health Suspect column degradation or void. check_sample_solvent->check_column_health No yes_solvent Yes dissolve_in_mp->end no_solvent No column_test Test with a new, validated column. check_column_health->column_test column_test->end

Caption: A logical workflow for troubleshooting peak splitting.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a typical method for the quantification of this compound using this compound-d4 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of a human plasma sample, add 150 µL of a cold internal standard working solution (this compound-d4 in methanol (B129727) with 1% v/v formic acid).[8][10]

  • Vortex the mixture to ensure thorough mixing.[8][12]

  • Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[8][12][13]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or an autosampler vial.[12][13]

  • Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes.[12][13]

2. Liquid Chromatography Conditions

ParameterValue
Column C18, 75 x 4.6 mm, 3 µm[14] or similar
Mobile Phase A 10 mM Ammonium acetate (B1210297) in water (pH 6.8)[8] or 0.1% Formic acid in water
Mobile Phase B Methanol[8] or Acetonitrile
Flow Rate 0.5 mL/min[8][14]
Injection Volume 5 - 20 µL
Column Temperature 40°C[11]
Gradient Elution Start with 2% B for 0.3 min, increase to 25% B from 0.3 to 2.0 min, increase to 75% B from 2.0 to 2.5 min, then return to initial conditions and equilibrate.[8]

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[13][15]
Detection Mode Multiple Reaction Monitoring (MRM)[12][15]
MRM Transition (this compound) m/z 254.1 -> 152.1[9]
MRM Transition (this compound-d4) m/z 258.1 -> corresponding product ion[9]

Data Presentation

Table 1: Common Causes of Peak Splitting and Their Solutions
CausePotential Solution(s)
Blocked Column Frit - Reverse-flush the column.- Replace the column inlet frit.[1][2][16]
Column Void/Channeling - Replace the column.[1][2]
Sample Solvent Mismatch - Dissolve the sample in the initial mobile phase.[3][5]- Reduce the injection volume.[1]
Improper Fittings/Dead Volume - Check and tighten all connections between the injector and detector.[7]- Use low-dead-volume tubing and fittings.
Temperature Fluctuations - Use a column oven to maintain a constant temperature.[1][6]
Co-eluting Impurity - Modify the mobile phase composition or gradient to improve separation.[1]- Use a higher-resolution column.

Logical Relationship for Diagnosing Peak Splitting

start Peak Splitting Observed scope Determine Scope: All Peaks vs. Single Peak start->scope all_peaks All Peaks Split scope->all_peaks All Peaks single_peak Single Peak Split scope->single_peak Single Peak systemic_cause Systemic Issue (Pre-Column) all_peaks->systemic_cause local_cause Localized Issue (At/In Column or Sample-Related) single_peak->local_cause systemic_examples e.g., Blocked frit, improper connections, dead volume systemic_cause->systemic_examples local_examples e.g., Column void, sample solvent mismatch, co-elution local_cause->local_examples

Caption: Differentiating between systemic and localized causes of peak splitting.

References

Technical Support Center: Minimizing Off-target Effects of Penciclovir In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the off-target effects of Penciclovir in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's selective antiviral activity?

This compound is a guanine (B1146940) analogue that, in its prodrug form, requires activation via phosphorylation. This process is initiated by viral thymidine (B127349) kinase (TK), an enzyme present in virus-infected cells but not in uninfected host cells.[1][2] The resulting this compound triphosphate then selectively inhibits viral DNA polymerase, effectively halting viral replication.[1] This dependence on viral TK for activation is the primary reason for this compound's high selectivity and low cytotoxicity in uninfected cells.[2]

Q2: Can this compound exhibit off-target effects in uninfected cells?

While highly selective, this compound can exhibit off-target effects, particularly at high concentrations or in specific experimental systems. These effects may include induction of apoptosis and alterations in the cell cycle.[3] For instance, in herpes simplex virus thymidine kinase-transformed baby hamster kidney cells, this compound has been observed to induce apoptosis and cause an accumulation of cells in the S-phase of the cell cycle.[3]

Q3: What are the potential off-target effects of this compound on cellular signaling pathways?

Published data on the broad off-target kinase inhibitory profile of this compound is limited, likely due to its high selectivity. However, as a nucleoside analog, it is prudent to consider potential interactions with cellular kinases and other signaling pathways, especially in sensitive cell lines or at supratherapeutic concentrations. One study has shown that this compound can reduce the levels of cyclin B1 and increase the expression of GADD45, a gene involved in cell cycle arrest and DNA repair.[3] This suggests a potential off-target modulation of cell cycle control pathways.

Q4: How can I assess the potential for mitochondrial toxicity with this compound?

Long-term treatment with some nucleoside analogs has been associated with mitochondrial toxicity.[4] While specific data for this compound is not extensive, researchers can assess potential mitochondrial toxicity in vitro by measuring changes in mitochondrial DNA (mtDNA) levels, mitochondrial membrane potential, and the activity of respiratory chain complexes.[5] A common method involves monitoring lactate (B86563) production, as increased lactate can be an indicator of impaired mitochondrial respiration.

Q5: What are the key differences in off-target effects between this compound and Acyclovir?

Both this compound and Acyclovir are guanosine (B1672433) analogs that require activation by viral thymidine kinase. However, some studies suggest differences in their off-target profiles. For example, one study found that while both Ganciclovir (B1264) and this compound induced apoptosis in HSVTK-transformed cells, Acyclovir was associated with a sustained S-phase arrest without the same level of apoptosis induction.[3] This suggests that even structurally similar nucleoside analogs can have distinct off-target effects on cellular processes.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in uninfected control cells.
Possible Cause Troubleshooting Steps
This compound concentration is too high. 1. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line using an MTT or LDH assay. 2. Use the lowest effective concentration that provides antiviral activity while minimizing cytotoxicity.
Cell line is particularly sensitive. 1. Consider using a different, less sensitive cell line for your experiments if possible. 2. Review the literature for reported sensitivities of your chosen cell line to nucleoside analogs.
Contamination of cell culture. 1. Regularly test cell cultures for mycoplasma and other contaminants. 2. Ensure aseptic techniques are strictly followed.
Incorrect solvent or final solvent concentration. 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. 2. Run a solvent-only control to assess its effect on cell viability.
Problem 2: Inconsistent antiviral IC50 values between experiments.
Possible Cause Troubleshooting Steps
Variability in cell health and density. 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. 2. Monitor cell viability and morphology throughout the experiment.
Inconsistent viral titer. 1. Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). 2. Store viral stocks at the appropriate temperature to maintain infectivity.
Assay conditions are not standardized. 1. Ensure consistent incubation times, temperatures, and media formulations. 2. Use a positive control (a known antiviral agent) and a negative control (vehicle) in every assay.
Cell line passage number is too high. 1. Use cells within a defined low passage number range to minimize phenotypic drift.
Problem 3: Unexpected changes in cell morphology or proliferation in treated, uninfected cells.
Possible Cause Troubleshooting Steps
Off-target effects on the cytoskeleton or cell cycle. 1. Perform cell cycle analysis using flow cytometry to investigate potential cell cycle arrest. 2. Stain for cytoskeletal components (e.g., actin, tubulin) to observe any morphological changes.
Induction of apoptosis or necrosis. 1. Perform an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptotic and necrotic cell death. 2. Conduct a TUNEL assay to detect DNA fragmentation associated with apoptosis.
Mitochondrial dysfunction. 1. Measure changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1). 2. Quantify cellular ATP levels as an indicator of mitochondrial function.

Data Presentation

Table 1: Comparative in vivo Genotoxicity of this compound and Other Nucleoside Analogues

Compound Apparent Threshold for Genotoxicity (µmols/kg per day) Relative Potency
Ganciclovir (GCV)~150 (no-effect dose)Most Potent
Acyclovir (ACV)~316More Potent than PCV
This compound (PCV) ~1078 Least Potent

Data from a mouse bone marrow micronucleus assay. The relevance of these findings in terms of risk to humans is uncertain.[6]

Table 2: Antiviral Activity of this compound in Different In Vitro Assays

Assay Type Virus Cell Line This compound EC50/EC99 Acyclovir EC50/EC99
Plaque Reduction AssayHSV-1 (SC16)MRC-5EC50: 0.8 mg/LEC50: 0.6 mg/L
Viral Antigen InhibitionHSV-1 (SC16)MRC-5EC50: 0.6 mg/LEC50: 0.7 mg/L
24h Viral DNA InhibitionHSV-1 (SC16)MRC-5EC50: 0.01 mg/LEC50: 0.06 mg/L
24h Virus Yield ReductionHSV-1 (SC16)MRC-5EC99: 0.6 mg/LEC99: 1.1 mg/L

EC50: 50% effective concentration; EC99: 99% effective concentration.[7]

Table 3: In Vitro IC50 Values of this compound Against Different Herpesviruses

Virus IC50 (µg/mL)
HSV-10.04 - 1.8
HSV-20.06 - 4.4
HHV-6A37.9 µM
HHV-6B77.8 µM

[1][8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on the activity of a specific cellular kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Include a vehicle-only control (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase solution

    • This compound dilution or vehicle

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

  • Reaction Initiation: Add the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the recommended time for the specific kinase (typically 30-60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot the luminescence against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualization

Penciclovir_Activation_Pathway cluster_extracellular Extracellular cluster_cell Infected Host Cell Penciclovir_ext This compound Penciclovir_int This compound Penciclovir_ext->Penciclovir_int Enters Cell PCV_MP This compound Monophosphate Penciclovir_int->PCV_MP PCV_DP This compound Diphosphate PCV_MP->PCV_DP PCV_TP This compound Triphosphate (Active Form) PCV_DP->PCV_TP Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Inhibits Viral_Replication Viral Replication Viral_DNA_Polymerase->Viral_Replication Catalyzes Viral_TK Viral Thymidine Kinase Viral_TK->PCV_MP Phosphorylation Cellular_Kinases1 Cellular Kinases Cellular_Kinases1->PCV_DP Phosphorylation Cellular_Kinases2 Cellular Kinases Cellular_Kinases2->PCV_TP Phosphorylation

Caption: this compound's selective activation pathway in a virus-infected cell.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal analyze_data Analyze Data (Calculate CC50) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for determining this compound's cytotoxicity.

Troubleshooting_Logic start Unexpected In Vitro Result with this compound is_cytotoxic Is there high cytotoxicity in uninfected cells? start->is_cytotoxic is_inconsistent Are antiviral IC50 results inconsistent? is_cytotoxic->is_inconsistent No check_concentration Check this compound concentration and cell line sensitivity is_cytotoxic->check_concentration Yes is_morphological Are there unexpected morphological changes? is_inconsistent->is_morphological No check_assay_params Standardize cell health, viral titer, and assay conditions is_inconsistent->check_assay_params Yes investigate_off_target Investigate off-target effects: Cell cycle, Apoptosis, Mitochondria is_morphological->investigate_off_target Yes end Resolution is_morphological->end No check_concentration->end check_assay_params->end investigate_off_target->end

Caption: A logical workflow for troubleshooting common in vitro issues with this compound.

References

Validation & Comparative

Penciclovir vs. Acyclovir: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two widely used antiviral agents, penciclovir and acyclovir (B1169). Both are acyclic guanosine (B1672433) analogues primarily used in the treatment of herpes simplex virus (HSV) infections. While their fundamental antiviral strategy is similar, significant differences in their intracellular pharmacokinetics and interaction with viral enzymes result in distinct efficacy profiles. This analysis is supported by experimental data and detailed methodologies for key comparative assays.

Core Mechanism of Action: A Shared Pathway

At a fundamental level, both this compound and acyclovir are prodrugs that exploit the enzymatic machinery of the herpes virus to become active. Their selectivity stems from the initial phosphorylation step, which is catalyzed by a virus-specific thymidine (B127349) kinase (TK).[1][2] This ensures that the drugs are primarily activated within infected cells, minimizing toxicity to uninfected host cells.[3]

Following the initial monophosphorylation by viral TK, cellular kinases further phosphorylate the drug molecules to their active triphosphate forms.[4][5] These triphosphate analogues then act as competitive inhibitors of the viral DNA polymerase, interfering with the synthesis of viral DNA and thus halting viral replication.[4][6]

Key Mechanistic Differences

Despite this shared pathway, critical distinctions in their biochemical and pharmacokinetic properties lead to different therapeutic characteristics.

  • Phosphorylation Efficiency and Intracellular Accumulation : In HSV-infected cells, this compound is phosphorylated more rapidly and accumulates to much higher intracellular concentrations than acyclovir.[3][7]

  • Intracellular Half-Life : The most significant differentiator is the intracellular half-life of the active triphosphate form. This compound-triphosphate exhibits a remarkably longer intracellular half-life (7 to 20 hours) compared to acyclovir-triphosphate (0.7 to 1 hour).[3][4][8] This prolonged presence of the active metabolite in this compound-treated cells allows for a more sustained antiviral effect.[8]

  • Inhibition of Viral DNA Polymerase and Chain Termination : Acyclovir-triphosphate is a more potent inhibitor of HSV DNA polymerase, with a lower inhibition constant (Ki) than this compound-triphosphate.[3] Furthermore, upon incorporation into the growing viral DNA chain, acyclovir acts as an obligate chain terminator because it lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide.[3][9] In contrast, while this compound-triphosphate also inhibits viral DNA polymerase, it is not an obligate chain terminator.[3][7]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters that differentiate the mechanism of action of this compound and acyclovir.

ParameterThis compoundAcyclovirReference
Active Form This compound-triphosphateAcyclovir-triphosphate[8]
Intracellular Half-life (HSV-1 infected cells) 10 hours0.7 hours[8]
Intracellular Half-life (HSV-2 infected cells) 20 hours1 hour[3][8]
Intracellular Half-life (VZV infected cells) 7-14 hours0.8 hours[3][8]
Ki for HSV DNA Polymerase (competitive with dGTP) 5.8 - 8.5 µM0.07 µM[3]
Mode of Action on DNA Chain Not an obligate chain terminatorObligate chain terminator[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the antiviral activity of this compound and acyclovir.

Plaque Reduction Assay

This assay is a standard method to determine the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and acyclovir against a specific herpes simplex virus strain.

Materials:

  • Vero cells (or another susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Herpes simplex virus (HSV-1 or HSV-2) stock of known titer

  • This compound and Acyclovir stock solutions

  • Methylcellulose overlay medium

  • Crystal violet staining solution (1% crystal violet in 50% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 4 x 10^5 cells/well for 6-well plates).[10][11] Incubate overnight at 37°C with 5% CO2.

  • Drug Dilution: Prepare serial dilutions of this compound and acyclovir in DMEM.

  • Virus Infection: Remove the growth medium from the confluent cell monolayers. Infect the cells with a dilution of the virus stock calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[12] Incubate for 1-2 hours at 37°C to allow for viral adsorption.[13]

  • Drug Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing the various concentrations of this compound or acyclovir. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed in the virus control wells.[12]

  • Plaque Visualization: Remove the overlay medium and fix the cells with methanol. Stain the cells with crystal violet solution for 30 minutes.[10][11] Gently wash the plates with water to remove excess stain. The viable cells will be stained purple, while the areas of viral plaques will remain clear.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition for each drug concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.[12]

Viral DNA Synthesis Inhibition Assay

This assay measures the direct effect of the antiviral compounds on the replication of viral DNA within infected cells.

Objective: To quantify the inhibition of viral DNA synthesis by this compound and acyclovir.

Materials:

  • Confluent monolayers of a susceptible cell line (e.g., MRC-5) in culture dishes

  • Herpes simplex virus

  • This compound and Acyclovir

  • Radiolabeled thymidine (e.g., [³H]thymidine)

  • Cell lysis buffer

  • DNA precipitation solution (e.g., trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Cell Infection and Drug Treatment: Infect confluent cell monolayers with HSV at a high multiplicity of infection (MOI). After a viral adsorption period, add a medium containing different concentrations of this compound or acyclovir.

  • Radiolabeling: At a specific time post-infection (e.g., 6-8 hours), add [³H]thymidine to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and DNA Precipitation: Wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using a suitable method.

  • Quantification: Measure the amount of incorporated radioactivity in the precipitated DNA using a scintillation counter.

  • Data Analysis: The reduction in [³H]thymidine incorporation in drug-treated cells compared to untreated, infected cells reflects the inhibition of viral DNA synthesis. The 50% effective concentration (EC50) can be calculated.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the comparative mechanism of action of this compound and acyclovir and a typical experimental workflow.

Penciclovir_vs_Acyclovir_Mechanism cluster_extracellular Extracellular cluster_intracellular Infected Cell This compound This compound Viral_TK Viral Thymidine Kinase This compound->Viral_TK Acyclovir Acyclovir Acyclovir->Viral_TK PCV_MP This compound-MP Cellular_Kinases1 Cellular Kinases PCV_MP->Cellular_Kinases1 PCV_DP This compound-DP Cellular_Kinases2 Cellular Kinases PCV_DP->Cellular_Kinases2 PCV_TP This compound-TP (High Concentration, Long Half-life: 7-20h) Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Inhibition ACV_MP Acyclovir-MP ACV_MP->Cellular_Kinases1 ACV_DP Acyclovir-DP ACV_DP->Cellular_Kinases2 ACV_TP Acyclovir-TP (Low Concentration, Short Half-life: 0.7-1h) ACV_TP->Viral_DNA_Polymerase Potent Inhibition (Low Ki) Viral_TK->PCV_MP More Efficient Viral_TK->ACV_MP Less Efficient Cellular_Kinases1->PCV_DP Cellular_Kinases1->ACV_DP Cellular_Kinases2->PCV_TP Cellular_Kinases2->ACV_TP Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Inhibition Chain_Termination Obligate Chain Termination Viral_DNA_Polymerase->Chain_Termination

Caption: Comparative activation pathway of this compound and Acyclovir.

Plaque_Reduction_Assay_Workflow start Start seed_cells 1. Seed Susceptible Cells (e.g., Vero) in Plates start->seed_cells incubate1 2. Incubate Overnight (Form Monolayer) seed_cells->incubate1 infect 3. Infect Cells with Virus (e.g., HSV) incubate1->infect adsorb 4. Allow Viral Adsorption (1-2 hours) infect->adsorb treat 5. Add Overlay with Serial Dilutions of Antiviral Drug adsorb->treat incubate2 6. Incubate for 2-3 Days (Allow Plaque Formation) treat->incubate2 fix_stain 7. Fix and Stain Cells (e.g., Crystal Violet) incubate2->fix_stain count 8. Count Plaques fix_stain->count analyze 9. Calculate % Inhibition and Determine IC50 count->analyze end End analyze->end

Caption: Experimental workflow for a Plaque Reduction Assay.

References

A Comparative In Vivo Efficacy Analysis of Penciclovir and Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the antiviral agents penciclovir and acyclovir (B1169). The information is supported by experimental data to aid in the evaluation of these two prominent antiviral compounds for the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections.

This compound and acyclovir are both acyclic guanosine (B1672433) analogues that function as cornerstone therapies for infections caused by HSV-1, HSV-2, and VZV.[1] Their fundamental mechanism of action is similar: selective phosphorylation by viral thymidine (B127349) kinase in infected cells, leading to the inhibition of viral DNA polymerase and subsequent cessation of viral replication.[1][2] Despite this shared pathway, a key distinction lies in their intracellular pharmacokinetics. The active triphosphate form of this compound exhibits a significantly longer intracellular half-life (7-20 hours) compared to acyclovir triphosphate (0.7-1 hour), which may contribute to a more sustained antiviral effect.[1]

Quantitative Comparison of Efficacy

The following tables summarize key quantitative data from in vivo studies comparing the efficacy of this compound and acyclovir in various animal models of HSV and VZV infections.

Table 1: Efficacy in Herpes Simplex Virus (HSV) Models
Animal ModelVirus StrainDrug AdministrationKey Efficacy ParametersResults
DBA/2 MiceHSV-1 SC16Ad libitum in drinking waterReduction in virus replicationThis compound and acyclovir reduced virus replication to a similar extent.[3]
DBA/2 MiceHSV-1 SC16Single subcutaneous dose 24h post-infectionActive doseThis compound was active at a 10-fold lower dose than acyclovir (P < 0.01).[3]
DBA/2 MiceHSV-1 SC16Single subcutaneous dose of this compound vs. three doses of acyclovirPrevention of virus replicationA single dose of this compound was more effective than three doses of acyclovir in preventing virus replication (P < 0.05).[3]
Guinea PigCutaneous HSV-1Topical cream applicationLesion number, area, and virus titerThis compound cream demonstrated greater efficacy in reducing lesion number (19% vs. 4%), area (38% vs. 28%), and virus titer (88% vs. 77%) compared to acyclovir cream.[4]
Hairless MiceOrofacial HSV-1Topical treatment (5% ACV, 1% PCV) initiated 24, 48, or 72 hours post-inoculationEfficacy against infectionAcyclovir was found to be more effective than this compound in this model.[5]
Guinea PigsGenital HSV-2Topical treatment (5% ACV, 1% PCV) initiated 24, 48, or 72 hours post-inoculationEfficacy against infectionAcyclovir was found to be more effective than this compound in this model.[5]
Table 2: Efficacy in Varicella-Zoster Virus (VZV) Models
ParameterThis compoundAcyclovirNotes
50% Plaque Reduction (EC50) Lower EC50 than acyclovir, especially when measured at earlier time points.Higher EC50 than this compound.This compound appears more potent in vitro at inhibiting VZV plaque formation.[6]
Inhibition of Infection Spread More efficiently suppresses the spread of infection within developing plaques.Less efficient in suppressing infection spread within plaques.The concentration of this compound required for a 50% reduction in the number of infected cells per plaque was 1.40 µg/ml, compared to 5.00 µg/ml for acyclovir.[6]
Cross-resistance Acyclovir-resistant VZV strains with altered DNA polymerase show only partial cross-resistance to this compound (4- to 5-fold more resistant).Acyclovir-resistant strains were 11- to 18-fold more resistant to acyclovir than the parent strain.This compound may retain some activity against certain acyclovir-resistant VZV strains.[6]

Mechanism of Action

Both drugs are prodrugs that are selectively activated in virus-infected cells. The process begins with phosphorylation by the viral enzyme thymidine kinase (TK) to form a monophosphate. Cellular enzymes then further phosphorylate the monophosphate into the active triphosphate form. This active triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of the drug leads to chain termination and halts viral replication.[1]

G cluster_this compound This compound Pathway cluster_acyclovir Acyclovir Pathway cluster_inhibition Viral DNA Replication Inhibition PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate PCV_MP->PCV_TP Cellular Kinases DNA_Polymerase Viral DNA Polymerase PCV_TP->DNA_Polymerase ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Cellular Kinases ACV_TP->DNA_Polymerase Replication_Inhibition Inhibition of Viral DNA Replication DNA_Polymerase->Replication_Inhibition

Caption: Mechanism of action for this compound and Acyclovir.

Experimental Protocols

Murine Model of Herpes Simplex Virus Infection

A common in vivo model to assess antiviral efficacy utilizes mice infected with HSV.[1]

1. Animal Preparation:

  • A susceptible mouse strain, such as DBA/2 or C57BL/6, is used.[1]

  • For genital herpes models, female mice may be pre-treated with progesterone (B1679170) to enhance susceptibility to HSV-2 infection.[1]

2. Infection:

  • Mice are infected with a specific strain and titer of HSV via a relevant route, such as cutaneous scarification, intraperitoneal injection, or intravaginal inoculation.[1]

3. Treatment:

  • This compound or acyclovir (or their respective oral prodrugs, famciclovir (B1672041) and valacyclovir) are administered at various doses and schedules.

  • Treatment can be initiated either before (prophylactic) or after (therapeutic) infection to assess different efficacy endpoints.[1]

4. Monitoring:

  • Animals are monitored daily for the development and severity of clinical signs of disease, such as lesion formation and mortality.[1]

5. Viral Load Assessment:

  • At predetermined time points, relevant tissues (e.g., skin, vaginal lavage, dorsal root ganglia) are collected to quantify viral titers using plaque assays or quantitative PCR (qPCR).[1]

6. Endpoint Analysis:

  • Primary efficacy endpoints typically include survival rates, mean lesion scores, and the reduction in viral replication in target tissues.[1]

G A Animal Preparation (e.g., DBA/2 Mice) B HSV Infection (e.g., Intraperitoneal) A->B C Antiviral Treatment (this compound or Acyclovir) B->C D Daily Monitoring (Lesions, Mortality) C->D E Tissue Collection (e.g., Peritoneal Washings) D->E F Viral Load Quantification (Plaque Assay or qPCR) E->F G Efficacy Endpoint Analysis (Survival, Viral Titer Reduction) F->G

Caption: Experimental workflow for a murine HSV infection model.

Cutaneous Guinea Pig Model of HSV-1 Infection

This model is particularly useful for evaluating topical antiviral formulations.[4]

1. Infection:

  • The backs of guinea pigs are shaved and then infected with HSV-1, often using a vaccination instrument to create multiple small infection sites.[4]

2. Treatment:

  • Topical creams or ointments containing this compound, acyclovir, or a vehicle control are applied to the infected sites.

  • Treatment typically begins 24 hours after inoculation and continues for 3 to 5 days.[4]

3. Endpoint Assessment:

  • After the treatment period, the animals are euthanized.

  • The severity of the infection is assessed by quantifying the number of lesions, the total lesion area, and the viral titer in the lesioned skin.[4]

References

A Head-to-Head Comparison of Penciclovir and Ganciclovir for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate antiviral compound is a critical decision driven by factors such as potency against specific viruses, pharmacokinetic profiles, and cellular toxicity. This guide provides a detailed, data-supported comparison of two prominent guanosine (B1672433) analogue antivirals: Penciclovir and Ganciclovir (B1264). Both compounds are instrumental in combating herpesvirus infections, yet they possess distinct characteristics that govern their therapeutic applications.

Mechanism of Action: A Tale of Two Kinases

Both this compound and Ganciclovir are prodrugs that must be intracellularly converted into their active triphosphate forms to exert their antiviral effects. This activation process is a multi-step phosphorylation cascade initiated by a viral-specific enzyme, a key factor in their selective toxicity toward virus-infected cells.

This compound is primarily phosphorylated by the viral thymidine (B127349) kinase (TK) present in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV).[1] Subsequent phosphorylation to the di- and triphosphate forms is carried out by host cellular kinases.[1] The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, halting the elongation of the viral DNA chain.[1] A notable feature of this compound triphosphate is its remarkably long intracellular half-life.[1]

Ganciclovir , conversely, is the preferred substrate for the UL97 protein kinase in cytomegalovirus (CMV)-infected cells and can also be phosphorylated by the TK from HSV.[1] Cellular kinases then complete the conversion to ganciclovir triphosphate.[1] This active metabolite competitively inhibits the viral DNA polymerase and can also be incorporated into the viral DNA, leading to the termination of chain elongation.[1]

Antiviral_Mechanism_of_Action cluster_Target Viral Target PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase (HSV/VZV) PCV_TP This compound Triphosphate PCV_MP->PCV_TP Cellular Kinases DNA_Polymerase Viral DNA Polymerase PCV_TP->DNA_Polymerase Competitive Inhibition GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP Viral Kinase (CMV pUL97 / HSV TK) GCV_TP Ganciclovir Triphosphate GCV_MP->GCV_TP Cellular Kinases GCV_TP->DNA_Polymerase Competitive Inhibition

Caption: Activation and mechanism of action for this compound and Ganciclovir.

In Vitro Efficacy and Cytotoxicity

The antiviral potency of these compounds is quantified by the 50% inhibitory concentration (IC50), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/IC50) yields the Selectivity Index (SI), a crucial measure of a drug's therapeutic window.[1]

Virus Drug Cell Line IC50 (µM) Reference
Herpes Simplex Virus-1 (HSV-1) This compoundMRC-50.8[1]
GanciclovirVero3.2 (μg/ml)[2]
Herpes Simplex Virus-2 (HSV-2) This compoundMRC-51.3 - 2.2[1]
GanciclovirE6SM0.0012[1]
Cytomegalovirus (CMV) This compound-Not specified[1]
Ganciclovir-1.0 (mean)[1]
GanciclovirVarious1.7 (range 0.2-5.3)[1]
Feline Herpesvirus-1 (FHV-1) This compoundCRFK13.9[3]
GanciclovirCRFK5.2[3]

Note: IC50 values can vary significantly based on the viral strain and cell line used in the assay.[4]

Drug Cell Line CC50 (µM) Reference
This compoundHSVtk-transfected CHO>100 (~100x less toxic than GCV)[1]
GanciclovirA549Not specified[1]
HSVtk-transfected CHO300x more cytotoxic than in untransfected cells[1]

Pharmacokinetic Profiles

The route of administration, bioavailability, and elimination half-life are critical parameters that influence the clinical utility of antiviral drugs. This compound itself has poor oral bioavailability and is administered topically or as its prodrug, Famciclovir. Ganciclovir also has low oral bioavailability and is often administered intravenously or as its prodrug, Valganciclovir (B601543).[1][5]

Parameter This compound Ganciclovir Reference
Bioavailability (Oral) Poor (Administered as prodrug Famciclovir)5% (fasting), 6-9% (with food)[1][6]
Protein Binding <20%1-2%[1]
Metabolism Converted from FamciclovirMinimal[1]
Elimination Half-life ~2 hours2.5-3.6 hours (IV)[1]
Excretion Primarily renal>90% unchanged in urine[1]

Clinical Efficacy and Applications

The differences in their in vitro activity and pharmacokinetic profiles translate to distinct clinical applications.

This compound is well-established for the topical treatment of recurrent herpes labialis (cold sores). Clinical trials have demonstrated that 1% this compound cream significantly reduces lesion healing time and the duration of associated pain compared to a placebo.[1][7]

Ganciclovir is a cornerstone in the management of severe CMV infections, particularly in immunocompromised individuals such as organ transplant recipients and those with HIV/AIDS.[1] It is considered a first-line therapy for treating and preventing CMV retinitis, a sight-threatening condition.[1]

Toxicity and Safety Profile

While both drugs are generally well-tolerated, Ganciclovir is associated with a more significant risk of adverse effects. It is considered a potential human carcinogen, teratogen, and mutagen, and it can cause inhibition of spermatogenesis.[8] Hematological effects, such as neutropenia, are relatively frequent during Ganciclovir administration but are usually reversible.[1] Topical this compound has minimal systemic absorption, and its adverse reactions are typically localized and mild.[9]

Experimental Protocols

Accurate determination of IC50 and CC50 values is fundamental to antiviral drug evaluation. The Plaque Reduction Assay and the MTT assay are standard methods for these assessments.

Plaque Reduction Assay (for IC50 Determination)

This assay is the gold standard for measuring a compound's ability to inhibit viral replication.[10] It quantifies the reduction in viral plaques—localized areas of cell death—in a cell monolayer.

Plaque_Reduction_Assay_Workflow A 1. Seed Host Cells Grow to confluent monolayer in multi-well plates. C 3. Infect Cells Infect cell monolayers with a standardized amount of virus in the presence of drug dilutions. A->C B 2. Prepare Drug Dilutions Create a serial dilution of the antiviral compound. B->C D 4. Add Overlay Cover cells with a semi-solid medium (e.g., agarose) to restrict virus spread. C->D E 5. Incubate Allow plaques to form over several days. D->E F 6. Visualize Plaques Fix and stain the cell monolayer (e.g., with Crystal Violet). E->F G 7. Analyze Data Count plaques and calculate the IC50 (concentration that reduces plaque number by 50%). F->G

Caption: Standard workflow for a Plaque Reduction Assay.

Detailed Methodology:

  • Cell Seeding: Plate a susceptible host cell line (e.g., MRC-5, Vero) into 24-well plates and culture until a confluent monolayer is formed.[11]

  • Virus Inoculation: Prepare serial dilutions of the test compound (this compound or Ganciclovir). Aspirate the culture medium from the cells and inoculate with a standard concentration of virus (e.g., 40-80 plaque-forming units per well) mixed with the respective drug dilutions. Include a "virus control" (no drug) and "cell control" (no virus, no drug).[11]

  • Adsorption: Incubate the plates for approximately 90 minutes at 37°C to allow for viral adsorption to the cells.[11]

  • Overlay: Carefully aspirate the virus inoculum and add a semi-solid overlay medium (e.g., 0.4% agarose (B213101) in maintenance medium) containing the corresponding drug concentration to each well.[11]

  • Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator, or until distinct plaques are visible in the control wells.[11]

  • Fixation and Staining: Fix the cell monolayers with 10% formalin, and then stain with a 0.8% crystal violet solution. Plaques will appear as clear, unstained areas against a background of stained, viable cells.[11]

  • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Use non-linear regression analysis to determine the IC50 value from the resulting dose-response curve.[11]

Cytotoxicity Assay (MTT Assay for CC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.[12][13]

Detailed Methodology:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to attach overnight.[14]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include "cell control" wells with medium only for 100% viability.[14]

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for approximately 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.[1]

Conclusion

This compound and Ganciclovir, while structurally related, exhibit distinct profiles that dictate their use in research and clinical settings. This compound's high potency against HSV and VZV, coupled with its favorable safety profile for topical use, makes it a valuable tool for studying and treating these common infections. Ganciclovir remains a critical agent against CMV, especially in immunocompromised populations, despite its higher potential for toxicity. For researchers, the choice between these two compounds will depend on the target virus, the experimental system (in vitro vs. in vivo), and the specific research question being addressed. Further head-to-head studies, particularly for CMV, would be beneficial to further delineate their relative efficacy and cytotoxicity profiles.[1]

References

A Comparative Analysis of the Intracellular Stability of Penciclovir Triphosphate and Acyclovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the intracellular stability of the active forms of two prominent antiviral drugs, penciclovir and acyclovir (B1169). A comprehensive understanding of the prolonged intracellular presence of this compound triphosphate is crucial for optimizing antiviral therapies against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biochemical pathways.

Executive Summary

This compound and acyclovir are both nucleoside analogues that, upon conversion to their triphosphate forms by viral and cellular kinases, inhibit viral DNA polymerase.[1] A critical differentiator between these two antivirals is the significantly longer intracellular half-life of this compound triphosphate compared to acyclovir triphosphate.[1][2] This extended intracellular persistence of the active metabolite of this compound contributes to a more sustained antiviral effect, which has been shown to be advantageous in certain clinical scenarios.[1][3]

Data Presentation: Intracellular Half-life Comparison

The following table summarizes the intracellular half-life of this compound triphosphate and acyclovir triphosphate in various virus-infected cell lines.

VirusCell LineThis compound Triphosphate Half-life (hours)Acyclovir Triphosphate Half-life (hours)Reference(s)
Herpes Simplex Virus Type 1 (HSV-1) MRC-5100.7[2][4]
Herpes Simplex Virus Type 2 (HSV-2) MRC-5201[2][4][5]
Varicella-Zoster Virus (VZV) MRC-57Not Detectable[4][5]

Mechanism of Action and Intracellular Stability

Both this compound and acyclovir are prodrugs that require intracellular phosphorylation to become active. This process is initiated by a virus-specific thymidine (B127349) kinase, which ensures that the drugs are primarily activated in infected cells.[1][6] Cellular kinases then further phosphorylate the monophosphate form to the active triphosphate metabolite.[1]

The key difference in their intracellular longevity lies in the stability of their respective triphosphate forms. This compound triphosphate exhibits remarkable stability within infected cells, remaining trapped for extended periods even after the removal of the extracellular drug.[5] In contrast, acyclovir triphosphate is more rapidly degraded.[7] This disparity in intracellular half-life is a primary contributor to the observed differences in their antiviral activity, particularly with less frequent dosing regimens.[3]

cluster_this compound This compound Pathway cluster_Acyclovir Acyclovir Pathway cluster_Inhibition Viral DNA Replication Inhibition This compound This compound PCV_MP This compound Monophosphate This compound->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (High Intracellular Stability) PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Inhibition Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate (Low Intracellular Stability) ACV_MP->ACV_TP Cellular Kinases ACV_TP->Viral_DNA_Polymerase Inhibition & Chain Termination Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication

Caption: Comparative metabolic activation pathways of this compound and acyclovir.

Experimental Protocols

The determination of the intracellular half-life of nucleotide analogues like this compound triphosphate and acyclovir triphosphate is typically achieved through pulse-chase experiments coupled with chromatographic analysis.

Experimental Workflow: Pulse-Chase Analysis

A Virus-Infected Cell Culture B Pulse: Incubate with Radiolabeled Drug (e.g., [3H]this compound or [3H]Acyclovir) A->B C Wash to Remove Extracellular Drug B->C D Chase: Incubate with Unlabeled Drug C->D E Collect Cell Samples at Various Time Points D->E F Cell Lysis & Extraction of Intracellular Nucleotides E->F G HPLC or LC-MS/MS Analysis to Quantify Triphosphate Form F->G H Data Analysis: Calculate Intracellular Half-life G->H

Caption: Workflow for determining intracellular half-life of nucleotide analogues.

Detailed Methodologies

1. Cell Culture and Virus Infection:

  • MRC-5 cells (or other suitable host cells) are cultured in appropriate media and infected with the desired virus (e.g., HSV-1, HSV-2, or VZV) at a specific multiplicity of infection (MOI).

2. Pulse-Chase Labeling:

  • Pulse: Following infection, the cell culture medium is replaced with a medium containing a radiolabeled version of the drug (e.g., [3H]this compound or [3H]acyclovir) at a defined concentration. The cells are incubated for a period sufficient to allow for the intracellular accumulation of the triphosphate form (e.g., 4 hours).

  • Chase: The "pulse" medium is removed, and the cells are washed multiple times with a pre-warmed, drug-free medium to eliminate any extracellular radiolabeled drug. Subsequently, a "chase" medium containing a high concentration of the corresponding unlabeled drug is added. This prevents the re-uptake and subsequent phosphorylation of any remaining extracellular radiolabeled drug.

3. Sample Collection and Extraction of Intracellular Nucleotides:

  • At various time points during the "chase" period (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), the cells are harvested.

  • The cell pellets are washed with ice-cold phosphate-buffered saline (PBS).

  • Intracellular nucleotides are extracted using a suitable method, such as treatment with 60% methanol (B129727) or a specific lysis buffer followed by deproteinization. Acetonitrile-based extraction methods have been shown to be efficient for recovering nucleosides and nucleotides.[8][9]

4. Quantification by HPLC or LC-MS/MS:

  • The cell extracts are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of the radiolabeled triphosphate metabolite.[1]

  • Anion-exchange or reversed-phase ion-pairing chromatography is commonly employed for the separation of these highly polar analytes.

  • The amount of the triphosphate form at each time point is determined by measuring the radioactivity or by mass spectrometry.

5. Data Analysis:

  • The concentration of the triphosphate metabolite at time zero (the beginning of the chase) is considered 100%.

  • The percentage of the remaining triphosphate is plotted against time on a semi-logarithmic scale.

  • The intracellular half-life is then calculated from the slope of the resulting decay curve.

Conclusion

The prolonged intracellular stability of this compound triphosphate is a key pharmacological feature that distinguishes it from acyclovir triphosphate. This extended presence within infected cells allows for a more sustained inhibition of viral DNA replication, which can translate to improved clinical efficacy in the treatment of herpesvirus infections. The experimental protocols outlined in this guide provide a framework for the accurate determination of the intracellular half-life of these and other nucleotide analogue antiviral drugs, which is a critical parameter in their preclinical and clinical evaluation.

References

A Comparative Guide to the In Vitro Potency of Penciclovir and Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral potency of penciclovir and acyclovir (B1169) against Herpes Simplex Virus (HSV). The information presented is supported by experimental data to facilitate a comprehensive evaluation of these two widely used nucleoside analogues.

Mechanism of Action: A Shared Pathway with a Key Difference

Both this compound and acyclovir are acyclic guanosine (B1672433) analogues that function as prodrugs, requiring activation within virus-infected cells to exert their antiviral effect.[1] Their mechanism of action is fundamentally similar, involving a three-step phosphorylation process initiated by the viral thymidine (B127349) kinase (TK). This selective activation by the viral enzyme ensures that the drugs are primarily active in infected cells, minimizing toxicity to uninfected host cells.[2][3]

Once converted to their triphosphate forms, both this compound triphosphate (PCV-TP) and acyclovir triphosphate (ACV-TP) act as competitive inhibitors of the viral DNA polymerase.[3][4] They compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. The incorporation of these analogues into the viral DNA leads to the inhibition of viral replication.[4]

A critical distinction between the two antivirals lies in the stability of their active triphosphate forms. PCV-TP exhibits a significantly longer intracellular half-life (7-20 hours) compared to ACV-TP (0.7-1 hour).[1][5] This prolonged intracellular presence of the active form of this compound may contribute to a more sustained antiviral effect.[1]

G cluster_0 Infected Host Cell This compound This compound pcv_mp This compound Monophosphate This compound->pcv_mp Viral Thymidine Kinase acyclovir Acyclovir acv_mp Acyclovir Monophosphate acyclovir->acv_mp Viral Thymidine Kinase pcv_dp This compound Diphosphate pcv_mp->pcv_dp Cellular Kinases acv_dp Acyclovir Diphosphate acv_mp->acv_dp Cellular Kinases pcv_tp This compound Triphosphate (PCV-TP) (t½ = 7-20h) pcv_dp->pcv_tp Cellular Kinases acv_tp Acyclovir Triphosphate (ACV-TP) (t½ = 0.7-1h) acv_dp->acv_tp Cellular Kinases viral_dna_poly Viral DNA Polymerase pcv_tp->viral_dna_poly Competitive Inhibition acv_tp->viral_dna_poly Competitive Inhibition inhibition Inhibition of Viral DNA Replication viral_dna_poly->inhibition

Figure 1. Mechanism of action of this compound and acyclovir.

Quantitative Comparison of In Vitro Potency

The in vitro potency of antiviral drugs is commonly expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. The following table summarizes the IC50 values for this compound and acyclovir against HSV-1 and HSV-2 from various studies. It is important to note that IC50 values can vary depending on the cell line, viral strain, and specific experimental conditions used.[6]

DrugVirus StrainCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound HSV-1 (Clinical Isolates)Not Specified0.5 - 0.8-[7]
HSV-2 (Clinical Isolates)Not Specified1.3 - 2.2-[7]
Acyclovir HSV-1 (Clinical Isolates)Not Specified0.5 - 0.8-[7]
HSV-2 (Clinical Isolates)Not Specified1.3 - 2.2-[7]
HSV-1Not Specified-0.85[8]
HSV-2Not Specified-0.86[8]
HSV-1 SC16Vero-~1-2[6]
HSV-1 SC16A549-~0.5[6]
HSV-1 SC16MRC-5-~0.5-1[6]

Experimental Protocols

The determination of in vitro antiviral potency and cytotoxicity is crucial for the evaluation of drug candidates. The following are detailed methodologies for two key experiments: the Plaque Reduction Assay and the MTT Cytotoxicity Assay.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a standard method used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).[9]

Methodology:

  • Cell Seeding: Host cells (e.g., Vero, MRC-5, A549) are seeded in 6-well or 24-well plates and incubated until a confluent monolayer is formed.[9]

  • Virus Infection: The cell monolayer is infected with a known titer of HSV and incubated for a set period (e.g., 1 hour) to allow for viral adsorption.[10]

  • Drug Treatment: After the adsorption period, the viral inoculum is removed, and the cells are washed. An overlay medium containing serial dilutions of the test compound (this compound or acyclovir) is added to the wells.[11]

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[9]

  • Plaque Visualization and Counting: The overlay medium is removed, and the cells are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in each well is then counted.[6]

  • IC50 Calculation: The percentage of plaque inhibition for each drug concentration is calculated relative to a "virus only" control. The IC50 value is then determined from the resulting dose-response curve.[12]

G start Start cell_seeding 1. Seed Host Cells in Multi-well Plates start->cell_seeding incubation1 Incubate to form confluent monolayer cell_seeding->incubation1 infection 2. Infect Cells with HSV incubation1->infection incubation2 Incubate for viral adsorption infection->incubation2 drug_addition 3. Add Overlay Medium with Drug Dilutions incubation2->drug_addition incubation3 4. Incubate for Plaque Formation drug_addition->incubation3 staining 5. Fix and Stain Cells to Visualize Plaques incubation3->staining counting 6. Count Plaques in each well staining->counting calculation 7. Calculate IC50 Value from Dose-Response Curve counting->calculation end End calculation->end

Figure 2. Experimental workflow for the Plaque Reduction Assay.
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound, determining the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.[11]

  • Drug Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. "Cell control" wells with no drug are also included.[11]

  • Incubation: The plate is incubated for a duration equivalent to the antiviral assay (e.g., 48-72 hours).[11]

  • MTT Addition: The drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]

  • CC50 Calculation: The percentage of cell viability for each drug concentration is calculated relative to the "cell control". The CC50 value is determined from the dose-response curve.[9]

Conclusion

Both this compound and acyclovir demonstrate potent in vitro activity against HSV-1 and HSV-2, with a well-established and selective mechanism of action. While their IC50 values are often comparable, a key differentiating factor is the significantly longer intracellular half-life of the active triphosphate form of this compound. This prolonged intracellular retention may offer a therapeutic advantage in maintaining sustained antiviral pressure. The choice between these agents for further research and development may depend on the specific therapeutic context and desired pharmacokinetic profile. The provided experimental protocols offer a standardized framework for the continued in vitro evaluation of these and other antiviral compounds.

References

A Comparative Meta-Analysis of Penciclovir and Acyclovir in the Treatment of Herpes Simplex and Varicella-Zoster Virus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of clinical trials reveals comparable efficacy between penciclovir and acyclovir (B1169) in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, with some studies indicating a modest advantage for this compound in specific outcomes related to herpes labialis. This guide provides a detailed comparison of their clinical performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound and acyclovir are both guanosine (B1672433) analogue antiviral drugs that are effective in treating infections caused by herpesviruses. Their mechanism of action involves the inhibition of viral DNA polymerase, which is crucial for viral replication. While both drugs have demonstrated clinical efficacy, this analysis delves into the nuances of their performance in head-to-head clinical trials, focusing on key outcomes such as healing time, pain duration, and adverse event profiles. For herpes labialis (cold sores), some studies suggest that topical this compound may offer a slight advantage in reducing the time to lesion crusting and resolution of pain compared to topical acyclovir. In the context of herpes zoster (shingles), the oral prodrug of this compound, famciclovir, has been shown to be more effective than acyclovir in reducing the duration of postherpetic neuralgia, a common and debilitating complication of the disease.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound and acyclovir in the treatment of recurrent herpes labialis.

Table 1: Efficacy of Topical this compound vs. Topical Acyclovir for Recurrent Herpes Labialis

Outcome MeasureThis compound 1% CreamAcyclovir 5% CreamStudy Reference
Median Time to Healing of Lesions (days) Reported as superior to acyclovir in one study[1]-Femiano F et al., 2001[1]
Time to Lesion Crusting Significantly shorter time in primary genital herpes compared to acyclovir[2]-Lin L et al., 2000[2]
Resolution of Pain Reported as superior to acyclovir in one study[1]Significantly lower pain level on day 3 in one study[3][4][5]Femiano F et al., 2001[1]; Gürbüz et al., 2021[3][4][5]
Overall Clinical Efficacy No significant difference compared to 3% acyclovir cream in one study[6]No significant difference compared to 1% this compound cream in one study[6]Lin L et al., 2002[6]

Table 2: Adverse Events Profile of Topical this compound and Acyclovir in Herpes Labialis Trials

Adverse EventThis compoundAcyclovirStudy Reference
Local Application Site Reactions (e.g., inflammation, dry skin) Minimal, similar to placebo[7]Minimal, similar to placebo[7]Systematic Review[7]
Systemic Adverse Events None reported[7]None reported[7]Systematic Review[7]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are representative experimental protocols for studies comparing this compound and acyclovir.

Pivotal Study: Topical Treatment of Recurrent Herpes Labialis (Femiano F et al., 2001)[1]
  • Study Design: A controlled clinical trial involving 40 patients with a history of more than five recurrent episodes of herpes labialis annually.[1]

  • Patient Population: Patients were divided into four homogeneous groups of 10 subjects each.[1]

  • Intervention: Patients applied either this compound or acyclovir cream to cover the entire lesion every 2 hours during waking hours.[1]

  • Primary Endpoints: The primary outcome measures were the time to lesion crusting and the time to resolution of pain.[1]

  • Key Findings: The study concluded that this compound was effective and superior to acyclovir in the treatment of recurrent herpes labialis.[1]

Comparative Study: Topical this compound vs. Acyclovir for Herpes Simplex Facialis/Labialis (Lin L et al., 2002)[6]
  • Study Design: A randomized, double-blind, multicentre, acyclovir-controlled trial.[6]

  • Patient Population: A total of 248 patients diagnosed with herpes simplex facialis/labialis were randomly assigned to one of two treatment groups.[6]

  • Intervention: One group received 1% this compound cream, and the other received 3% acyclovir cream.[6]

  • Primary Endpoints: Efficacy was assessed based on clinical cure rate and safety. The study also noted a trend towards a shorter time to resolution of all symptoms, cessation of new blisters, and loss of crust for this compound in primary patients.[6]

  • Key Findings: The study found no significant differences in the overall efficacy and safety between the two treatments.[6]

Mandatory Visualizations

Signaling Pathway of this compound and Acyclovir Activation

G cluster_virus Herpesvirus-Infected Cell cluster_action Antiviral Action PCV This compound Viral_TK Viral Thymidine Kinase PCV->Viral_TK ACV Acyclovir ACV->Viral_TK PCV_MP This compound Monophosphate Cell_Kinases Cellular Kinases PCV_MP->Cell_Kinases ACV_MP Acyclovir Monophosphate ACV_MP->Cell_Kinases PCV_TP This compound Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase ACV_TP Acyclovir Triphosphate ACV_TP->Viral_DNA_Polymerase Viral_TK->PCV_MP Viral_TK->ACV_MP Cell_Kinases->PCV_TP Cell_Kinases->ACV_TP Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Inhibition

Caption: Activation pathway of this compound and Acyclovir in a herpesvirus-infected cell.

Experimental Workflow of a Comparative Clinical Trial

G Start Patient Recruitment (e.g., Recurrent Herpes Labialis) Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Treatment Group A (this compound) Randomization->GroupA GroupB Treatment Group B (Acyclovir) Randomization->GroupB Treatment Treatment Application (e.g., Topical Cream) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., Days 1, 3, 5, 7) Treatment->FollowUp DataCollection Data Collection (Healing Time, Pain Score, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results and Conclusion Analysis->Results

Caption: Workflow of a randomized controlled trial comparing this compound and Acyclovir.

Logical Flow of a Meta-Analysis

G Define Define Research Question (this compound vs. Acyclovir Efficacy) Search Literature Search (Databases: PubMed, Embase, etc.) Define->Search Selection Study Selection (Inclusion/Exclusion Criteria) Search->Selection Extraction Data Extraction (Quantitative Outcomes, Study Characteristics) Selection->Extraction Quality Quality Assessment (Risk of Bias) Extraction->Quality Synthesis Data Synthesis (Statistical Pooling of Results) Quality->Synthesis Interpretation Interpretation of Results (Summary of Findings) Synthesis->Interpretation Conclusion Conclusion Interpretation->Conclusion

References

A Comparative Analysis of the Genotoxicity of Penciclovir and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic potential of the antiviral drug Penciclovir and its structural analogs, Acyclovir and Ganciclovir (B1264). Famciclovir, a prodrug of this compound, is also considered within the context of this compound's activity. The information presented herein is intended to support research and development efforts by providing a consolidated overview of key experimental findings and methodologies.

Executive Summary

This compound and its analogs are cornerstone therapies for various herpesvirus infections. However, as nucleoside analogs, their mechanism of action, which involves interaction with DNA synthesis, necessitates a thorough evaluation of their genotoxic potential. This comparison reveals a distinct hierarchy of genotoxicity among these compounds. Ganciclovir consistently demonstrates the highest genotoxic potential, inducing chromosomal damage at concentrations well below cytotoxic levels. Acyclovir exhibits a moderate, dose-dependent genotoxicity, typically at higher concentrations. In contrast, this compound is characterized by a low genotoxic profile, with effects generally observed only at or near cytotoxic concentrations.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound, Acyclovir, and Ganciclovir.

Table 1: In Vivo Micronucleus Test Results in Mouse Bone Marrow

CompoundApparent Threshold (μmol/kg per day)No-Effect Dose (μmol/kg per day)Relative Potency
This compound (PCV) ~1078-Low
Acyclovir (ACV) ~316-Moderate
Ganciclovir (GCV) No threshold observed~150High

Data from a comparative study assessing the induction of micronucleated polychromatic erythrocytes (MNPCE). The order of potency was determined to be GCV > ACV > PCV[1].

Table 2: In Vitro Chromosomal Aberration and Sister Chromatid Exchange (SCE) Data

CompoundAssayCell LineKey Findings
This compound (PCV) Chromosomal Aberrations & SCECHO-HSVtk+Weakly clastogenic; induces SCEs only at cytotoxic/apoptotic concentrations.[2]
Acyclovir (ACV) Chromosomal AberrationsHuman LymphocytesInduces aberrations at high concentrations (250-500 µg/mL).[3]
Ganciclovir (GCV) Chromosomal Aberrations & SCECHO-HSVtk+Extremely potent inducer of chromosome breaks, translocations, and SCEs at concentrations far below those impairing cell proliferation.[2]

Table 3: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundAmes Test Result
This compound (PCV) No quantitative data available in the reviewed literature.
Acyclovir (ACV) Negative[3].
Ganciclovir (GCV) No quantitative data available in the reviewed literature.

Note: While qualitative results for Acyclovir are available, specific quantitative data (number of revertant colonies) for any of the compounds in the Ames test were not found in the publicly available literature reviewed.

Mechanisms of Genotoxicity

The genotoxicity of nucleoside analogs like this compound, Acyclovir, and Ganciclovir is primarily linked to their interaction with DNA synthesis. After administration, these drugs are phosphorylated to their active triphosphate forms, which can then be incorporated into the growing DNA chain by DNA polymerases.

The extent of genotoxicity is influenced by several factors, including the efficiency of phosphorylation in host cells, the degree of incorporation into host cell DNA, and whether the incorporated analog acts as a chain terminator. Ganciclovir's potent genotoxicity is attributed to its efficient incorporation into genomic DNA, which can lead to DNA strand breaks and chromosomal aberrations in subsequent cell cycles. Acyclovir is an obligate chain terminator, and its genotoxic effects at high concentrations are explained by this property. This compound exhibits low genotoxicity, which may be due to less efficient incorporation into host DNA compared to Ganciclovir[2].

Mechanism of Genotoxicity of Nucleoside Analogs cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Damage cluster_2 Genotoxic Outcomes Nucleoside_Analog Nucleoside Analog (e.g., this compound, Ganciclovir) Phosphorylation Phosphorylation (by viral/cellular kinases) Nucleoside_Analog->Phosphorylation Active_Triphosphate Active Triphosphate Form Phosphorylation->Active_Triphosphate DNA_Polymerase Host DNA Polymerase Active_Triphosphate->DNA_Polymerase competes with natural dNTPs DNA_Incorporation Incorporation into Genomic DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Lesions/ Strand Breaks DNA_Incorporation->DNA_Damage Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations Micronuclei_Formation Micronuclei Formation DNA_Damage->Micronuclei_Formation

Mechanism of Genotoxicity for Nucleoside Analogs

Experimental Methodologies

The assessment of genotoxicity relies on a battery of standardized tests. The following sections detail the general protocols for the key assays mentioned in this guide.

General Experimental Workflow for In Vitro Genotoxicity Testing Start Start: Test Compound Cell_Culture_Prep Prepare Mammalian Cell Cultures Start->Cell_Culture_Prep Dose_Selection Dose Range Finding Study Cell_Culture_Prep->Dose_Selection Treatment Treat Cells with Compound (with and without S9 activation) Dose_Selection->Treatment Incubation Incubation Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Assay_Specific_Processing Assay-Specific Processing (e.g., Metaphase Arrest, Staining) Harvest->Assay_Specific_Processing Analysis Microscopic or Flow Cytometric Analysis Assay_Specific_Processing->Analysis Data_Evaluation Data Evaluation and Statistical Analysis Analysis->Data_Evaluation End End: Genotoxicity Assessment Data_Evaluation->End

General Workflow for In Vitro Genotoxicity Assays
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.

  • Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test evaluates the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

  • Methodology (Plate Incorporation Method):

    • Various concentrations of the test compound, the bacterial tester strain, and, if required, a metabolic activation system (S9 fraction from rat liver) are combined in molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.

  • Interpretation: A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are examined microscopically for chromosomal aberrations.

  • Methodology:

    • Cell cultures (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are treated with at least three concentrations of the test compound for a defined period, both with and without metabolic activation (S9).

    • Following treatment, the cells are incubated for a period equivalent to approximately 1.5 normal cell cycles.

    • A metaphase-arresting substance (e.g., colcemid) is added to the cultures before harvesting.

    • Cells are harvested, fixed, and stained.

    • At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations such as breaks, gaps, and exchanges.

  • Interpretation: A positive result is characterized by a statistically significant and dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing for the presence of micronuclei in erythrocytes.

  • Principle: When a developing erythroblast expels its main nucleus to become a polychromatic erythrocyte (PCE), any chromosome fragments or whole chromosomes that lag behind during cell division form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated PCEs indicates genotoxic activity.

  • Methodology:

    • Rodents (typically mice or rats) are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

    • Bone marrow is typically collected at 24 and 48 hours after treatment.

    • The bone marrow is flushed, and smears are prepared on microscope slides.

    • The slides are stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).

    • A minimum of 4000 PCEs per animal are scored for the presence of micronuclei.

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive genotoxic response.

References

A Comparative Guide to the Efficacy of Penciclovir Against Emerging Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antiviral agent penciclovir against emerging viral strains, with a primary focus on herpesviruses exhibiting resistance to standard therapies. Its purpose is to offer an objective comparison of this compound's performance against alternative antiviral agents, supported by experimental data, to inform research and drug development efforts.

Introduction to this compound and the Challenge of Emerging Viral Strains

This compound is a synthetic acyclic guanine (B1146940) nucleoside analog with established potent antiviral activity against several members of the Herpesviridae family, most notably Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1] The emergence of viral strains resistant to first-line antiviral agents, such as acyclovir (B1169), particularly in immunocompromised patient populations, presents a significant clinical challenge.[2] This guide examines the efficacy of this compound as a therapeutic option against these evolving viral threats.

Mechanism of Action of this compound

This compound is a prodrug that requires activation within virus-infected cells. Its mechanism of action is highly selective for cells harboring herpesviruses.[3]

  • Selective Phosphorylation: In an infected host cell, viral thymidine (B127349) kinase (TK) recognizes this compound and catalyzes its phosphorylation to this compound monophosphate. This initial step is critical for its selectivity, as uninfected cells do not efficiently phosphorylate this compound.[3]

  • Conversion to Active Form: Cellular kinases subsequently convert this compound monophosphate to its active triphosphate form, this compound triphosphate.[3]

  • Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[3]

  • Chain Termination: Incorporation of this compound triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[3]

A key pharmacodynamic advantage of this compound is the prolonged intracellular half-life of its active triphosphate form, which is significantly longer than that of acyclovir triphosphate. This allows for sustained antiviral activity within the infected cell.[4]

Penciclovir_Mechanism cluster_cell Infected Host Cell PCV This compound PCV_MP This compound Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP This compound Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PCV_TP->Viral_DNA_Polymerase Inhibits dGTP dGTP dGTP->Viral_DNA_Polymerase Competes with Viral_DNA Growing Viral DNA Viral_DNA_Polymerase->Viral_DNA Elongates Terminated_DNA Terminated Viral DNA Viral_DNA_Polymerase->Terminated_DNA Incorporates PCV-TP PCV_ext This compound (extracellular) PCV_ext->PCV

Caption: Mechanism of action of this compound in a herpesvirus-infected cell.

Comparative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against various viral strains, with comparisons to acyclovir and other antiviral agents where data is available. Efficacy is primarily reported as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%.

Table 1: Efficacy Against Acyclovir-Resistant Herpes Simplex Virus (HSV) Isolates
Viral StrainDrugIC50 / EC50 (µg/mL)Fold-Difference (vs. Acyclovir)Reference
Acyclovir-Resistant HSV-1 (TK-deficient)This compound>55-[5]
Acyclovir>100-[6]
Acyclovir-Resistant HSV-2 (TK-deficient)This compound61-[6]
Acyclovir>100-[6]
Acyclovir-Resistant HSV-1 (TK-altered)This compound0.34 - 0.38~6-9x more potent[6]
Acyclovir2.4 - 3.2-[6]

TK: Thymidine Kinase

Table 2: Efficacy Against Wild-Type Herpes Simplex Virus (HSV) Clinical Isolates
Viral StrainDrugIC50 / EC50 (µg/mL)Reference
HSV-1This compound0.5 - 0.8[4]
Acyclovir0.89 (average)[7]
HSV-2This compound1.3 - 2.2[4]
Acyclovir1.08 (average)[7]
Table 3: Efficacy Against Varicella-Zoster Virus (VZV)
Strain TypeDrugEC50 (µM)Reference
Wild-Type Clinical IsolatesThis compound3.34 ± 1.20[8]
Acyclovir3.38 ± 1.87[8]
Brivudine (BVDU)0.0098 ± 0.0040[8]
Foscarnet (PFA)84.4 ± 13.6[8]
Acyclovir-Resistant StrainsThis compoundActive against some TK and DNA polymerase mutants
Table 4: Efficacy Against Other Human Herpesviruses (HHV)
Viral StrainDrugEC50 (µg/mL)Reference
HHV-6AThis compound6 - 8
Acyclovir6 - 8
Ganciclovir (B1264)0.65
Cidofovir~0.3
HHV-6BThis compound16 - 24
Acyclovir16 - 24
Ganciclovir1.33
Cidofovir1.2
HHV-7This compound121 - 128
Acyclovir121 - 128
Ganciclovir>7
Cidofovir3.0

Experimental Protocols

Detailed methodologies for key in vitro assays used to determine antiviral efficacy are provided below.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and determining the inhibitory effects of an antiviral compound.

1. Cell Culture and Seeding:

  • Maintain a susceptible cell line (e.g., Vero, MRC-5) in appropriate growth medium.

  • Seed cells into 6- or 12-well plates to form a confluent monolayer within 24-48 hours.

2. Virus Titration:

  • Perform ten-fold serial dilutions of the virus stock.

  • Infect confluent cell monolayers with each dilution for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose (B11928114) or agarose) to restrict virus spread.

  • Incubate for 2-5 days until plaques (zones of cell death) are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the virus titer in Plaque-Forming Units per milliliter (PFU/mL).

3. Antiviral Susceptibility Testing:

  • Prepare serial dilutions of this compound and control antiviral agents.

  • Pre-treat confluent cell monolayers with the different drug concentrations for a specified period.

  • Infect the cells with a known titer of the virus (typically 50-100 PFU/well).

  • After viral adsorption, remove the inoculum and add the semi-solid overlay containing the respective drug concentrations.

  • Incubate, fix, and stain the plates as described above.

  • Count the number of plaques in each well.

4. Data Analysis:

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

  • Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Seed Susceptible Cells in Multi-well Plates D 4. Treat Cells with Antiviral Dilutions A->D B 2. Prepare Serial Dilutions of Antiviral Compounds B->D C 3. Prepare Virus Inoculum (Known Titer) E 5. Infect Cells with Virus C->E D->E F 6. Add Semi-Solid Overlay with Antivirals E->F G 7. Incubate to Allow Plaque Formation F->G H 8. Fix and Stain Cells G->H I 9. Count Plaques and Calculate % Inhibition H->I J 10. Determine IC50 Value I->J

Caption: General workflow for a Plaque Reduction Assay.
Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral agent.

1. Cell Infection and Treatment:

  • Infect a confluent monolayer of susceptible cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.

  • Simultaneously, treat the infected cells with serial dilutions of the antiviral compounds.

2. Incubation and Virus Harvest:

  • Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvest the cell culture supernatant and/or cell lysates containing the progeny virus.

3. Virus Titeration:

  • Determine the titer of the harvested virus from each drug concentration by performing a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay on fresh cell monolayers.

4. Data Analysis:

  • Compare the virus titers from the drug-treated samples to the untreated control.

  • The concentration of the drug that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is determined.

Logical Framework for Antiviral Selection

The selection of an appropriate antiviral agent for an emerging viral strain requires a systematic evaluation of several factors.

Antiviral_Selection Start Emerging Viral Strain Identified Known_Virus Known Virus Family? Start->Known_Virus In_Vitro_Screen In Vitro Antiviral Screening (this compound & Alternatives) Known_Virus->In_Vitro_Screen No Resistance_Profile Known Resistance Profile? Known_Virus->Resistance_Profile Yes Penciclovir_Active This compound Active? In_Vitro_Screen->Penciclovir_Active Consider_PCV Consider this compound (especially for altered TK) Penciclovir_Active->Consider_PCV Yes Evaluate_Alternatives Evaluate Alternative Antivirals Penciclovir_Active->Evaluate_Alternatives No Resistance_Profile->In_Vitro_Screen No TK_Mutation TK-deficient or altered? Resistance_Profile->TK_Mutation Yes (e.g., Acyclovir-R) TK_Mutation->Consider_PCV Altered Consider_Alt Consider Alternative (e.g., Foscarnet for TK-deficient) TK_Mutation->Consider_Alt Deficient End Select Optimal Antiviral Consider_PCV->End Consider_Alt->End Evaluate_Alternatives->End

Caption: Decision framework for antiviral selection against emerging strains.

Conclusion

This compound demonstrates significant efficacy against HSV-1, HSV-2, and VZV, including certain strains that have developed resistance to acyclovir. Its unique intracellular pharmacokinetics, characterized by a prolonged half-life of the active triphosphate form, may offer a therapeutic advantage in these cases. While cross-resistance is common for thymidine kinase-deficient mutants, this compound can retain activity against strains with altered thymidine kinase substrate specificity.[6] Against other herpesviruses such as HHV-6 and HHV-7, this compound shows limited activity compared to agents like ganciclovir and cidofovir. The available data underscores the importance of susceptibility testing of clinical isolates to guide appropriate antiviral therapy. For researchers and drug development professionals, this compound remains a valuable compound for further investigation, particularly in the context of emerging resistance in herpesviruses.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Penciclovir Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like penciclovir is a critical aspect of laboratory operations and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound and materials contaminated with it.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, including acute oral toxicity, skin irritation, and serious eye irritation.[1] Therefore, wearing appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound, especially during disposal procedures.

Body Part Required PPE Standard/Specification
Eyes/Face Safety goggles with side shields or a face shieldConforming to EN166 (EU) or NIOSH (US)[1]
Hands Chemical-resistant, impervious glovesInspected prior to use, satisfying EU Directive 89/686/EEC and EN 374[1]
Body Impervious clothing, lab coatFire/flame resistant and impervious clothing[1]
Respiratory Suitable respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.[1] The following protocol outlines the recommended procedures for a laboratory setting. These are general guidelines and should be adapted to comply with your institution's specific policies and local, state, and federal regulations.

1. Waste Categorization and Segregation:

Properly categorizing and segregating chemical waste at the source is the first and most critical step in the disposal process. This compound waste should be classified as hazardous chemical waste.

  • Solid Waste: This includes any unused or expired this compound in its solid form, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, or absorbent pads).

  • Liquid Waste: This category includes solutions containing this compound. It is crucial to segregate halogenated and non-halogenated solvent waste.

  • Sharps Waste: Any needles, syringes, or other sharp implements that are contaminated with this compound must be disposed of in a designated sharps container.

2. Containment and Labeling:

  • Solid this compound Waste:

    • Container Selection: Use a dedicated, leak-proof, and sealable container clearly marked for solid hazardous waste.

    • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]

  • Liquid this compound Waste:

    • Container Selection: Use a designated, leak-proof, and sealable container for liquid waste. The original solvent container can often be used if it is in good condition.

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name of the solvent and "this compound," and indicate the approximate concentration.

  • Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.[2]

3. Disposal of Unused Product:

Unused this compound product should be disposed of as hazardous chemical waste. Do not empty it into drains.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

4. Disposal of Contaminated Materials:

  • PPE and Lab Supplies: Contaminated items such as gloves, wipes, and absorbent materials should be collected and placed in a suitable, closed container for disposal as hazardous waste.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. The rinsate should be collected as hazardous liquid waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or via controlled incineration for combustible materials.

5. Decontamination of Surfaces and Equipment:

Reusable glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure involves:

  • Rinsing: Rinse the glassware or equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound. The rinsate must be collected as hazardous liquid waste.[2]

  • Washing: Wash the glassware or equipment with a laboratory detergent and rinse thoroughly with water.[2]

  • Drying: Ensure all decontaminated items are thoroughly dried before storage.

For surface spills, first absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders) for liquids, or sweep up solids.[1] Then, decontaminate the surface by scrubbing with alcohol.[1] All cleanup materials should be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Categorization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Penciclovir_Waste This compound Waste Generated Solid_Waste Solid Waste (Unused product, contaminated PPE, etc.) Penciclovir_Waste->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (Solutions containing this compound) Penciclovir_Waste->Liquid_Waste Is it liquid? Sharps_Waste Sharps Waste (Contaminated needles, syringes, etc.) Penciclovir_Waste->Sharps_Waste Is it a sharp? Solid_Container Seal in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Seal in Labeled Liquid Hazardous Waste Container (Segregate by solvent type) Liquid_Waste->Liquid_Container Sharps_Container Place in Designated Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Arrange for Pickup by Licensed Chemical Waste Disposal Contractor Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Caption: Disposal workflow for this compound waste in a laboratory.

By following these detailed procedures, research professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling Penciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of Penciclovir. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

  • Suspected of Causing Genetic Defects and Damaging Fertility or the Unborn Child. [5]

The signal word for this compound is Warning , and the corresponding hazard pictogram is GHS07 (Exclamation Mark).[2][4]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles with side-shields or a face shield.[2]Conforming to EN166 (EU) or NIOSH (US).[2][3][6]
Hands Chemical-resistant, impervious gloves.[1][2][3]Inspected prior to use, satisfying EU Directive 89/686/EEC and EN 374.[2][3]
Body Impervious clothing, such as a lab coat.[1][2]Fire/flame resistant and impervious clothing is recommended.[3]
Respiratory A suitable respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3][6]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

Experimental Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.

Penciclovir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Weighing and Aliquoting in a Ventilated Enclosure C->D Proceed to Handling E Perform Experimental Procedures D->E F Decontaminate Work Surfaces & Equipment E->F Complete Experiment G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

This compound Safe Handling Workflow

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area.[1][2][3]

  • Avoid contact with skin and eyes.[1][2][3]

  • Take measures to avoid the formation of dust and aerosols.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible near the workstation.[1][6]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store this compound in a tightly closed container.[1][3][7][8]

  • Keep the container in a dry, cool, and well-ventilated place.[1][3][7][8]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[3][6]

Spill Management:

  • Ensure adequate ventilation and wear appropriate PPE before addressing a spill.[1][3]

  • Evacuate non-essential personnel from the area.[1][3]

  • Prevent the spill from spreading or entering drains.[3]

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[6]

  • For liquid spills, absorb the material with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontaminate the spill area and any affected equipment, for example by scrubbing with alcohol.[1][2]

Disposal Plan:

  • All this compound waste, including contaminated materials, should be disposed of in accordance with local, state, and federal regulations.[1]

  • The recommended method of disposal for a laboratory setting is through a licensed chemical destruction plant or by controlled incineration.[2][3]

  • Do not discharge this compound into sewer systems.[3]

  • For investigational drugs, it is advised to contact your institution's Environmental Health and Safety department for proper disposal procedures as hazardous waste.[9]

First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do so.[1][3][4] Continue rinsing. If eye irritation persists, seek medical attention.[3][4][6]
Skin Contact Immediately remove contaminated clothing.[1][3] Wash the affected area with plenty of soap and water.[1][3][6] If skin irritation continues, consult a physician.[6]
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
Ingestion Rinse the mouth with water.[1][3] Do not induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or Poison Control Center immediately.[1][3]

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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